1-Dodecene
Description
Structure
3D Structure
Properties
IUPAC Name |
dodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBERNSMYQZNG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24, Array | |
| Record name | 1-DODECENE | |
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| Record name | 1-DODECENE | |
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Related CAS |
25067-08-7, 62132-67-6 | |
| Record name | 1-Dodecene, homopolymer | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Dodecene, dimer | |
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DSSTOX Substance ID |
DTXSID5026914 | |
| Record name | 1-Dodecene | |
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Molecular Weight |
168.32 g/mol | |
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Physical Description |
1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 1-DODECENE | |
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Boiling Point |
415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |
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Flash Point |
212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |
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| Record name | 1-Dodecene | |
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Solubility |
Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |
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Density |
0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |
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Vapor Pressure |
0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |
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| Record name | 1-Dodecene | |
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| Record name | 1-Dodecene | |
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| Record name | Benzene, 1-bromo-4-cyclopropyl- | |
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| Record name | Dodec-1-ene | |
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Melting Point |
-31 °F (USCG, 1999), -35.2 °C, -35 °C | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-dodecene, a linear alpha-olefin with significant applications in various industrial and research fields. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application.
Core Physical Properties of this compound
This compound is a colorless liquid with a mild, pleasant odor.[1][2][3] It is an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄ and is classified as an alkene.[1] Its physical characteristics are crucial for its handling, application, and in the design of processes where it is used as a raw material or intermediate.
Quantitative Physical Properties
The following tables summarize the key quantitative physical properties of this compound, compiled from various reputable sources.
Table 1: General and Thermal Properties
| Property | Value | Units |
| Molecular Weight | 168.32 | g/mol |
| Boiling Point | 213 - 216 | °C |
| Melting Point | -35 | °C |
| Flash Point (Closed Cup) | 76 - 77 | °C |
| Autoignition Temperature | 255 | °C |
Table 2: Density and Optical Properties
| Property | Value | Units |
| Density (at 20°C) | 0.758 | g/mL |
| Vapor Density (air=1) | 5.8 | - |
| Refractive Index (n20/D) | 1.429 | - |
Sources:[4]
Table 3: Vapor Pressure and Solubility
| Property | Value | Units |
| Vapor Pressure (at 20°C) | 0.2 | mmHg |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | - |
Experimental Protocols for Determining Physical Properties
The following sections detail the methodologies for measuring the key physical properties of this compound, based on standard testing procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and accurate method for determining the boiling point of volatile organic liquids like this compound is through distillation.[8][9]
Methodology (Simple Distillation): [8]
-
Apparatus Setup: A distillation flask is filled with a measured volume of this compound (a minimum of 5 mL is recommended).[8] A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Data Collection: The temperature is recorded when the first drop of distillate is collected. The temperature is continuously monitored, and the highest steady temperature observed during the distillation is recorded as the boiling point.[8]
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure.
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For substances like this compound that are liquid at room temperature, this property is determined by cooling the liquid until it solidifies.
Methodology (Cooling Curve):
-
Sample Preparation: A small amount of liquid this compound is placed in a capillary tube.[10]
-
Apparatus: The capillary tube is attached to a thermometer and placed in a cooling bath.[10]
-
Cooling and Observation: The bath is cooled slowly, and the temperature is recorded at regular intervals.
-
Melting Point Determination: The temperature at which the first crystals appear is noted. The melting point range is the span between the temperature at which the first crystal appears and the temperature at which the entire sample becomes solid.[10] For pure compounds, this range is typically narrow.[10][11]
Determination of Density
Density is the mass of a substance per unit volume.[12] It is a fundamental physical property used for material identification and quality control.[12]
Methodology (Graduated Cylinder and Balance): [13][14]
-
Mass Measurement: The mass of a clean, dry graduated cylinder is determined using an electronic balance.[13]
-
Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Mass Measurement: The mass of the graduated cylinder containing the this compound is measured.
-
Calculation: The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow.[16][17] For liquids like this compound, kinematic viscosity is often determined.
Methodology (Capillary Viscometer): [18]
-
Apparatus: A calibrated capillary viscometer is used.
-
Procedure: A specific volume of this compound is introduced into the viscometer, which is then placed in a constant temperature bath.
-
Measurement: The time it takes for the liquid to flow between two marked points on the capillary under gravity is measured.[18]
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.[19] It is a characteristic property that can be used to identify a substance and assess its purity.[19]
Methodology (Abbe Refractometer):
-
Apparatus: An Abbe refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is then read from the scale.
-
Temperature Control: The temperature of the prisms is controlled, as the refractive index is temperature-dependent.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[20]
Methodology (Pensky-Martens Closed Cup Tester): [20][21]
-
Apparatus: A Pensky-Martens closed-cup apparatus is used.
-
Procedure: The sample cup is filled with this compound to the specified level. The cup is heated at a slow, constant rate.
-
Ignition Test: A small flame is periodically passed over the opening in the cup lid.
-
Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[20]
Determination of Autoignition Temperature
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[22]
Methodology (ASTM E659): [23][24]
-
Apparatus: A uniformly heated flask is placed in a temperature-controlled furnace.
-
Procedure: A small, measured amount of this compound is injected into the heated flask.[24]
-
Observation: The flask is observed for ignition.
-
Autoignition Temperature Determination: The test is repeated at different flask temperatures until the lowest temperature at which ignition occurs is determined.[23]
Mandatory Visualizations
The following diagram illustrates a typical quality control workflow for the production of this compound, a key alpha-olefin.
Caption: Quality Control Workflow for this compound Production.
This guide provides essential information on the physical properties of this compound and the standard methods for their determination, offering a valuable resource for professionals in scientific research and development.
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound = 99.0 GC 112-41-4 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. athabascau.ca [athabascau.ca]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. homesciencetools.com [homesciencetools.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. gazi.edu.tr [gazi.edu.tr]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 20. aidic.it [aidic.it]
- 21. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]
- 22. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 23. aidic.it [aidic.it]
- 24. cetjournal.it [cetjournal.it]
Thermodynamic Properties of 1-Dodecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, an alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the chemical industry, primarily used in the production of detergents, lubricants, and surfactants.[1] Its thermodynamic properties are fundamental to understanding its behavior in chemical processes, ensuring safety during handling and storage, and for the design and optimization of reaction and separation processes. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination.
Core Thermodynamic and Physical Properties
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | [1] |
| Molar Mass | 168.32 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Mild, pleasant | [1][2] |
| Density | 0.758 g/mL at 20 °C | [3] |
| Boiling Point | 213.8 °C (415 °F) at 760 mmHg | [1][4] |
| Melting Point | -35.2 °C (-31.4 °F) | [1][4] |
| Flash Point | 77 °C (171 °F) | [1] |
| Autoignition Temperature | 255 °C (491 °F) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ethyl ether, and acetone | [1][2] |
| Refractive Index | 1.4300 at 20 °C | [2] |
| Viscosity | 1.72 sq mm/s at 20 °C | [2] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source |
| Standard Enthalpy of Formation (liquid) | -229.9 ± 1.8 kJ/mol | [5] |
| Standard Enthalpy of Combustion (liquid) | -7899.4 ± 1.6 kJ/mol | [5] |
| Heat of Vaporization | 46.5 kJ/mol at boiling point | [2] |
| Liquid Heat Capacity | See Table 3 | [6] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |
| Critical Temperature | 385.5 °C (726 °F) | [7] |
| Critical Pressure | 1.83 MPa | [7] |
Table 3: Temperature-Dependent Liquid Heat Capacity of this compound
| Temperature (°F) | Heat Capacity (BTU/lb-°F) |
| 85 | 0.465 |
| 90 | 0.476 |
| 95 | 0.486 |
| 100 | 0.497 |
| 105 | 0.507 |
| 110 | 0.517 |
| 115 | 0.528 |
| 120 | 0.538 |
| 125 | 0.549 |
| 130 | 0.559 |
| 135 | 0.570 |
| 140 | 0.580 |
| 145 | 0.590 |
| 150 | 0.601 |
| Data sourced from CAMEO Chemicals[6] |
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on a variety of established experimental techniques. The following sections outline the general methodologies for measuring key parameters.
Vapor Pressure Measurement
The vapor pressure of a liquid can be determined using static or dynamic methods.
-
Static Method: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device. The container is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature. This process is repeated at various temperatures to obtain the vapor pressure curve.
-
Ebulliometry (Boiling Point Method): This dynamic method involves measuring the boiling point of this compound at different externally applied pressures. The vapor pressure is equal to the external pressure at the boiling point. By varying the pressure, a set of corresponding boiling temperatures is obtained, which defines the vapor pressure curve.
Calorimetry for Heat Capacity
The heat capacity of liquid this compound is typically measured using a calorimeter.
-
Adiabatic Calorimetry: A known mass of this compound is placed in a calorimeter, which is thermally isolated from its surroundings. A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is then calculated from the energy input and the temperature change.
-
Differential Scanning Calorimetry (DSC): In this technique, the heat flow to the sample and a reference material is measured as a function of temperature. The difference in heat flow required to increase the temperature of the sample and the reference by the same amount provides the heat capacity of the sample.
Enthalpy of Combustion
The enthalpy of combustion is determined using a bomb calorimeter.
-
A weighed sample of this compound is placed in a sealed container (the "bomb") which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. From the temperature change and the known heat capacity of the calorimeter system, the enthalpy of combustion can be calculated.
Enthalpy of Vaporization
The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure data.
-
Direct Calorimetric Measurement: A known amount of this compound is vaporized at a constant temperature and pressure, and the heat required for this phase change is measured directly using a calorimeter.
-
Indirect Calculation via Clausius-Clapeyron Equation: The enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature. This relationship is described by the Clausius-Clapeyron equation.
Workflow for Thermodynamic Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid such as this compound.
Caption: Experimental workflow for determining thermodynamic properties of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
1-Dodecene CAS number and IUPAC name
An In-Depth Technical Guide to 1-Dodecene
Core Substance Identification
CAS Number: 112-41-4[1][2][3][4][5][6]
IUPAC Name: dodec-1-ene[1][2][4][5]
Introduction
This compound is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1][4] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[2][4] This positioning of the double bond enhances its chemical reactivity, making it a valuable intermediate in the chemical industry.[2] It is a colorless liquid with a mild odor and is insoluble in water.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key experimental protocols, and applications relevant to research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | [1][2][4][5] |
| Molecular Weight | 168.32 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Mild, pleasant | [1][2] |
Thermodynamic Properties
| Property | Value | Source |
| Melting Point | -35.2 °C | [2] |
| Boiling Point | 213.8 °C | [2] |
| Flash Point | 77 °C (171 °F) | [2] |
| Autoignition Temperature | 255 °C (491 °F) | [7] |
| Vapor Pressure | 0.2 mmHg @ 20 °C | [7] |
| Density | 0.758 g/mL @ 20 °C | [7] |
Solubility and Partition Coefficients
| Property | Value | Source |
| Solubility in water | Insoluble | [1][2] |
| Solubility in organic solvents | Soluble in ethanol, ethyl ether, acetone | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 6.1 | [1] |
Synthesis and Manufacturing
Commercially, this compound is primarily produced through the oligomerization of ethylene.[2][4] Several processes are employed:
-
Shell Higher Olefin Process (SHOP): This method uses a nickel catalyst to oligomerize ethylene.[2][4]
-
Gulf and Ethyl Corporation Processes: These processes utilize triethylaluminium as a catalyst.[2][4] The mechanism involves the insertion of ethylene into an aluminum-alkyl bond, followed by beta-hydride elimination to yield the alpha-olefin.[2][4]
Experimental Protocols
Hydroformylation of this compound to Tridecanal
This process, also known as oxo synthesis, is a key industrial reaction for the production of aldehydes from alkenes. Tridecanal is a valuable intermediate in the manufacturing of detergents and plasticizers.
Objective: To synthesize n-tridecanal from this compound via hydroformylation.
Materials:
-
This compound
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)[8]
-
Solvent (e.g., water)
-
High-pressure reactor
Methodology:
-
The reaction is typically carried out in a multiphase system, often a microemulsion, to enhance the solubility of the non-polar this compound in the aqueous catalyst phase.[9]
-
The rhodium precursor and the water-soluble ligand are dissolved in water to form the active catalyst complex.[8]
-
This compound, the aqueous catalyst solution, and a surfactant are charged into a high-pressure reactor.[9]
-
The reactor is pressurized with synthesis gas (CO/H₂).
-
The reaction mixture is heated to the desired temperature (e.g., 95 °C) and stirred to ensure efficient mixing.[8]
-
The reaction progress is monitored by analyzing samples for the consumption of this compound and the formation of tridecanal.
-
Upon completion, the product phase is separated from the aqueous catalyst phase, which can be recycled.[9]
Alkylation of Benzene with this compound
This Friedel-Crafts alkylation reaction produces linear alkylbenzenes (LABs), which are precursors to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents.
Objective: To synthesize linear phenyldodecanes by the alkylation of benzene with this compound.
Materials:
-
This compound
-
Benzene
-
Acid catalyst (e.g., non-zeolitic catalysts like clays, pillared clays, or clay-supported heteropolyacids)
-
Autoclave reactor
Methodology:
-
A specific molar ratio of this compound to benzene (e.g., 1:10) is used to favor monoalkylation and minimize the formation of dialkylated products.
-
The catalyst is added to the benzene in an autoclave.
-
The mixture is heated to the reaction temperature (e.g., 150 °C) with stirring (e.g., 1000 rpm).
-
This compound is then introduced into the reactor.
-
The reaction is allowed to proceed for a set duration, with samples taken periodically to monitor the conversion of this compound and the product distribution.
-
After the reaction, the catalyst is separated from the product mixture by filtration.
-
The excess benzene is removed by distillation, and the resulting linear phenyldodecane products are purified.
Applications and Relevance
This compound is a versatile chemical with a range of applications in various fields.
-
Surfactants and Detergents: As a precursor to tridecanal and linear alkylbenzenes, it is fundamental in the production of detergents and surfactants.[2]
-
Polymers: It is used as a comonomer in the production of polyethylene to modify its properties, such as density and flexibility.[3]
-
Lubricants: this compound is a feedstock for the synthesis of polyalphaolefins (PAOs), which are used as high-performance synthetic lubricants.[3]
-
Chemical Intermediate: It serves as a starting material for the synthesis of various other chemicals.[5]
Biological Relevance
While primarily an industrial chemical, this compound has been identified as a human and mammalian metabolite.[1][3] It is also found in some natural sources, such as soybeans.[1] Some studies have suggested that long-chain alkenes, including this compound, may possess antimicrobial properties.
Visualizations
Caption: Hydroformylation of this compound to n-Tridecanal.
Caption: Key Applications Derived from this compound.
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 112-41-4 [thegoodscentscompany.com]
- 3. This compound | 112-41-4 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy this compound | 68526-58-9 [smolecule.com]
- 8. cpchem.com [cpchem.com]
- 9. qchem.com.qa [qchem.com.qa]
An In-depth Technical Guide to the Solubility of 1-Dodecene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-dodecene, a key intermediate in the chemical and pharmaceutical industries. Understanding its behavior in various organic solvents is critical for process design, reaction optimization, and the formulation of drug delivery systems. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and outlines analytical methodologies for the quantification of this compound.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing solubility. As a non-polar hydrocarbon, this compound is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.
Qualitative Solubility of this compound
General observations from various sources indicate the following qualitative solubility profile for this compound:
-
Soluble in: Non-polar and weakly polar organic solvents such as hydrocarbon solvents, ethanol, diethyl ether, acetone, and petroleum ether.[1][2][3]
-
Insoluble in: Highly polar solvents, most notably water.[1][2][3]
While this provides a general guideline, quantitative data is essential for precise applications.
Quantitative Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in readily available literature. However, specific studies on liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE) provide valuable insights into its behavior in certain binary systems.
One study investigated the ternary system of this compound, 1,2-dodecene oxide, and methanol at 0.5°C, providing data on the mutual solubility of this compound and methanol.[4] Another study focused on the vapor-liquid equilibrium of binary systems of n-dodecane with propan-1-ol, butan-1-ol, and 2-methylpropan-1-ol at 40 kPa, which can offer approximations for the behavior of this compound due to structural similarities.[5]
The following table summarizes the available quantitative solubility data. It is important to note that this data is limited, and further experimental determination is recommended for specific applications.
| Solvent | Temperature (°C) | Pressure (kPa) | Solubility of this compound (Weight %) | System Type |
| Methanol | 0.5 | Ambient | Data available in ternary system with 1,2-dodecene oxide | Liquid-Liquid Equilibrium |
Note: The data for methanol is derived from a ternary system and represents the composition of the raffinate and extract layers. For precise binary solubility, referring to the original study is recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis using gas chromatography (GC).
Materials and Apparatus
-
This compound: High purity (≥99%)
-
Solvent: High purity, analytical grade
-
Glass Vials: With PTFE-lined screw caps
-
Thermostatic Shaker Bath: Capable of maintaining a constant temperature (±0.1°C)
-
Analytical Balance: Accurate to ±0.0001 g
-
Syringes and Filters: For sample withdrawal
-
Gas Chromatograph (GC): With a Flame Ionization Detector (FID)
-
Volumetric Flasks and Pipettes: For standard preparation
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of the organic solvent into several glass vials.
-
Add an excess amount of this compound to each vial. The presence of a separate this compound phase after equilibration is necessary to ensure saturation.
-
Tightly cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure thorough mixing and attainment of equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow for complete phase separation.
-
Carefully withdraw an aliquot from the solvent-rich phase using a syringe. Avoid disturbing the interface or any undissolved this compound.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial to remove any micro-droplets of the undissolved phase.
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of a suitable solvent (e.g., the same solvent used in the experiment) to a concentration within the calibration range of the analytical method.
-
Analytical Methodology for Quantification
Gas chromatography is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.
Gas Chromatography (GC) Method
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector. A split injection is typically used to prevent column overloading.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: A temperature program should be optimized to achieve good separation of this compound from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
Injection Volume: 1 µL.
Calibration
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Inject each standard into the GC and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
The concentration of this compound in the experimental samples can then be determined by interpolating their peak areas on the calibration curve.
Logical Relationships in Solubility Determination
The determination of solubility involves a series of interconnected steps, from sample preparation to final calculation. The following diagram illustrates the logical flow of this process.
Caption: Logical flow of a solubility determination experiment.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates good solubility in non-polar solvents, there is a clear need for more comprehensive quantitative data to support advanced research and development activities. The methodologies outlined herein provide a robust framework for generating such data in a reliable and reproducible manner. For professionals in drug development, accurate solubility data is paramount for tasks such as solvent screening for synthesis and purification, as well as for the design of lipid-based and other non-aqueous formulations.
References
An In-depth Technical Guide to the Health and Safety Hazards of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄. It serves as a versatile intermediate in the chemical industry, finding applications in the synthesis of surfactants, plasticizers, lubricants, and polymers. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling, accurate risk assessment, and the development of appropriate safety protocols. This guide provides an in-depth technical overview of the health and safety hazards associated with this compound, incorporating quantitative toxicological data, detailed experimental methodologies, and a visualization of its biological interactions.
Health Hazard Information
This compound is generally considered to have low acute toxicity. However, it can pose health risks through various routes of exposure, including inhalation, ingestion, and skin or eye contact. The primary hazards are related to its irritant properties and the potential for aspiration into the lungs.
Acute Toxicity
Acute toxicity studies indicate a low order of toxicity for this compound following oral and dermal exposure.
Irritation and Sensitization
This compound is considered to be a mild skin and eye irritant.[1][2] Prolonged or repeated skin contact may lead to defatting of the skin, resulting in dryness and cracking.[3][4] It is not classified as a skin sensitizer.
Aspiration Hazard
A significant health concern associated with this compound is its aspiration hazard.[3][4] If the liquid is swallowed and then enters the lungs, it can cause severe lung damage, including chemical pneumonitis.[3][4]
Repeated Dose Toxicity
Subchronic oral toxicity studies in rodents have been conducted. In a 90-day study, no adverse effects were observed at the highest dose tested.
Genotoxicity
Standard in vitro genotoxicity assays have been performed to assess the mutagenic potential of this compound.
Carcinogenicity and Reproductive Toxicity
There is no evidence to suggest that this compound is carcinogenic.[5] A reproductive/developmental toxicity screening test did not show any adverse effects on fertility or development.[5]
Quantitative Toxicological Data
The following tables summarize the key quantitative data on the toxicity of this compound.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Acute Oral) | Rat | Oral | > 10,000 mg/kg bw | [5] |
| LD₅₀ (Acute Dermal) | Rabbit | Dermal | > 2,446 mg/kg bw | [6] |
| LC₅₀ (Acute Inhalation) | Rat | Inhalation | > 3.8 mg/L (7 hours) | [6] |
Table 1: Acute Toxicity of this compound
| Endpoint | Result | Reference |
| Skin Irritation | Mild Irritant | [1][2] |
| Eye Irritation | Mild Irritant | [1][2] |
| Skin Sensitization | Not a sensitizer | [5] |
Table 2: Irritation and Sensitization Potential of this compound
| Assay | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative | [5] |
| In vitro Mammalian Chromosomal Aberration Test | Negative | [5] |
Table 3: Genotoxicity of this compound
| Study Type | Species | NOAEL | Reference |
| 90-Day Repeated Oral Dose | Rat | 1,000 mg/kg bw/day | [5] |
| Reproduction/Developmental Toxicity Screening | Rat | 1,000 mg/kg bw/day | [5] |
Table 4: Repeated Dose and Reproductive Toxicity of this compound
Experimental Protocols
The toxicological data presented above are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experiments.
OECD Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[1][7]
-
Test Animals: Typically, young adult rats of a single sex (females are preferred as they are generally slightly more sensitive) are used.[1]
-
Procedure: The test substance is administered in a single dose by gavage to a group of fasted animals.[7] A series of dose groups are used with the aim of identifying a dose that causes mortality in 50% of the animals (LD₅₀).[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1] A gross necropsy of all animals is performed at the end of the study.[7]
OECD Guideline 402: Acute Dermal Toxicity
This guideline assesses the potential adverse effects of a short-term dermal exposure to a substance.[8][9]
-
Test Animals: Young adult rats, rabbits, or guinea pigs are used.[5]
-
Procedure: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) for 24 hours.[5]
-
Observations: Animals are observed for mortality and signs of toxicity for 14 days.[10] Body weights are recorded weekly, and a gross necropsy is performed on all animals.[10]
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This method evaluates the potential of a substance to cause skin irritation or corrosion.[11][12]
-
Test Animals: The albino rabbit is the preferred species.[12]
-
Procedure: A single dose of the test substance is applied to a small area of shaved skin.[12] The treated area is covered with a gauze patch for 4 hours.[4]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The severity of the reactions is scored according to a standardized grading system.[4]
OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[13][14][15]
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model that mimics the properties of the human epidermis is used.[14][15]
-
Procedure: The test chemical is applied topically to the surface of the RhE tissue.[14] After a defined exposure period, the chemical is removed, and the tissue is incubated.[15]
-
Endpoint: Cell viability is measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14][15]
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This is a widely used in vitro test to detect gene mutations induced by chemical substances.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A significant, dose-related increase in the number of revertants indicates mutagenic potential.
Biological Interaction and Potential Mechanism of Toxicity
While specific intracellular signaling pathways for this compound have not been extensively elucidated in publicly available literature, a logical framework for its biological interactions can be proposed based on its physicochemical properties and the known metabolism of similar long-chain alpha-olefins.
The primary interaction of this compound with biological systems is expected to be at the cellular membrane level due to its lipophilic nature. Its irritant effects are likely a consequence of its ability to dissolve and disrupt the lipid components of the skin and mucous membranes, leading to a loss of barrier function and subsequent inflammation.
Metabolically, long-chain alpha-olefins can be oxidized by hepatic microsomal enzymes, such as cytochrome P450, to form an epoxide intermediate.[16] This epoxide can then be hydrolyzed by epoxide hydrolase to a diol.[16] While this is a detoxification pathway, epoxide intermediates can be reactive and have the potential to bind to cellular macromolecules, which is a mechanism of toxicity for some chemicals. However, for alpha-olefins, this hydrolysis is generally rapid, suggesting a low potential for systemic toxicity via this route.[16]
Fire and Flammability Hazards
This compound is a combustible liquid. It has a flash point of approximately 77°C. Vapors may form explosive mixtures with air, and can travel to a source of ignition and flash back.
| Property | Value |
| Flash Point | 77 °C (171 °F) |
| Autoignition Temperature | 255 °C (491 °F) |
| Flammability Limits in Air (% by volume) | Lower: 0.6%, Upper: 5.4% |
Table 5: Flammability Data for this compound
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ground and bond containers when transferring material to prevent static electricity.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
Spill: Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.
-
Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water spray can be used to cool fire-exposed containers.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound possesses a generally low order of acute toxicity. The primary health concerns are its potential for mild skin and eye irritation and, most significantly, the risk of aspiration pneumonitis if ingested and it enters the lungs. It is not considered to be a skin sensitizer, mutagen, or carcinogen based on available data. Safe handling practices, including the use of appropriate personal protective equipment and adequate ventilation, are essential to minimize exposure and mitigate risks. A thorough understanding of its flammability characteristics is also crucial for preventing fire hazards in the laboratory and industrial settings. For professionals in research and drug development, adherence to these safety guidelines is critical for maintaining a safe working environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. download.basf.com [download.basf.com]
- 7. bemsreports.org [bemsreports.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. senzagen.com [senzagen.com]
- 15. oecd.org [oecd.org]
- 16. The subchronic toxicity of higher olefins in Han Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
1-Dodecene material safety data sheet (MSDS) information
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Dodecene
Introduction
This compound (C12H24) is a linear alpha-olefin used as a chemical intermediate in the synthesis of a variety of products, including lubricants, surfactants, flavorings, perfumes, resins, and dyes.[1][2] As a key building block in many industrial and research applications, a thorough understanding of its safety profile is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive summary of the Material Safety Data Sheet (MSDS), also known as the Safety Data Sheet (SDS), for this compound, with a focus on its physicochemical properties, hazards, handling procedures, and toxicological profile.
Physical and Chemical Properties
This compound is a clear, colorless liquid characterized by a mild, pleasant odor.[2][3][4] It is insoluble in water but soluble in organic solvents such as ethanol, ether, acetone, and petroleum ether.[1][2]
| Property | Value |
| Molecular Formula | C12H24[1][5] |
| Molecular Weight | 168.32 g/mol [2] |
| Boiling Point | 213-216 °C[1] |
| Melting Point | -35 °C[1][6] |
| Density / Specific Gravity | 0.758 g/mL at 20 °C[1] |
| Vapor Pressure | 0.2 mm Hg at 20 °C[1] |
| Vapor Density | 5.81 (Air = 1)[1][2] |
| Refractive Index | n20/D 1.429[1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone.[1][2] |
| Appearance | Colorless liquid[1] |
| Odor | Mild, pleasant[1][3] |
Toxicological Information
This compound exhibits low acute toxicity. However, it poses a significant aspiration hazard; if swallowed, the substance can enter the airways and may be fatal.[7][8]
| Endpoint | Value | Species | Route |
| LD50 | > 10,000 mg/kg[8] | Rat | Oral |
| LD50 | > 10,000 mg/kg[5] | Rat | Dermal |
| LDLo | 10,000 mg/kg[5] | Mouse | - |
| LC50 | > 2,100 mg/m³/4h[2] | Rat | Inhalation |
Key Health Effects:
-
Aspiration Hazard : May be fatal if swallowed and enters airways.[7][8] Do NOT induce vomiting if ingested.[3][4]
-
Skin Irritation : May cause mild skin irritation.[5] Prolonged contact can lead to defatting of the skin, causing dryness or cracking.[6][7]
-
Eye Irritation : May cause eye irritation.[5]
-
Inhalation : No significant inhalation hazard is expected at ambient temperatures, but vapors may cause irritation or narcotic effects at high concentrations.[2][3][9]
-
Carcinogenicity & Mutagenicity : Not classified as a carcinogen.[8] Tests on bacterial or mammalian cell cultures did not show mutagenic effects.[8]
-
Reproductive Toxicity : Animal testing showed no effects on fertility.[8]
Fire and Explosion Hazard Data
This compound is a combustible liquid.[5] Vapors are heavier than air and may travel to an ignition source and flash back.[4][9]
| Parameter | Value |
| Flash Point | 76-77 °C (Closed Cup)[1][6][7] |
| Autoignition Temperature | 225-255 °C[2][6] |
| Explosive Limits (V/V) | Lower: 0.6% / Upper: 5.4%[1][8] |
| Suitable Extinguishing Media | Foam, dry chemical, carbon dioxide (CO2), water spray, or fog.[3][4][5] |
| Hazardous Decomposition | Irritating fumes and organic acid vapors may form during combustion.[5] |
Experimental Protocols
The data presented in Safety Data Sheets are summaries of experimental results. The detailed, step-by-step protocols for these studies are not typically included. However, some SDS documents reference the standardized guidelines under which the tests were performed. For this compound, the following methodologies have been cited:
-
Repeated Dose Toxicity : A 13-week oral study in rats was conducted following OCED Guideline 408. The No Observed Adverse Effect Level (NOEL) was determined to be 1,000 mg/kg.[8]
-
Biodegradability : The biodegradability of this compound was assessed using OECD Test Guideline 301. The results, showing 74.1-80% degradation over 28 days, indicate the material is readily biodegradable.[8]
For complete experimental details, researchers should refer directly to these standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
Safe Handling and Exposure Control
The primary routes of exposure are ingestion, skin contact, and eye contact.[6] Proper handling and the use of personal protective equipment (PPE) are essential to minimize risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[5][10]
-
Emergency eye wash fountains and safety showers must be readily available.[5][11]
-
All equipment must be grounded and bonded to prevent static discharge, which can be an ignition source.[5][11]
Personal Protective Equipment (PPE):
-
Eye Protection : Chemical goggles or a face shield should be worn.[3][5]
-
Hand Protection : Neoprene or nitrile rubber gloves are recommended.[5]
-
Skin and Body Protection : Wear suitable protective clothing, such as a lab coat. For larger quantities, flame-resistant clothing may be appropriate.[5][8][10]
-
Respiratory Protection : If ventilation is inadequate or if aerosols may be generated, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[5][10]
Storage and Handling:
-
Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][7]
-
Keep containers tightly closed.[5]
-
Avoid contact with strong oxidizing agents, bases, and reducing agents.[1][5]
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for managing this compound safely, from initial hazard assessment through to emergency procedures.
References
- 1. This compound [chembk.com]
- 2. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. ICSC 1567 - this compound [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cpchem.com [cpchem.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. moellerchemie.com [moellerchemie.com]
- 11. benchchem.com [benchchem.com]
The α-Olefin in 1-Dodecene: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a key industrial chemical and a versatile building block in organic synthesis. The reactivity of its terminal double bond (α-olefin) allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of detergents, lubricants, polymers, and specialty chemicals. This in-depth technical guide explores the core reactivity of the alpha-olefin in this compound, focusing on four major classes of reactions: hydroformylation, polymerization, Friedel-Crafts alkylation, and olefin metathesis. This document provides detailed experimental protocols, quantitative data for reaction performance, and visualizations of the underlying reaction mechanisms to support researchers, scientists, and drug development professionals in leveraging the unique chemical properties of this compound.
Introduction
This compound is an alkene characterized by a terminal carbon-carbon double bond.[1] This structural feature, the alpha-olefin, is responsible for its high reactivity compared to internal olefins. The accessibility of the π-electrons and the less sterically hindered nature of the terminal double bond make it susceptible to a variety of electrophilic and catalytic reactions. Understanding and controlling the reactivity of this functional group is paramount for the synthesis of a diverse range of commercially important molecules. This guide will delve into the specifics of key reactions involving the alpha-olefin of this compound, providing practical information for laboratory and industrial applications.
Hydroformylation: Synthesis of C₁₃ Aldehydes
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction yields tridecanal, a precursor to C₁₃ alcohols and acids used in the production of detergents and surfactants. The reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt.
Quantitative Data on Hydroformylation of this compound
The efficiency and selectivity of the hydroformylation of this compound are highly dependent on the catalyst system, ligand, and reaction conditions. The table below summarizes key performance indicators from various studies.
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | This compound Conversion (%) | n/iso Ratio (linear/branched aldehyde) | Reference |
| Rh(acac)(CO)₂ | SulfoXantPhos | 75-110 | 3-40 | Up to 95% | 98:2 | [2][3][4] |
| Rh/BiPhePhos | BiPhePhos | 95-115 | 30 | 90-99% | - | [5] |
| Rhodium complex | 2-Naphthyl phosphite | 70 | 30 (H₂/CO = 1) | - | >6 | [6] |
Table 1: Performance of various catalyst systems in the hydroformylation of this compound. The n/iso ratio is a critical measure of selectivity, with the linear aldehyde being the desired product in many applications.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation in a Microemulsion System
This protocol describes a lab-scale hydroformylation of this compound using a rhodium-based catalyst in a microemulsion system, which facilitates the reaction of the hydrophobic olefin in an aqueous catalyst phase.[3]
Materials:
-
This compound (0.120 mol, 20.0 g)
-
Deionized Water (1.11 mol, 20 mL)
-
Non-ionic surfactant (e.g., Marlipal O13/90)
-
Rhodium precursor [Rh(acac)(CO)₂] (0.05 mmol, 12.9 mg)
-
Water-soluble ligand SulfoXantPhos (0.20 mmol, 158 mg)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure stainless steel reactor (100 mL) equipped with a gas-dispersion stirrer
Procedure:
-
The high-pressure reactor is charged with this compound, deionized water, and the non-ionic surfactant.
-
The rhodium precursor and the SulfoXantPhos ligand are added to the mixture.
-
The reactor is sealed and purged several times with nitrogen, followed by syngas.
-
The reactor is pressurized with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 30 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 105 °C) while stirring at a high speed (e.g., 1200 rpm) to ensure efficient gas-liquid-liquid mixing.[5]
-
The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity to the linear and branched aldehydes.
-
Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
-
The product mixture is then subjected to phase separation to recover the aqueous catalyst phase from the organic product phase.
Signaling Pathway: The Hydroformylation Catalytic Cycle
The mechanism of rhodium-catalyzed hydroformylation, based on the work of Wilkinson and Evans, involves a series of oxidative addition, migratory insertion, and reductive elimination steps.[5]
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling 1-Dodecene: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, a long-chain alpha-olefin, is a volatile organic compound with emerging interest in various scientific fields, including chemical ecology and natural product chemistry. While primarily recognized for its industrial applications, this compound is also a naturally occurring compound found in a diverse range of biological sources. This technical guide provides an in-depth overview of the natural provenance of this compound, detailing its occurrence in plants, food products, and as a semiochemical in insects. The guide further outlines detailed experimental protocols for the extraction and quantification of this compound from these natural matrices and presents a logical framework for its biosynthetic origins.
Natural Occurrence of this compound
This compound has been identified as a constituent of various plant species, contributing to their characteristic aroma and essential oil composition. It is also found in some food products and plays a role in chemical communication among insects.
Plant Kingdom
This compound is a component of the volatile organic compounds (VOCs) emitted by several plants. It has been reported in a variety of species, including:
-
Soybean (Glycine max) : This versatile legume is a known source of this compound.
-
Saussurea involucrata : A rare and valued medicinal plant, it has been found to contain this compound.
-
Houttuynia cordata : The essential oil of this plant, known for its medicinal properties, contains this compound.[1]
-
Tussilago farfara : Also known as coltsfoot, this medicinal plant is another natural source of this compound.
-
Passiflora species (Passionflower) : The essential oil extracted from the flowers of Passiflora trifasciata has been shown to contain this compound.[2]
-
Floral Scents : As a volatile compound, this compound contributes to the complex fragrance of various flowers, playing a role in attracting pollinators.[3][4][5]
Food Products
The presence of this compound has also been reported in certain food items:
-
Butter : this compound has been detected in butter, with concentrations varying depending on the processing and origin.
-
Loquat Fruit : This fruit has been identified as containing trace amounts of this compound.
-
Passionfruit (Passiflora edulis) : As a member of the Passiflora genus, it is plausible that the fruit also contains this compound, although specific quantitative data for the fruit is less readily available than for the flowers of other species in the genus.[6]
Insect Semiochemicals
While this compound itself is not extensively documented as a primary pheromone, related long-chain alkenes are crucial in insect communication. For instance, other alkenes serve as aggregation pheromones in various insect species.[3] This suggests a potential role for this compound or its derivatives as semiochemicals, an area requiring further investigation.
Quantitative Data on this compound Occurrence
The concentration of this compound in natural sources can vary significantly based on the species, plant part, geographical location, and extraction method. The following table summarizes available quantitative data.
| Natural Source | Plant Part/Product | Concentration/Percentage | Reference |
| Passiflora trifasciata | Flowers (Essential Oil) | 1.6% | [2] |
Note: Quantitative data for this compound in many of its reported natural sources is not extensively documented in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
The extraction and analysis of a volatile compound like this compound from complex natural matrices require specific and sensitive analytical techniques. The following sections detail common experimental protocols.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Floral Volatiles
This method is ideal for the analysis of volatile compounds from delicate matrices like flowers without the use of solvents.
1. Sample Preparation:
-
Freshly collected flowers are placed in a headspace vial. The amount of plant material should be standardized for comparative studies.
2. HS-SPME Procedure:
-
An SPME fiber, commonly coated with Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is exposed to the headspace of the vial containing the flower sample.
-
Extraction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.[7]
3. GC-MS Analysis:
-
The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.
-
The GC is equipped with a suitable capillary column (e.g., HP-5ms) to separate the individual components of the volatile mixture.
-
The temperature program of the GC oven is optimized to achieve good separation of the target analytes. A typical program might start at a low temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 250°C).
-
The separated compounds are then introduced into a mass spectrometer for identification and quantification.
-
Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a certified reference standard.
-
Quantification can be performed using an internal or external standard method.
Protocol 2: Steam Distillation for the Extraction of Essential Oils
Steam distillation is a classic method for extracting essential oils from plant materials.
1. Apparatus Setup:
-
A steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a Clevenger apparatus).
2. Extraction Process:
-
The plant material (e.g., leaves, flowers) is placed in the biomass flask.
-
Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.
-
The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies.
-
The essential oil, being immiscible with water, separates and can be collected.
3. Analysis of the Essential Oil:
-
The collected essential oil is then typically diluted in a suitable solvent (e.g., hexane) and analyzed by GC-MS, following a similar procedure as described in Protocol 1, to identify and quantify its components, including this compound.
Protocol 3: Solvent Extraction for Less Volatile Compounds or Larger Scale Extraction
Solvent extraction can be used for a broader range of compounds and for preparing larger quantities of extract.
1. Sample Preparation:
-
The dried and powdered plant material is placed in an extraction thimble.
2. Extraction:
-
The thimble is placed in a Soxhlet extractor.
-
A suitable solvent (e.g., hexane, ethanol) is heated, and its vapor rises, condenses, and drips onto the plant material, extracting the desired compounds.
-
The process is run for a sufficient period to ensure complete extraction.
3. Solvent Removal and Analysis:
-
The solvent is removed from the extract using a rotary evaporator to yield the crude extract.
-
The crude extract can be further purified using techniques like column chromatography.
-
The final extract or purified fraction is then analyzed by GC-MS to determine the presence and quantity of this compound.
Mandatory Visualizations
Biosynthesis of Alkenes in Plants
The biosynthesis of long-chain alkenes like this compound in plants is generally understood to originate from fatty acid metabolism. The following diagram illustrates a simplified, logical pathway.
Caption: Simplified biosynthetic pathway of this compound from fatty acid precursors in plants.
Experimental Workflow for HS-SPME-GC-MS Analysis
The following diagram outlines the typical workflow for the analysis of this compound from floral samples using HS-SPME-GC-MS.
Caption: Workflow for the analysis of this compound from floral samples using HS-SPME-GC-MS.
References
- 1. Analysis of Volatile Compounds from Different Parts of Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. Biochemistry and genetics of floral scent: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Reactions of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactions of 1-dodecene, a long-chain alpha-olefin of significant interest in various chemical syntheses. The document details the core reactions of hydrogenation, hydroformylation, oxidation, and polymerization, presenting reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their scientific endeavors.
Hydrogenation of this compound
Hydrogenation is a fundamental reaction that converts unsaturated hydrocarbons, such as this compound, into their saturated counterparts. This process involves the addition of hydrogen (H₂) across the double bond, resulting in the formation of dodecane. The reaction is typically carried out in the presence of a metal catalyst.
Reaction Mechanism
The catalytic hydrogenation of alkenes is a heterogeneous reaction that occurs on the surface of a metal catalyst.[1] The generally accepted mechanism involves the following steps:
-
Adsorption of Reactants: Both hydrogen gas and this compound are adsorbed onto the surface of the metal catalyst.
-
Activation of Hydrogen: The H-H bond in the hydrogen molecule is weakened and breaks, forming metal-hydride bonds on the catalyst surface.
-
Hydrogen Transfer: The adsorbed this compound molecule undergoes sequential addition of two hydrogen atoms from the catalyst surface to the carbons of the double bond. This addition typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.
-
Desorption of Product: The resulting saturated alkane, dodecane, is desorbed from the catalyst surface, freeing up the active site for the next catalytic cycle.
Experimental Protocols
1.2.1. Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a typical laboratory-scale hydrogenation of this compound using a Pd/C catalyst.
-
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filter funnel with celite or a similar filter aid
-
-
Procedure: [2]
-
Set up a three-necked round-bottom flask with a magnetic stirrer. Evacuate the flask and backfill with nitrogen gas to create an inert atmosphere.
-
Under the nitrogen atmosphere, add the 10% Pd/C catalyst to the flask.
-
Add ethanol to the flask to create a slurry.
-
Dissolve a known amount of this compound in ethanol and add it to the reaction flask via a syringe.
-
Evacuate the flask again and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the system.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry, so it should be kept wet with solvent during filtration and subsequent handling.
-
Wash the filter cake with additional ethanol.
-
The dodecane product can be isolated from the filtrate by removing the solvent under reduced pressure.
-
1.2.2. Hydrogenation using Platinum Catalyst
This protocol provides an alternative method using a platinum-based catalyst.
-
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Platinum on carbon (Pt/C)
-
n-Dodecane (solvent, if needed for analysis)[3]
-
Hydrogenation apparatus (e.g., Parr shaker)
-
-
Procedure: [3]
-
In a pressure vessel of a hydrogenation apparatus, add the platinum catalyst.
-
Add the solvent (e.g., n-dodecane for analytical purposes, or a suitable alcohol).
-
Add a measured amount of this compound to the vessel.
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Heat the mixture to the desired temperature (e.g., 40-80 °C) and agitate (e.g., using a mechanical shaker).
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture using GC or GC-MS to determine conversion and selectivity.
-
Quantitative Data
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity to Alkane (%) | Reference |
| Ni@C | Phenylacetylene | 90 | 1 | >99 | 92 (to Styrene) | [4][5] |
| Pd₀.₀₄Au₀.₉₆/SiO₂ | 1-Hexyne | 50 | 1 | High | >97 (to 1-Hexene) | [6] |
| Pt-Pd/Al₂O₃ | Toluene | 125-150 | - | High | High | [7] |
| Pt/C | o-Cresol | 135 | - | High | High | [3][8] |
Hydroformylation of this compound
Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. For this compound, this reaction can yield two isomeric aldehydes: the linear tridecanal and the branched 2-methyldodecanal.
Reaction Mechanism
The hydroformylation of this compound is typically catalyzed by rhodium complexes with phosphine or phosphite ligands. The generally accepted catalytic cycle involves several key steps:
-
Ligand Dissociation and Olefin Coordination: A CO ligand dissociates from the active catalyst species, creating a vacant coordination site for the this compound to bind.
-
Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction.
-
CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.
-
Acyl Formation: The alkyl group migrates to a coordinated CO ligand, forming a rhodium-acyl complex.
-
Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the rhodium center.
-
Reductive Elimination: The aldehyde product is formed through reductive elimination, regenerating the active catalyst.
Experimental Protocol
This protocol is based on a rhodium-catalyzed hydroformylation in a batch reactor.
-
Materials:
-
This compound
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine, bulky phosphites)[9]
-
Solvent (e.g., toluene)
-
Syngas (a mixture of H₂ and CO)
-
High-pressure batch reactor equipped with a stirrer, temperature control, and gas inlet.
-
-
-
Charge the rhodium precursor, the ligand, and the solvent into the high-pressure reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Heat the reactor to the desired temperature (e.g., 60-90 °C) while stirring.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 2-6 MPa) with a specific H₂/CO ratio (e.g., 1:1 or 1.5:1.5).
-
Inject a known amount of this compound into the reactor to start the reaction.
-
Maintain the temperature and pressure throughout the reaction. The reaction progress can be monitored by taking samples at intervals and analyzing them by GC.
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess syngas.
-
Collect the product mixture and analyze it by GC to determine the conversion of this compound and the selectivity to the linear and branched aldehydes.
-
Quantitative Data
The following table presents quantitative data for the hydroformylation of this compound under different catalytic conditions.
| Catalyst/Ligand | Temperature (°C) | Pressure (MPa) | H₂/CO Ratio | Conversion (%) | l/b Ratio | Reference |
| Rh/2-naphthyl phosphite | 70 | 3 | 1.5/1.5 | High | - | [9] |
| Rh/triphenylphosphine | 30-50 | - | - | - | - | [10] |
| Rh/self-assembling phosphines | >100 | - | - | Near full | >90% linear | [11] |
| Rh complex | 40-100 | 0.25-4.4 (CO) | - | High | - | [9] |
Oxidation of this compound
Oxidation of the double bond in this compound can lead to a variety of valuable products, including epoxides, diols, and cleaved carbonyl compounds, depending on the oxidizing agent and reaction conditions.
Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide (oxirane). This compound oxide is a useful intermediate for the synthesis of various fine chemicals.
3.1.1. Reaction Mechanism with Peroxy Acids
The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[12]
3.1.2. Experimental Protocol for Epoxidation with Hydrogen Peroxide
This protocol describes a general method for the epoxidation of an alkene using hydrogen peroxide, which is a greener oxidizing agent.[13]
-
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (solvent)
-
Acetonitrile (co-solvent)
-
Potassium bicarbonate (K₂CO₃)
-
Three-necked round-bottom flask with a stirrer, addition funnel, and thermometer.
-
-
Procedure:
-
In a three-necked flask, dissolve this compound in a mixture of methanol and acetonitrile.
-
Add potassium bicarbonate to the mixture.
-
Cool the flask in an ice-water bath.
-
Add 30% hydrogen peroxide dropwise to the stirred mixture, maintaining the temperature between 25-35 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium chloride.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound oxide.
-
The product can be purified by distillation or chromatography.
-
Ozonolysis
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. The reaction of this compound with ozone, followed by a reductive workup, yields undecanal and formaldehyde.
3.2.1. Reaction Mechanism
The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The ozonide is then cleaved during the workup step.
3.2.2. Experimental Protocol for Ozonolysis
This protocol is adapted from a general procedure for the ozonolysis of an alkene.[14]
-
Materials:
-
This compound
-
Methanol or dichloromethane (solvent)
-
Ozone (O₃) generated by an ozone generator
-
Dimethyl sulfide ((CH₃)₂S) or zinc dust/acetic acid for reductive workup
-
Dreschel bottle or similar gas-washing bottle
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol) in a Dreschel bottle.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is typically continued until a blue color persists, indicating the presence of unreacted ozone.[15]
-
After the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
For a reductive workup, add dimethyl sulfide to the cold solution and allow it to warm to room temperature.
-
The solvent can be removed under reduced pressure, and the resulting undecanal can be purified by distillation.
-
Polymerization of this compound
This compound, as an alpha-olefin, can undergo polymerization to form poly(this compound), a polymer with potential applications as a specialty lubricant or plasticizer. Ziegler-Natta catalysts are commonly employed for this type of polymerization.
Reaction Mechanism
Ziegler-Natta polymerization is a coordination polymerization process. The mechanism involves the insertion of the monomer into a transition metal-carbon bond.
-
Catalyst Activation: The Ziegler-Natta catalyst, typically a combination of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), forms an active catalytic species.[16]
-
Monomer Coordination: A this compound molecule coordinates to the vacant orbital of the transition metal center.
-
Insertion: The coordinated this compound molecule inserts into the existing metal-alkyl bond, extending the polymer chain.
-
Chain Propagation: This coordination-insertion cycle repeats, leading to the growth of the polymer chain.
-
Chain Termination: The polymerization can be terminated by various processes, such as β-hydride elimination or reaction with a chain transfer agent.
Experimental Protocol
This protocol outlines a general procedure for the polymerization of a higher alpha-olefin like 1-decene, which is applicable to this compound.[17]
-
Materials:
-
This compound (purified to remove inhibitors)
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃)
-
Heptane or toluene (anhydrous solvent)
-
Nitrogen or argon gas
-
Glass reactor with mechanical stirring, temperature control, and inert gas inlet.
-
-
Procedure:
-
Thoroughly dry all glassware and purge the reactor with an inert gas.
-
Add the anhydrous solvent to the reactor.
-
Introduce the Ziegler-Natta catalyst to the reactor under an inert atmosphere.
-
Add the co-catalyst to the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 70 °C).
-
Add the purified this compound to the catalyst slurry to initiate polymerization.
-
Maintain the temperature and stirring for the desired reaction time.
-
Terminate the polymerization by adding an alcohol (e.g., methanol) to deactivate the catalyst.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
Quantitative Data
The following table provides illustrative data on the polymerization of 1-decene, which is structurally similar to this compound, using a Ziegler-Natta catalyst.
| Catalyst System | Temperature (°C) | Al/Ti Ratio | Time (h) | Catalyst Activity (kg oligo/mol Ti·h) | Dimer (%) | Trimer (%) | Reference |
| TiCl₄/Et₂AlCl/MgCl₂ | - | - | - | 143.8 | - | - | [17] |
| HY Zeolite (Microwave) | 210 | - | 2.5 | 80% conversion | 54.2 | 22.3 | [18] |
This guide provides a foundational understanding of the primary reactions of this compound. For more specific applications, further optimization of the presented protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations (Journal Article) | OSTI.GOV [osti.gov]
- 4. rsc.org [rsc.org]
- 5. Unraveling high alkene selectivity at full conversion in alkyne hydrogenation over Ni under continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst [mdpi.com]
1-Dodecene vapor pressure and boiling point
An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of 1-Dodecene
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the vapor pressure and boiling point of this compound, an alpha-olefin of significant industrial importance.
Physicochemical Data of this compound
This compound is a colorless liquid with the chemical formula C₁₂H₂₄.[1] It is an alkene used as an intermediate in the production of lubricants and surfactants.[2][3] The following tables summarize the key quantitative data regarding its boiling point and vapor pressure.
Table 1: Boiling Point of this compound
| Boiling Point | Pressure | Reference(s) |
| 213 °C | Not specified | [4] |
| 213.8 °C | Not specified | [1][2][5] |
| 214 °C | Not specified | [5] |
| 214-216 °C | Standard | [3] |
| 213-216 °C | 1013 hPa | [6] |
| 415 °F (212.8 °C) | 760 mmHg | [2][5] |
Table 2: Vapor Pressure of this compound
| Vapor Pressure | Temperature | Reference(s) |
| 0.0159 mmHg | 25 °C | [1][2] |
| 0.2 mmHg | 20 °C | |
| 0.1218 hPa | 20 °C | [5] |
| 0.1897 hPa | 25 °C | [5] |
| 0.193 hPa | 25 °C | [6] |
| 0.35 kPa | 65 °C | [7] |
Experimental Protocols
The determination of boiling point and vapor pressure is fundamental to characterizing a liquid substance. Below are detailed methodologies for these key experiments.
Determination of Boiling Point via Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and accurate method for determining the boiling point of an organic liquid like this compound is through distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head (still head)
-
Condenser (Liebig, Graham, or Allihn)
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the mercury bulb is level with the side arm leading to the condenser.
-
Cooling water is circulated through the outer jacket of the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.[9]
-
The temperature will stabilize at the boiling point of the liquid. This constant temperature is recorded as the boiling point.[9]
-
The vapor then passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.[9]
It is important to note that the observed boiling point is dependent on the atmospheric pressure.[8] If the pressure is not at standard sea-level pressure (760 mmHg or 101.325 kPa), a correction may need to be applied.
Determination of Vapor Pressure
Vapor pressure can be measured by several methods. The static method is a direct measurement technique.
Apparatus:
-
A thermostatted container to maintain a constant temperature.
-
A flask to hold the sample of this compound.
-
A pressure measuring device (e.g., a manometer).
-
A vacuum pump.
Procedure:
-
A small amount of this compound is placed in the flask, which is connected to the pressure measuring device and the vacuum line.
-
The sample is typically frozen, and the apparatus is evacuated to remove any air. The flask is then sealed off from the vacuum pump.
-
The sample is allowed to thaw and is brought to the desired temperature in the thermostatted container.
-
As the liquid evaporates, the pressure inside the sealed apparatus increases until equilibrium is reached between the liquid and vapor phases.
-
The pressure at equilibrium is the vapor pressure of the substance at that temperature.
-
This process is repeated at various temperatures to obtain a set of vapor pressure data.
The relationship between vapor pressure and temperature can often be described by the Antoine equation, which can be used to extrapolate vapor pressure values over a range of temperatures.[10]
Visualizations
To further clarify the experimental setup, the following diagrams illustrate the workflow for boiling point determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112-41-4 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. scent.vn [scent.vn]
- 6. This compound for synthesis 112-41-4 [sigmaaldrich.com]
- 7. qchem.com.qa [qchem.com.qa]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. physics.nyu.edu [physics.nyu.edu]
An In-Depth Technical Guide to the Environmental Fate and Impact of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a versatile industrial chemical primarily used as a comonomer in the production of polyethylene and as a chemical intermediate in the synthesis of detergents, lubricants, and other specialty chemicals.[1] Its widespread use necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its degradation, mobility, bioaccumulation potential, and ecotoxicity.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physicochemical properties. This compound is a colorless liquid with a mild, pleasant odor.[2] It is characterized by low water solubility and a high octanol-water partition coefficient (log Kₒw), indicating its lipophilic nature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄ | [3] |
| Molecular Weight | 168.32 g/mol | [3] |
| Physical State | Liquid | [2] |
| Melting Point | -35 °C | [4] |
| Boiling Point | 214-216 °C | [4] |
| Water Solubility | 120 µg/L at 25°C | [4] |
| Vapor Pressure | 0.2 mm Hg at 20°C | [4] |
| log Kₒw (Octanol-Water Partition Coefficient) | 6.1 | [2] |
| Henry's Law Constant | 4.25 atm-m³/mol (estimated) | [2] |
Environmental Fate
The environmental fate of this compound is dictated by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, volatilization, and sorption.
Degradation
Biodegradation:
This compound is considered to be readily biodegradable.[3] In a 28-day study following OECD Test Guideline 301, this compound demonstrated a biodegradation of 74.1 - 80%.[3] This high level of degradation suggests that it is unlikely to persist in the environment.
Photodegradation:
In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 23 hours, indicating a relatively rapid removal from the air.[2]
Hydrolysis:
As an alkene, this compound does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Mobility
Volatilization:
With an estimated Henry's Law constant of 4.25 atm-m³/mol, this compound is expected to volatilize from water surfaces.[2] The estimated volatilization half-lives from a model river and a model lake are 3.8 hours and 120 hours, respectively.[2] Volatilization from moist soil surfaces is also expected to be an important fate process.[2]
Sorption:
The estimated soil organic carbon-water partitioning coefficient (Koc) for this compound is 5900.[2] This high Koc value suggests that this compound is expected to be immobile in soil, with a strong tendency to adsorb to soil organic matter and sediment.[2] This adsorption can reduce its bioavailability and mobility in the environment.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. The estimated bioconcentration factor (BCF) for this compound is 310.[2] According to a standard classification scheme, this BCF value suggests a high potential for bioconcentration in aquatic organisms.[5] However, it is important to note that this is an estimated value, and experimental data are needed for a more definitive assessment.
Ecotoxicity
The available data indicate that this compound has a low potential for acute toxicity to aquatic organisms. Studies on fish, daphnia, and algae have consistently shown no toxic effects at the limit of its water solubility.[3]
Table 2: Summary of Aquatic Ecotoxicity Data for this compound
| Test Organism | Endpoint | Result | Reference |
| Fish | Acute Toxicity | No toxicity at the limit of solubility | [3] |
| Daphnia sp. | Acute Immobilization | No toxicity at the limit of solubility | [3] |
| Algae | Growth Inhibition | No toxicity at the limit of solubility | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited in this guide, based on OECD guidelines.
Biodegradability Testing (OECD 301)
The ready biodegradability of this compound was likely determined using one of the methods described in OECD Guideline 301. A common method for poorly soluble substances is the Manometric Respirometry Test (OECD 301F).
-
Principle: A known volume of inoculated mineral medium, containing a defined concentration of the test substance as the sole source of organic carbon, is incubated in a closed flask at a constant temperature. The consumption of oxygen is measured over a 28-day period.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.
-
Test Concentration: A concentration of the test substance that is sufficient to yield a measurable oxygen demand is used.
-
Reference Substance: A readily biodegradable substance, such as sodium benzoate, is run in parallel to verify the viability of the inoculum.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[6][7]
Aquatic Toxicity Testing
Fish Acute Toxicity Test (OECD 203):
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[8][9] Mortality and other sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Test Species: Commonly used species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[10][11]
-
Test Concentrations: A series of concentrations are tested to determine the LC50 (the concentration that is lethal to 50% of the test organisms). For poorly soluble substances like this compound, a limit test at the water solubility limit is often performed.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated. If no mortality is observed at the water solubility limit, the LC50 is reported as being greater than the water solubility.[12]
Daphnia sp. Acute Immobilisation Test (OECD 202):
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.[13] Immobilisation (the inability to swim) is observed at 24 and 48 hours.[5][14]
-
Test Species: Daphnia magna is the most commonly used species.[14]
-
Test Concentrations: A range of concentrations is tested to determine the EC50 (the concentration that causes immobilisation in 50% of the daphnids). A limit test at the water solubility limit is also common for poorly soluble substances.[15]
-
Data Analysis: The EC50 and its 95% confidence limits are calculated. If no immobilisation is observed at the water solubility limit, the EC50 is reported as being greater than the water solubility.[4]
Algal Growth Inhibition Test (OECD 201):
-
Principle: Exponentially growing cultures of a selected algal species are exposed to the test substance for 72 hours.[16] The inhibition of growth is measured by changes in cell density or biomass.[17]
-
Test Species: Common test species include Pseudokirchneriella subcapitata.[18]
-
Test Concentrations: A series of concentrations is tested to determine the EC50 (the concentration that causes a 50% reduction in growth). A limit test at the water solubility limit is performed for poorly soluble substances.[17]
-
Data Analysis: The EC50 and its 95% confidence limits for growth inhibition are calculated. If no inhibition is observed at the water solubility limit, the EC50 is reported as being greater than the water solubility.[3]
Bioaccumulation in Fish (OECD 305)
-
Principle: Fish are exposed to a constant, low concentration of the test substance in a flow-through system. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached (uptake phase). The fish are then transferred to clean water, and the elimination of the substance is monitored (depuration phase).
-
Test Species: Species such as rainbow trout or zebrafish are commonly used.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
-
Principle: A known mass of soil or sediment is equilibrated with a solution containing the test substance.[2] The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the solid phase is calculated by difference.[2][19]
-
Test System: The test is typically performed with several soil types with varying organic carbon content.
-
Data Analysis: The adsorption coefficient (Kd) is calculated for each soil type. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil.[20]
Visualizations
The following diagrams illustrate the key processes involved in the environmental fate and impact assessment of this compound.
Conclusion
Based on the available scientific data, this compound is a readily biodegradable substance with a low potential for persistence in the environment. Its high volatility and potential for atmospheric photodegradation suggest that it will be rapidly removed from the air. In soil and sediment, strong adsorption is expected to limit its mobility. While the estimated BCF suggests a potential for bioaccumulation, the low aquatic toxicity of this compound indicates a low risk to aquatic organisms. Further experimental studies to determine the definitive BCF and Koc values would provide a more complete environmental risk profile for this widely used chemical.
References
- 1. york.ac.uk [york.ac.uk]
- 2. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpchem.com [cpchem.com]
- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 5. olipes.com [olipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. cleaninginstitute.org [cleaninginstitute.org]
- 11. oecd.org [oecd.org]
- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 13. matestlabs.com [matestlabs.com]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. aftonchemical.com [aftonchemical.com]
- 17. researchgate.net [researchgate.net]
- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 19. OECD 106 - Phytosafe [phytosafe.com]
- 20. Registration Dossier - ECHA [echa.europa.eu]
Methodological & Application
Application Notes and Protocols for the Hydroformylation of 1-Dodecene to Produce Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydroformylation of 1-dodecene, a key chemical transformation for the production of C13 aldehydes. These aldehydes are valuable intermediates in the synthesis of detergents, lubricants, and pharmaceuticals. The following sections detail the reaction chemistry, experimental procedures, and expected outcomes based on various catalytic systems.
Introduction to Hydroformylation
Hydroformylation, also known as oxo synthesis, is a fundamental industrial process that introduces a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction yields two primary isomeric products: the linear aldehyde, n-tridecanal, and the branched aldehyde, 2-methyl-dodecanal. The regioselectivity of the reaction, often expressed as the normal to iso (n/iso) ratio, is a critical parameter, with the linear product typically being the desired isomer.
The general reaction is as follows:
C₁₀H₂₁-CH=CH₂ + CO + H₂ → C₁₀H₂₁-CH₂-CH₂-CHO (n-tridecanal) + C₁₀H₂₁-CH(CHO)-CH₃ (2-methyl-dodecanal)
Rhodium-based catalysts are frequently employed for this transformation due to their high activity and selectivity under mild reaction conditions.[1] The choice of ligands coordinated to the rhodium center plays a crucial role in directing the regioselectivity of the reaction.
Reaction Pathway and Catalytic Cycle
The hydroformylation of this compound using a rhodium-based catalyst generally proceeds through the Heck-Breslow cycle. The key steps involve the formation of an active rhodium-hydrido-carbonyl complex, coordination of the alkene, migratory insertion to form an alkyl-rhodium intermediate, coordination of carbon monoxide, and subsequent migratory insertion to form an acyl-rhodium complex, which then undergoes hydrogenolysis to release the aldehyde product and regenerate the active catalyst.
Caption: Generalized reaction pathway for the hydroformylation of this compound.
Experimental Protocols
Several catalytic systems can be employed for the hydroformylation of this compound. Below are detailed protocols for three common approaches: a homogeneous system, an aqueous two-phase system, and a microemulsion system.
Protocol 1: Homogeneous Hydroformylation in an Organic Solvent
This protocol describes a typical batch reaction using a rhodium catalyst and a phosphine ligand in an organic solvent.
Materials:
-
This compound
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Tris(triphenylphosphine) (TPPTS) or other suitable phosphine ligand
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Synthesis gas (Syngas, 1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the phosphine ligand in a portion of the solvent. The ligand-to-rhodium molar ratio is a critical parameter and should be optimized (typically ranging from 2:1 to 10:1).
-
Reaction Setup: Transfer the catalyst solution to the autoclave. Add the remaining solvent and then the this compound.
-
Reaction Conditions: Seal the reactor and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 2.0 MPa) with syngas.[2] Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring.[2]
-
Reaction Monitoring: Maintain a constant pressure by supplying syngas as it is consumed. The reaction progress can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).
-
Product Work-up: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be analyzed directly or subjected to further purification steps such as distillation to separate the aldehydes from the catalyst and solvent.
Protocol 2: Aqueous Two-Phase Hydroformylation
This system utilizes a water-soluble catalyst, which remains in the aqueous phase, facilitating catalyst recycling.
Materials:
-
This compound
-
Rhodium chloride carbonyl complex [RhCl(CO)]₂ or similar water-soluble precursor
-
Tris(m-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Deionized, deoxygenated water
-
Cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst (optional)[3]
-
Syngas (1:1 CO/H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Solution Preparation: Prepare an aqueous solution of the rhodium precursor and the water-soluble ligand (TPPTS). If using a phase-transfer catalyst, add it to the aqueous phase.
-
Reaction Setup: Charge the autoclave with the aqueous catalyst solution and then add the this compound. The two phases will be immiscible.
-
Reaction Conditions: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 2.0 MPa).[3] Heat the reactor to the reaction temperature (e.g., 120°C) with vigorous stirring to ensure good mixing between the two phases.[3]
-
Reaction Monitoring: Monitor the reaction by GC analysis of samples taken from the organic phase.
-
Product Separation and Catalyst Recycling: After the reaction, cool the reactor and vent the pressure. Stop the stirring to allow the two phases to separate. The upper organic phase containing the product aldehydes can be decanted. The lower aqueous phase containing the catalyst can be reused for subsequent batches.
Protocol 3: Hydroformylation in a Microemulsion System
Microemulsions create a large interfacial area between the aqueous and organic phases, enhancing the reaction rate for long-chain olefins like this compound.
Materials:
-
This compound
-
[Rh(acac)(CO)₂]
-
Non-ionic surfactant (e.g., Marlipal 24/70)[1]
-
Deionized, deoxygenated water
-
Syngas (1:1 CO/H₂)
-
High-pressure autoclave reactor
Procedure:
-
Microemulsion Preparation: In the autoclave, combine the this compound, water, and the non-ionic surfactant.
-
Catalyst Introduction: Prepare a solution of the rhodium precursor and the Sulfoxantphos ligand in a small amount of water and add it to the reactor.
-
Reaction Conditions: Seal the reactor, purge with syngas, and pressurize to the desired pressure (e.g., 1.5 - 4.0 MPa).[1][6] Heat the mixture to the reaction temperature (e.g., 95°C) with vigorous stirring to form the microemulsion.[6]
-
Reaction Monitoring: The reaction can be monitored by analyzing samples via GC.
-
Product Separation: After the reaction, cooling the mixture can lead to phase separation, allowing for the separation of the organic product phase from the aqueous catalyst-containing phase.
Experimental Workflow
Caption: A general experimental workflow for the hydroformylation of this compound.
Data Presentation
The following tables summarize typical quantitative data for the hydroformylation of this compound under different catalytic systems.
Table 1: Influence of Reaction Temperature on Aldehyde Yield
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | This compound Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| 80 | 30 | 2 | - | 14 | - | [7] |
| 95 | 15 | - | - | High | - | [1] |
| 120 | 30 | 2 | - | 51 | - | [7] |
| 120 | 20 | - | - | - | 96.5:3.5 | [3] |
Table 2: Effect of Catalyst and Ligand on Reaction Performance
| Catalyst System | Solvent System | Temp. (°C) | Pressure (bar) | Yield (%) | n/iso Ratio | Reference |
| Rh/TPPTS | Methanol | 80 | 20 | >99 (conversion) | - | [2] |
| Rh/Sulfoxantphos | Microemulsion | - | - | ~60 | 98:2 | [4][5] |
| Rh-BISBIS | Aqueous/Organic | 120 | 20 | - | 96.5:3.5 | [3] |
| Rh/Biphephos | Thermomorphic | 105-115 | 20 | - | High | [8] |
Table 3: Influence of Syngas Pressure
| Pressure (bar) | Temperature (°C) | Catalyst System | This compound Conversion (%) | Aldehyde Yield (%) | Remarks | Reference |
| 15 | 95 | Rh/Sulfoxantphos | - | High | High total and n/iso selectivity | [1] |
| 30 | 120 | Rh/Sulfoxantphos | - | Varies | - | [7] |
| 40 | 95 | Rh/Sulfoxantphos | - | 20-31 | Continuous mini-plant operation | [6] |
Product Analysis and Characterization
The primary method for analyzing the reaction mixture is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation: A small aliquot of the reaction mixture is typically diluted with a suitable solvent (e.g., toluene, dodecane) and an internal standard is added for accurate quantification.
-
GC Conditions: A capillary column suitable for separating isomers of C13 aldehydes and the remaining this compound should be used. Temperature programming will likely be necessary to achieve good separation.
-
Quantification: The conversion of this compound and the yield of each aldehyde isomer can be calculated from the peak areas in the chromatogram relative to the internal standard. The n/iso ratio is determined by the ratio of the peak areas of n-tridecanal and 2-methyl-dodecanal.
-
Byproduct Identification: GC-MS can be used to identify potential byproducts such as dodecanes (from hydrogenation) and internal isomers of dodecene (from isomerization).[2][9]
Safety Considerations
-
High Pressure: Hydroformylation reactions are conducted under high pressures of carbon monoxide and hydrogen. Autoclaves must be properly rated, maintained, and operated behind a safety shield.
-
Carbon Monoxide: CO is a toxic, odorless, and colorless gas. All operations involving syngas should be performed in a well-ventilated fume hood, and personal CO monitors should be used.
-
Flammable Materials: Hydrogen, this compound, and many organic solvents are flammable. Ensure there are no ignition sources near the experimental setup.
-
Catalyst Handling: Rhodium compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
By following these protocols and considering the safety guidelines, researchers can effectively perform the hydroformylation of this compound and produce the desired aldehyde products with high efficiency and selectivity.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
Application Notes & Protocols: Oligomerization of 1-Dodecene for High-Performance Synthetic Lubricants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly-alpha-olefins (PAOs) represent a significant class of synthetic lubricants, prized for their superior performance characteristics compared to conventional mineral oils. These synthetic base stocks offer excellent thermal and oxidative stability, a high viscosity index (VI), favorable low-temperature fluidity, and low volatility.[1][2] PAOs are synthesized through the oligomerization of linear alpha-olefins (LAOs), with 1-dodecene being a key monomer, often used alone or in combination with other LAOs like 1-decene, to produce lubricants with specific viscosity grades.[2][3][4]
The core of PAO manufacturing is the catalytic oligomerization of the alpha-olefin feedstock, a process where monomer units are combined to form larger molecules (oligomers). This is typically followed by a hydrogenation step to saturate any remaining double bonds, enhancing the stability of the final product.[3][5] The choice of catalyst and reaction conditions is critical as it dictates the structure, molecular weight distribution, and ultimately the physicochemical properties of the synthetic lubricant.[2] This document provides a detailed overview of the catalysts, reaction mechanisms, experimental protocols, and product characteristics associated with the oligomerization of this compound.
Catalytic Systems and Reaction Mechanisms
The oligomerization of this compound is predominantly achieved through cationic polymerization, initiated by a variety of catalysts. The most common classes of catalysts include Lewis acids, Ziegler-Natta systems, and metallocenes.
-
Lewis Acid Catalysts: Boron trifluoride (BF₃) and aluminum trichloride (AlCl₃) are conventional and widely used catalysts for PAO production.[2][6] BF₃ is often used with a promoter, such as an alcohol or an ester, to generate the initiating cationic species.[7][8] These catalysts are effective but can be corrosive and challenging to handle.[6]
-
Zeolites and Solid Acid Catalysts: To overcome the drawbacks of homogeneous Lewis acids, solid acid catalysts like zeolites and clays have been explored.[6][9] These offer advantages in terms of catalyst separation and reusability, contributing to a "greener" synthesis process.[6]
-
Metallocene Catalysts: Metallocene catalysts, particularly those based on zirconium, in conjunction with a co-catalyst like methylaluminoxane (MAO), have gained attention for their ability to produce PAOs with well-defined structures and narrow molecular weight distributions.[10][11] This allows for greater control over the final properties of the lubricant.
The general mechanism for the cationic oligomerization of this compound involves three key steps:
-
Initiation: The catalyst or catalyst-promoter complex abstracts a hydride ion from an impurity or reacts with the olefin to form a carbocation.
-
Propagation: The carbocation then reacts with subsequent this compound monomers, extending the polymer chain. Isomerization reactions can occur at this stage, leading to branched structures, which are desirable for good low-temperature properties.
-
Termination: The reaction is terminated through processes like proton elimination (regenerating a double bond) or chain transfer, resulting in the final oligomer.
Data Presentation
The performance of different catalytic systems and the properties of the resulting lubricants are summarized below.
Table 1: Influence of Catalytic System on this compound Oligomerization
| Catalyst System | Monomer Feed | Temperature (°C) | Pressure | Key Findings | Reference |
| BF₃ with Alcohol Promoter | 60-90 wt% this compound, 10-40 wt% 1-decene | 20 - 60 | 2 - 3 bar | Produces PAOs with kinematic viscosity of 4-6 cSt at 100°C. | [12] |
| AlCl₃ | This compound | 20 - 60 | Atmospheric | High yield of high viscosity PAO (>90%) can be achieved. | [13] |
| Zr-based Metallocene / MAO | This compound, 1-decene | 80 - 100 | - | High conversion of monomers (up to 99%); produces low-viscosity oligomers. | [10] |
| HY Zeolite (Microwave-assisted) | 1-decene (as a model for LAOs) | ~210 | - | 80% conversion with high selectivity to dimers and trimers. | [9] |
| Supported Al-Ti Bimetallic | 1-decene (as a model for LAOs) | 80 | - | High yield of PAO, with stability dependent on the support material. | [1] |
| Cr-based Homogeneous Catalyst | This compound | - | - | Highly selective for trimerization, leading to C₃₆ olefins. | [14] |
Table 2: Physicochemical Properties of Synthetic Lubricants from this compound and Related Olefins
| Monomer Feed | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) | Noack Volatility (%) | Reference |
| 1-decene / this compound Co-oligomer | 4 - 6 | 130 - 145 | -50 to -60 | 4 - 9 | [7][12] |
| 1-decene / this compound Co-oligomer (4 cSt grade) | ~4 | - | <-60 | 9 - 15 | [8] |
| 1-decene / this compound Co-oligomer (6 cSt grade) | ~6 | - | ~-60 | ~7.0 | [8] |
| This compound Oligomer | 5 | 143 | -45 to -50 | 6 - 7 | [12] |
| 1-decene Trimer (C₃₀) | 4 | - | - | - | [3] |
Experimental Protocols
Protocol 1: Laboratory-Scale Oligomerization of this compound using BF₃ Catalyst
A. Materials and Reagents:
-
This compound (≥98%, dried over molecular sieves)
-
Boron trifluoride (BF₃) gas
-
Promoter: 1-Butanol
-
Nitrogen gas (high purity)
-
Quenching solution: 5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Solvent (optional): Heptane or Hexane
B. Apparatus:
-
Jacketed glass reactor (500 mL) equipped with a mechanical stirrer, thermocouple, gas inlet, and a condenser.
-
Chilling/heating circulator for temperature control.
-
Gas flow meter for BF₃.
C. Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the reactor with nitrogen for 30 minutes to create an inert atmosphere.
-
Monomer Charging: Charge the reactor with 200g of dried this compound.
-
Temperature Control: Set the circulator to maintain the desired reaction temperature, for example, 35°C.[12]
-
Catalyst Introduction: Add the promoter, 1-butanol, to the stirred monomer. Begin bubbling BF₃ gas through the liquid at a controlled rate. The reaction is exothermic; maintain the temperature with the circulator.
-
Reaction Monitoring: Continue the BF₃ addition and stirring for the desired reaction time (e.g., 2-4 hours). The viscosity of the mixture will increase as the reaction progresses. Samples can be taken periodically to analyze conversion by Gas Chromatography (GC).
-
Quenching: Stop the BF₃ flow and purge the reactor with nitrogen. Slowly add the 5% NaOH solution to the reactor with vigorous stirring to quench the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaOH solution and then with deionized water until the aqueous layer is neutral.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and then filter to remove the drying agent.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
Protocol 2: Hydrogenation and Purification
A. Materials and Reagents:
-
Oligomer product from Protocol 1
-
Hydrogenation Catalyst: e.g., 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst.[6]
-
Hydrogen gas (high purity)
-
Solvent: Heptane or Hexane
B. Apparatus:
-
High-pressure autoclave (e.g., Parr reactor) with a stirrer, gas inlet, and temperature/pressure controls.
-
Filtration apparatus.
-
Vacuum distillation setup.
C. Procedure:
-
Hydrogenation:
-
Charge the autoclave with the oligomer product and a suitable solvent like heptane.
-
Add the hydrogenation catalyst (typically 1-2% by weight of the oligomer).
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 50 atm) and heat to the desired temperature (e.g., 150°C).[6]
-
Stir the reaction mixture for several hours until hydrogen uptake ceases.
-
-
Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the hydrogenation catalyst.
-
Purification:
-
Remove the solvent via rotary evaporation.
-
Set up a vacuum distillation apparatus to fractionate the hydrogenated product.
-
First, distill off any unreacted monomer and lighter oligomers (dimers).
-
Collect the desired fractions (e.g., trimer, tetramer, and higher) at appropriate temperature and pressure ranges to yield PAOs of different viscosity grades.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for PAO synthesis from this compound.
Caption: Cationic oligomerization pathway of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a green process for poly-α-olefin based lubricants - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2007111775A1 - Low viscosity polyalphaolefin based on 1-decene and this compound - Google Patents [patents.google.com]
- 8. WO2002092729A1 - Copolymers of 1-decene and this compound as lubricants - Google Patents [patents.google.com]
- 9. Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst [mdpi.com]
- 10. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Double Bond in 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in 1-dodecene, a versatile C12 alpha-olefin.[1] The functionalization of this compound is a critical step in the synthesis of a wide array of valuable compounds, including surfactants, detergents, lubricants, and precursors for pharmaceuticals. The protocols outlined below cover key transformations: epoxidation, dihydroxylation, hydroboration-oxidation, and the Wacker-Tsuji oxidation, providing a robust toolkit for researchers in organic synthesis and drug development.
Epoxidation of this compound
Epoxidation of the terminal double bond in this compound yields 1,2-epoxydodecane, a reactive intermediate that can be further functionalized.[2][3] This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[4][5]
Experimental Protocol: Synthesis of 1,2-Epoxydodecane
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate beaker, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2-epoxydodecane.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
A similar procedure has been reported to yield 1,2-epoxydodecane in good yields. For instance, the catalytic oxidation of this compound with sodium hypochlorite in the presence of KBr and acetonitrile can produce 1,2-epoxydodecane with a yield of approximately 67-68%.[6]
Reaction Scheme: Epoxidation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Page loading... [guidechem.com]
- 3. 1,2-Epoxydodecane 2855-19-8 | TCI AMERICA [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
Application Notes and Protocols for Metathesis Reactions Involving 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metathesis reactions involving 1-dodecene, a versatile C12 alpha-olefin. The protocols detailed below are based on established scientific literature and are intended to guide researchers in the application of this powerful carbon-carbon double bond forming reaction. Olefin metathesis, a Nobel Prize-winning technology, offers an efficient and atom-economical approach to synthesizing a variety of valuable molecules from this compound, including long-chain internal olefins, functionalized alkenes, and macrocyclic structures, some of which can serve as intermediates in drug discovery and development.[1][2][3]
Overview of Metathesis Reactions with this compound
This compound can participate in several types of metathesis reactions, primarily catalyzed by ruthenium-based complexes such as Grubbs and Hoveyda-Grubbs catalysts.[4][5][6] The choice of reaction type and catalyst depends on the desired product.
-
Self-Metathesis: The reaction of two molecules of this compound to produce 11-docosene and ethylene gas. This is useful for synthesizing long-chain internal olefins.[4]
-
Cross-Metathesis: The reaction of this compound with another olefin to create new, functionalized alkenes.[5][7] This is a powerful tool for introducing new functional groups and building complex molecules.
-
Ethenolysis: A specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins.[8][9] While this compound is a terminal olefin, ethenolysis is relevant for the reverse reaction and for the degradation of its metathesis products.
-
Ring-Closing Metathesis (RCM): This intramolecular reaction is used to form cyclic compounds from diene precursors derived from this compound.[10][11] RCM is particularly valuable for the synthesis of macrocycles, which are of interest in drug discovery.[12]
Catalyst Selection
The choice of catalyst is crucial for a successful metathesis reaction. Ruthenium-based catalysts are generally favored for their tolerance to a wide range of functional groups and their stability in air and moisture.[6][13]
-
First-Generation Grubbs Catalyst (G-I): Effective for general metathesis reactions.
-
Second-Generation Grubbs Catalyst (G-II): Exhibits higher activity and is suitable for more challenging substrates.[6]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts offer increased stability and are often used for reactions requiring higher temperatures or longer reaction times.[14]
-
Cyclic (Alkyl)(Amino)Carbene (CAAC) Ligated Ruthenium Catalysts: Have shown high activity and selectivity in the self-metathesis of this compound, even at very low catalyst loadings.[4][15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on metathesis reactions involving this compound and related long-chain olefins.
Table 1: Self-Metathesis of this compound
| Catalyst | Catalyst Loading (ppm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) to 11-Docosene | Reference |
| Ru4 (CAAC-based) | 10 | 50 | 1 | >99 | >98 | [4][15] |
| Indenylidene Ru catalyst | 50 | 50 | 1 | 70 | 98 | [16] |
Table 2: Cross-Metathesis of this compound with Various Olefins
| Cross-Metathesis Partner | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,5-dimethyl-2,4-hexadiene | HG-II | 2 | Dichloromethane | 20 | 85 | [17] |
| Methyl Acrylate | G-II with CuI | 0.5 | Diethyl ether | Room Temp. | High | [18] |
| Acrolein | Umicore M51 | 1 | Dichloromethane | 40 | 75 | [19] |
Experimental Protocols
Protocol 1: Self-Metathesis of this compound to 11-Docosene
This protocol is adapted from studies demonstrating high turnover numbers with CAAC-based ruthenium catalysts.[4][15]
Materials:
-
This compound (purified by passing through activated alumina)
-
Ruthenium catalyst (e.g., a CAAC-ligated complex)[4]
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Vacuum line and argon or nitrogen source
-
Heating mantle with temperature control and magnetic stirrer
Procedure:
-
Vessel Preparation: Thoroughly dry the Schlenk flask under vacuum and backfill with an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In the inert atmosphere, add this compound (e.g., 1.0 g, 5.94 mmol) to the flask, followed by anhydrous, degassed toluene (e.g., 10 mL).
-
Catalyst Addition: Prepare a stock solution of the ruthenium catalyst in anhydrous, degassed toluene. Add the desired amount of catalyst solution (e.g., to achieve a 10 ppm loading) to the reaction mixture with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50 °C). To drive the reaction to completion, it is crucial to remove the ethylene byproduct. This can be achieved by applying a vacuum or by bubbling a slow stream of inert gas through the reaction mixture.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Work-up and Purification:
Protocol 2: Cross-Metathesis of this compound with a Functionalized Olefin
This general protocol can be adapted for various cross-metathesis partners.[18][21]
Materials:
-
This compound
-
Functionalized olefin partner (e.g., an acrylate, allyl alcohol)
-
Second-generation Grubbs catalyst (G-II) or Hoveyda-Grubbs catalyst (HG-II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Inert atmosphere (argon or nitrogen)
-
Magnetic stirrer and heating source
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound (1 equivalent) and the cross-metathesis partner (1-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Add the ruthenium catalyst (typically 0.5-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed, as monitored by TLC or GC.
-
Quenching and Purification:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross Metathesis [organic-chemistry.org]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Ethenolysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. React App [pmc.umicore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative [beilstein-journals.org]
- 20. rsc.org [rsc.org]
- 21. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 22. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Application Notes and Protocols for the Epoxidation of 1-Dodecene to 1,2-Epoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-epoxydodecane via the epoxidation of 1-dodecene. 1,2-Epoxydodecane is a valuable chemical intermediate used in the synthesis of various organic molecules, including applications in pharmaceutical research and development as well as polymer chemistry.[1] Three primary methods for this transformation are presented: phase-transfer catalysis using hydrogen peroxide, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), and a bromide-catalyzed oxidation with sodium hypochlorite.
I. Introduction to Epoxidation Methods
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to reactive epoxide functional groups that can be further elaborated. The choice of epoxidation method often depends on factors such as substrate scope, cost of reagents, desired scale, and tolerance of other functional groups.
-
Phase-Transfer Catalysis (PTC) with Hydrogen Peroxide: This method is considered a "green" approach as it utilizes hydrogen peroxide as the oxidant, which generates water as the primary byproduct.[2] A phase-transfer catalyst is employed to facilitate the reaction between the aqueous oxidant and the organic substrate. Tungsten-based catalysts are often used in these systems.[2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation: This is a classic and widely used method for the epoxidation of a broad range of alkenes.[3][4] The reaction is typically carried out in a non-aqueous solvent and is known for its high efficiency and predictability.[5]
-
Sodium Hypochlorite/Bromide Catalysis: This method offers an alternative approach using readily available and inexpensive reagents. The reaction proceeds via the in-situ formation of a bromohydrin, which then cyclizes to the epoxide.[6][7]
II. Quantitative Data Summary
The following tables summarize quantitative data for the epoxidation of this compound and related alkenes using the described methods.
Table 1: Phase-Transfer Catalysis with H₂O₂
| Catalyst System | Phase-Transfer Catalyst | Solvent | Temp. (°C) | Time (h) | This compound Conversion (%) | 1,2-Epoxydodecane Yield (%) | Selectivity (%) | Reference |
| H₃PW₁₂O₄₀ | Aliquat® 336 | Dichloromethane | 40-50 | 0.6-0.8 | - | 44-47 (for CDT) | - | [2] |
| Gemini Quaternary Ammonium Phosphotungstate | - | Solvent-free | 30 | - | - | - | 82.9 | [1] |
Note: Data for Cyclododecatriene (CDT) is included as a relevant example of phase-transfer catalytic epoxidation.
Table 2: Epoxidation with m-CPBA
| Substrate | m-CPBA (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| General Alkenes | 1.0 - 1.2 | Dichloromethane | 0 - 25 | 1 - 4 | 70 - 95 | [3][8] |
| 1-Decene | - | - | - | 1 | - | [9] |
Table 3: Sodium Hypochlorite/KBr Catalysis
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Byproduct (Diol) Yield (%) | Reference |
| This compound | KBr | Acetonitrile | 40 | 10 | 67-68 | 19-21 | [6] |
| α-Methylstyrene | KBr | Acetonitrile/Water | 40 | 0.5 - 1 | 83 | - | [7] |
III. Experimental Protocols
Protocol 1: Phase-Transfer Catalysis with H₂O₂ and Phosphotungstic Acid
This protocol is based on the general principles of phase-transfer catalytic epoxidation of alkenes.[2]
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀)
-
Aliquat® 336 (methyltrioctylammonium chloride)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), tungstophosphoric acid (e.g., 0.5-1 mol%), and Aliquat® 336 (e.g., 1-2 mol%).
-
Add dichloromethane as the solvent.
-
With vigorous stirring, slowly add 30% hydrogen peroxide (1.5 - 3 equivalents) to the mixture.
-
Heat the reaction mixture to 40-50°C and maintain for 35-50 minutes, monitoring the reaction progress by TLC or GC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-epoxydodecane.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol provides a general procedure for the epoxidation of an alkene using m-CPBA.[8][10]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of this compound at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1,2-epoxydodecane can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 3: Sodium Hypochlorite/KBr Catalysis
This protocol is adapted from a patented procedure for the synthesis of 1,2-epoxydodecane.[6]
Materials:
-
This compound
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, active chlorine content should be determined)
-
Potassium bromide (KBr)
-
Acetonitrile
-
Phosphate buffer (pH 10.4)
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, prepare a buffer solution with a pH of 10.4.[7]
-
To the buffered solution, add potassium bromide (catalytic amount), acetonitrile, and this compound. A typical volume ratio of this compound to acetonitrile is between 1:8 and 1:15.[6]
-
With vigorous stirring, add the sodium hypochlorite solution. The amount of NaOCl solution will depend on its active chlorine content, typically 1.1-1.5 equivalents relative to the alkene are used.[7]
-
Heat the reaction mixture to 40°C and maintain vigorous stirring for 10 hours.[6]
-
After the reaction period, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
The organic products can be isolated by vacuum distillation.[6] A significant byproduct of this reaction is 1,2-dodecanediol, which may co-distill.[6] Further purification may be necessary if high purity 1,2-epoxydodecane is required.
IV. Visualizations
Caption: General reaction scheme for the epoxidation of this compound.
Caption: A generalized workflow for the synthesis and purification of 1,2-epoxydodecane.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 7. epoxides easy , Hive Novel Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Alkylation of Benzene with 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of benzene with 1-dodecene is a cornerstone of the chemical industry, primarily for the production of linear alkylbenzene (LAB). LAB is a key intermediate in the manufacturing of biodegradable surfactants, particularly linear alkylbenzene sulfonate (LAS), which is extensively used in household and industrial detergents.[1][2][3] This application note provides detailed protocols and data for the synthesis of linear phenyldodecanes via this reaction, focusing on methodologies relevant to laboratory and process research.
Traditionally, this Friedel-Crafts alkylation has been catalyzed by homogeneous acids such as hydrogen fluoride (HF) and aluminum chloride (AlCl₃).[1][3] However, environmental and safety concerns associated with these corrosive and toxic catalysts have driven the development of solid acid catalysts.[1][4] Modern industrial processes, such as the DETAL process, utilize fixed-bed solid acid catalysts, offering a greener and more efficient alternative.[1] This document will cover both traditional and modern catalytic systems.
Reaction Mechanism and Pathways
The alkylation of benzene with this compound proceeds via an electrophilic aromatic substitution mechanism. The catalyst first activates the this compound to form a carbocation electrophile. This electrophile is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Finally, a proton is eliminated from the intermediate to restore the aromaticity of the ring, yielding the linear alkylbenzene product.
An important aspect of this reaction is the concurrent isomerization of the this compound. The initial carbocation formed at the C1 position can undergo hydride shifts to form more stable secondary carbocations along the dodecyl chain. This results in a mixture of phenyldodecane isomers, with the 2-phenyldodecane isomer often being a major product.[5][6]
References
- 1. labsaco.com [labsaco.com]
- 2. Linear Alkyl Benzene - ECHEM [echem-eg.com]
- 3. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
Application Notes and Protocols: The Role of 1-Dodecene in Modern Detergent Production
Introduction: 1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, serves as a critical building block in the synthesis of two major classes of surfactants extensively used in the detergent industry: Linear Alkylbenzene Sulfonates (LAS) and detergent alcohols. Its linear structure is paramount to the biodegradability of the final surfactant products, a key consideration in the development of environmentally friendly cleaning agents. These surfactants are fundamental components in a wide array of cleaning products, including laundry detergents, dishwashing liquids, and all-purpose cleaners.
This document provides detailed application notes and experimental protocols for the synthesis of these vital detergent precursors from this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
I. Synthesis of Linear Alkylbenzene (LAB) from this compound
The initial step in the production of LAS is the synthesis of linear alkylbenzene (LAB) through the Friedel-Crafts alkylation of benzene with this compound. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound
Objective: To synthesize dodecylbenzene by the alkylation of benzene with this compound using an aluminum chloride catalyst.
Materials:
-
This compound (C₁₂H₂₄)
-
Benzene (C₆H₆), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.
-
Catalyst and Benzene Addition: Add 100 mL of anhydrous benzene to the flask. While stirring, slowly add 5 g of anhydrous aluminum chloride to the benzene.
-
This compound Addition: Place 21 g (0.125 mol) of this compound into the dropping funnel. Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over 30-45 minutes, maintaining the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will quench the reaction and should be performed in a fume hood due to the evolution of HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the excess benzene using a rotary evaporator.
-
Purification: Purify the crude dodecylbenzene by fractional distillation under reduced pressure.
Data Presentation: Alkylation of Benzene with this compound
| Catalyst | Temperature (°C) | Benzene:this compound Molar Ratio | This compound Conversion (%) | 2-Phenyldodecane Selectivity (%) | Reference |
| H-mordenite | 140 | 10:1 | 100 | 78.2 | [1] |
| H-USY | 120 | 8:1 | ~100 | 22 | [2][3] |
| AlCl₃ | 80-140 | 6:1 | - | - | [4] |
| 20% w/w DTP/K-10 clay | - | 10:1 | High | Favorable | [4] |
DTP = Dodecatungstophosphoric acid
Logical Relationship: Synthesis of Linear Alkylbenzene
Caption: Friedel-Crafts alkylation of benzene with this compound.
II. Synthesis of Linear Alkylbenzene Sulfonates (LAS)
The synthesized dodecylbenzene is subsequently sulfonated to produce linear alkylbenzene sulfonic acid, which is then neutralized to form the sodium salt (LAS), the active ingredient in many detergents.
Experimental Protocol: Sulfonation of Dodecylbenzene
Objective: To synthesize sodium dodecylbenzene sulfonate from dodecylbenzene.
Materials:
-
Dodecylbenzene
-
Concentrated sulfuric acid (98%) or 20% Oleum
-
Sodium hydroxide (NaOH) solution, 10%
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
Sulfonation: In a 250 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 35 mL of dodecylbenzene.
-
Slowly add 35 mL of 98% sulfuric acid (or an equivalent amount of oleum) under stirring, ensuring the temperature does not exceed 40°C.[2]
-
After the addition is complete, raise the temperature to 60-70°C and maintain it for 2 hours to complete the sulfonation.[2]
-
Work-up: Cool the reaction mixture to 40-50°C and slowly add approximately 15 mL of water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing excess acid.
-
Neutralization: Prepare an 80 mL 10% sodium hydroxide solution. In a separate flask, slowly add the organic phase (dodecylbenzene sulfonic acid) to the NaOH solution while stirring and maintaining the temperature at 40-50°C.
-
Adjust the pH to 7-8 with the 10% NaOH solution to obtain the final product, sodium dodecylbenzene sulfonate (LAS).[2]
Experimental Workflow: From this compound to LAS
Caption: Overall synthesis pathway for LAS from this compound.
III. Synthesis of Detergent Alcohols from this compound
Detergent alcohols, primarily 1-dodecanol, are produced from this compound via a two-step process: hydroformylation to form an aldehyde, followed by hydrogenation to the corresponding alcohol.
Experimental Protocol: Hydroformylation of this compound
Objective: To synthesize 1-dodecanal from this compound via a rhodium-catalyzed hydroformylation reaction.
Materials:
-
This compound
-
Rhodium-based catalyst (e.g., [Rh(acac)(CO)₂] with a suitable phosphine ligand like SulfoXantPhos)[5]
-
Surfactant (e.g., non-ionic surfactant like Marlipal 24/70)[5]
-
Solvent (e.g., water for biphasic catalysis)
-
Synthesis gas (Syngas, a mixture of CO and H₂ in a 1:1 ratio)[5]
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Preparation: Prepare the aqueous catalyst solution by dissolving the rhodium precursor and the water-soluble ligand in deionized water.
-
Reaction Setup: Charge the autoclave with the aqueous catalyst solution, the surfactant, and this compound.
-
Reaction Conditions: Seal the reactor and purge with nitrogen. Pressurize the reactor with syngas to the desired pressure (e.g., 30 bar).[6]
-
Heat the reactor to the reaction temperature (e.g., 95-115°C) and stir vigorously to ensure good mixing of the phases.[6]
-
Reaction Monitoring: Monitor the reaction progress by measuring the consumption of syngas.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and vent the excess gas.
-
Separate the organic phase containing the product (1-dodecanal and unreacted this compound) from the aqueous catalyst phase. The catalyst can often be recycled.
-
Purification: The 1-dodecanal can be purified by distillation.
Data Presentation: Hydroformylation of this compound
| Catalyst System | Temperature (°C) | Syngas Pressure (bar) | Reaction Time (h) | This compound to n-Tridecanal Yield (%) | Reference |
| Rh/SulfoXantPhos in microemulsion | - | - | - | ~31 (at 120 min residence time) | [7] |
| Rh/BPP | 95-115 | 30 | - | - | [6] |
BPP = BiPhePhos
Signaling Pathway: Synthesis of Detergent Alcohols
Caption: Two-step synthesis of 1-dodecanol from this compound.
IV. Application Notes
-
Linear Alkylbenzene Sulfonates (LAS): LAS is a workhorse anionic surfactant valued for its excellent cleaning performance, good foaming properties, and cost-effectiveness. The position of the phenyl group on the alkyl chain influences the properties of the LAS. A higher proportion of the 2-phenyl isomer generally leads to better water solubility and cleaning performance.
-
Detergent Alcohols: 1-Dodecanol is a key intermediate for the production of non-ionic and anionic surfactants. It can be ethoxylated to produce alcohol ethoxylates, which are excellent non-ionic surfactants with good grease removal properties and low foaming, making them suitable for automatic dishwashing and laundry detergents. 1-Dodecanol can also be sulfated to produce sodium dodecyl sulfate (SDS), another important anionic surfactant.
-
Biodegradability: The linearity of the alkyl chain derived from this compound is crucial for the biodegradability of both LAS and alcohol-based surfactants. Branched-chain alkylbenzene sulfonates, which were used in the past, are poorly biodegradable and led to environmental problems such as foaming in rivers.
-
Analytical Methods: The concentration and composition of LAS in detergent formulations and environmental samples can be determined using techniques such as two-phase titration and High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8] The analysis of detergent alcohols and their ethoxylates often involves gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Quantifying 1-Dodecene Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-dodecene purity. The protocols herein describe the use of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titration Methods to determine the purity of this compound and to identify and quantify potential impurities.
Introduction
This compound (C₁₂H₂₄) is a linear alpha-olefin with significant applications in the synthesis of detergents, plasticizers, and as a monomer in polymerization processes. The purity of this compound is critical as impurities can affect reaction kinetics, catalyst performance, and the properties of the final product. Common impurities include isomers of dodecene (e.g., 2-butyl-1-octene, 2-ethyl-1-decene), n-dodecane, and olefins with different carbon numbers. This document outlines three robust analytical techniques for the comprehensive purity assessment of this compound.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a high-resolution capillary GC coupled with a Flame Ionization Detector (FID) is the method of choice for purity determination and impurity profiling.
Application Note: GC-FID Analysis of this compound
This method is suitable for the determination of the mass percentage of this compound and its related impurities in a given sample. The principle relies on the separation of components based on their boiling points and interaction with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of the carbon-containing analyte.
Experimental Protocol
a) Instrumentation and Materials:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[1]
-
Carrier Gas: Helium or Hydrogen of high purity (99.999%).
-
Reagents: High-purity this compound reference standard (>99.5%), and solvents for dilution (e.g., hexane or dichloromethane).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% in hexane).
b) GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes
-
Ramp Rate: 10 °C/min to 250 °C
-
Final Temperature: 250 °C, hold for 10 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Detector Temperature: 300 °C
-
Makeup Gas (Nitrogen) Flow Rate: 25 mL/min
-
Hydrogen Flow Rate: 30 mL/min
-
Air Flow Rate: 300 mL/min
c) Data Analysis: The purity of this compound is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Impurities are identified by their retention times relative to the this compound peak and can be quantified using the same area percent method. For more accurate quantification of impurities, a reference standard for each impurity is required to determine its response factor.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the GC-FID analysis of a commercial this compound sample.
| Component | Retention Time (min) | Area % |
| C10 Olefins | ~8.5 | 0.11 |
| n-Dodecane | ~10.2 | 0.10 |
| This compound | ~10.5 | 99.39 |
| cis/trans-2-Dodecene | ~10.7 | 0.18 |
| Vinylidene Isomers | ~10.9 | 2.71 |
| C14 Olefins | ~12.3 | 0.50 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for this compound Purity Analysis by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a specific reference standard of the analyte.[2] The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Application Note: Absolute Purity Determination by ¹H qNMR
This protocol describes the determination of the absolute purity of this compound by ¹H qNMR using an internal standard with a certified purity. This method is highly accurate and provides a direct measure of the mass fraction of this compound in the sample.
Experimental Protocol
a) Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Internal Standard (IS): A certified reference material with known purity that has signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.[3]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analytical Balance: Capable of weighing to ±0.01 mg.
b) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
c) NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to be integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.
-
Acquisition Time: At least 3 seconds.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
d) Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the signals of the terminal vinyl protons (~4.9-5.8 ppm) are suitable. For maleic acid, the vinylic proton signal (~6.3 ppm) is used.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Quantitative Data Summary
The following table presents a hypothetical but realistic dataset for the qNMR analysis of a this compound sample.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 15.20 mg | 8.50 mg |
| Molecular Weight (MW) | 168.32 g/mol | 116.07 g/mol |
| Signal for Integration | Vinyl Protons (~4.9-5.8 ppm) | Vinylic Protons (~6.3 ppm) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of IS (P_IS) | - | 99.8% |
| Calculated Purity | 98.7% | - |
Logical Relationship: qNMR Purity Calculation
Caption: Logical flow for calculating this compound purity using qNMR.
Titration Methods for Unsaturation Content
Titration methods provide a classical chemical approach to quantify the degree of unsaturation in a sample, which directly correlates with the purity of an alkene like this compound. The Bromine Number and Iodine Number are two such methods.
Application Note: Bromine Number Titration (ASTM D1159)
This method determines the amount of bromine in grams absorbed by 100 grams of the sample, providing a measure of the olefinic unsaturation.[4] For pure this compound, the theoretical Bromine Number can be calculated and compared to the experimental value to determine purity.
Experimental Protocol
a) Instrumentation and Materials:
-
Automatic Potentiometric Titrator: With a polarized platinum electrode.
-
Titration Vessel: With a cooling jacket to maintain 0-5 °C.
-
Reagents:
-
Titration Solvent: A mixture of glacial acetic acid, dichloromethane, and methanol.
-
Bromide-Bromate Solution (0.25 N): Prepared by dissolving potassium bromide (KBr) and potassium bromate (KBrO₃) in water.
-
Sulfuric Acid (1:5): Diluted sulfuric acid.
-
b) Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (the amount depends on the expected Bromine Number) into a volumetric flask.
-
Dissolve the sample in the titration solvent.
c) Titration Procedure:
-
Pipette a known volume of the sample solution into the cooled titration vessel.
-
Titrate with the bromide-bromate solution. The titrator will detect the endpoint potentiometrically.
-
Perform a blank titration using only the titration solvent.
d) Calculation: The Bromine Number is calculated as follows:
Bromine Number = [(A - B) x N x 7.99] / W
Where:
-
A = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the bromide-bromate solution
-
7.99 = Molar mass of bromine ( g/mol ) x 100
-
W = Weight of the sample (g)
Quantitative Data Summary
The theoretical Bromine Number for pure this compound (MW = 168.32 g/mol ) is calculated to be 94.9 g/100g .
| Parameter | Value |
| Sample Weight (W) | 1.50 g |
| Titrant Volume for Sample (A) | 18.5 mL |
| Titrant Volume for Blank (B) | 0.2 mL |
| Normality of Titrant (N) | 0.25 N |
| Experimental Bromine Number | 93.8 g/100g |
| Calculated Purity | 98.8% |
Purity (%) = (Experimental Bromine Number / Theoretical Bromine Number) x 100
Experimental Workflow: Bromine Number Titration
References
Application Notes and Protocols for the Gas Chromatography Analysis of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene (C₁₂H₂₄) is a long-chain alpha-olefin with significant applications in the chemical industry, serving as a comonomer in polymerization and an intermediate in the synthesis of detergents, plasticizers, and lubricants. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
I. Principles of this compound Analysis by Gas Chromatography
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1] For this compound analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing the stationary phase. Due to its specific physicochemical properties, this compound interacts with the stationary phase for a characteristic amount of time, known as the retention time, before eluting from the column and being detected.[2]
-
Qualitative Analysis: The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.[2]
-
Quantitative Analysis: The area under the chromatographic peak corresponding to this compound is proportional to its concentration in the sample.[3] By using calibration standards, the exact amount of this compound can be determined.
II. Experimental Protocols
A. Sample and Standard Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to obtain a clean, homogeneous sample in a suitable solvent at a concentration appropriate for the detector's linear range.
Materials:
-
This compound standard (≥99% purity)
-
Internal Standard (IS): n-Dodecane (≥99% purity) is a suitable choice as it is structurally similar to this compound and has a close retention time.[4]
-
Solvent: Hexane, acetone, or dichloromethane (GC grade or higher).
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-dodecane and dissolve it in 100 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve a concentration range of, for example, 1, 5, 10, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.
Protocol for Sample Preparation:
-
If the sample is a liquid, accurately weigh a known amount and dissolve it in hexane to an estimated this compound concentration within the calibration range.
-
Add the internal standard to the same final concentration as in the calibration standards (50 µg/mL).
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
B. GC-FID Protocol for this compound Quantification
This protocol provides a general method for the quantification of this compound using a gas chromatograph equipped with a Flame Ionization Detector (FID).
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 75 °C, hold for 0.5 min |
| Ramp Rate | 20 °C/min |
| Final Temperature | 190 °C, hold for 0 min |
| Total Run Time | 6.25 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
C. GC-MS Protocol for this compound Identification and Quantification
This protocol is suitable for both the identification and quantification of this compound, providing higher selectivity, especially in complex matrices.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp Rate | 20 °C/min |
| Final Temperature | 250 °C, hold for 2 min |
| Total Run Time | 14 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
III. Data Presentation and Quantitative Analysis
Quantitative analysis is typically performed using the internal standard method to improve accuracy and precision by correcting for variations in injection volume.[5][6] A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Table 1: Example Calibration Data for this compound Analysis by GC-FID
| Concentration of this compound (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (n-Dodecane) | Peak Area Ratio (this compound/IS) |
| 1 | 15,234 | 751,234 | 0.020 |
| 5 | 76,170 | 750,987 | 0.101 |
| 10 | 153,890 | 752,345 | 0.205 |
| 50 | 765,432 | 751,876 | 1.018 |
| 100 | 1,529,876 | 750,567 | 2.038 |
| Correlation Coefficient (R²) | \multicolumn{3}{c | }{> 0.999} |
Table 2: Method Validation Parameters for this compound Analysis
Method validation ensures that the analytical procedure is suitable for its intended purpose.[1][7] Key validation parameters include linearity, sensitivity (LOD and LOQ), precision, and accuracy.
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.15 µg/mL |
| Intra-day Precision (%RSD, n=6) | < 2% | < 5% |
| Inter-day Precision (%RSD, n=18) | < 4% | < 7% |
| Accuracy (% Recovery) | 96 - 104% | 93 - 107% |
Note: The values presented in these tables are typical and may vary depending on the specific instrumentation and experimental conditions.
IV. Visualizations
Workflow for Quantitative GC Analysis of this compound
The following diagram illustrates the general workflow for the quantitative analysis of this compound from sample receipt to final data reporting.
Logical Relationship for Method Selection
The choice between GC-FID and GC-MS for this compound analysis depends on the specific analytical requirements. This diagram outlines the decision-making process.
References
- 1. ijbpas.com [ijbpas.com]
- 2. agilent.com [agilent.com]
- 3. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Systems in 1-Dodecene Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, facilitating the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. This process is of paramount importance in the production of bulk and fine chemicals, with the resulting aldehydes serving as versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines. 1-Dodecene, a long-chain olefin, is a key substrate in this reaction, leading to the production of C13 aldehydes, which are precursors to plasticizers, detergents, and lubricants.
The efficacy of this compound hydroformylation is critically dependent on the catalytic system employed. The primary objectives in catalyst development are to achieve high conversion rates, exceptional selectivity towards the desired linear aldehyde (n-tridecanal) over its branched isomer (iso-tridecanal), and catalyst stability and recyclability to ensure economic viability. This document provides a comprehensive overview of prevalent catalytic systems, detailed experimental protocols, and a comparative analysis of their performance in the hydroformylation of this compound.
Catalytic Systems for this compound Hydroformylation
The landscape of this compound hydroformylation is dominated by transition metal catalysts, with rhodium, cobalt, and palladium complexes being the most extensively studied. The choice of metal and, crucially, the coordinating ligands dictates the catalyst's activity and selectivity.
Rhodium-Based Catalysts
Rhodium complexes are the catalysts of choice for achieving high selectivity under mild reaction conditions.[1] The performance of rhodium catalysts is intricately linked to the steric and electronic properties of the phosphine or phosphite ligands used.
-
Ligand Effects: Bulky phosphite ligands are known to promote high activity and selectivity towards linear aldehydes.[2] Bidentate phosphine ligands, such as those from the Xantphos family, are particularly effective. The wide bite angle of these ligands is thought to favor the formation of the linear product.[3][4] For instance, the use of a Rh(acac)(CO)₂ precursor with the Biphephos ligand in a thermomorphic solvent system has been studied for this compound hydroformylation.[1]
-
Multiphase Systems for Catalyst Recovery: A significant challenge with expensive rhodium catalysts is their separation and recycling.[1] To address this, multiphase systems are often employed.
-
Aqueous Biphasic Systems: Utilizing water-soluble ligands allows the catalyst to be retained in the aqueous phase, facilitating easy separation from the organic product phase.[5][6] The water-soluble ligand SulfoXantPhos, a sulfonated derivative of Xantphos, has been successfully used in rhodium-catalyzed hydroformylation of this compound in microemulsion systems.[4][7]
-
Microemulsion Systems: These systems, formulated with surfactants, can enhance the solubility of the long-chain olefin in the aqueous catalyst phase, leading to high reaction rates.[7][8] Under optimized conditions in a microemulsion system, a rhodium-Sulfoxantphos catalyst has achieved turnover frequencies (TOFs) exceeding 300 h⁻¹ with a high selectivity of 98:2 for the linear aldehyde.[4] Continuous operation in a miniplant for over 130 hours has demonstrated the robustness of this approach, with rhodium loss in the product phase below 0.01%.
-
Cobalt-Based Catalysts
Historically, cobalt carbonyls were the first catalysts used for hydroformylation. While they are more cost-effective than rhodium, they typically require harsher reaction conditions (higher temperatures and pressures). Unmodified cobalt carbonyl has been shown to be a stable catalyst for hydroformylation at 140°C and 30 bar of syngas. For the hydroformylation of this compound using a cobalt catalyst at high temperatures (183-185°C) and pressures (85 bar), the corresponding alcohol was obtained in 87% yield with a linearity of 89%, indicating that subsequent reduction of the aldehyde can occur under these conditions.
Palladium-Based Catalysts
Palladium-catalyzed hydroformylation is less common than rhodium or cobalt-based systems but can offer unique selectivity profiles. While detailed studies specifically on this compound hydroformylation are less prevalent, palladium catalysts are known to be effective for the hydroxycarbonylation of this compound, a related reaction that produces carboxylic acids. In these systems, ligands such as SulfoXantPhos are also employed.
Quantitative Data Presentation
The following tables summarize the performance of various catalytic systems for the hydroformylation of this compound under different experimental conditions.
Table 1: Performance of Rhodium-Based Catalysts in this compound Hydroformylation
| Catalyst Precursor | Ligand | Solvent/System | Temp. (°C) | Pressure (bar) | Conversion (%) | n:iso Ratio | TOF (h⁻¹) | Reference |
| Rh(acac)(CO)₂ | SulfoXantPhos | Microemulsion | 95 | 15 | ~60 (yield) | 98:2 | ~200 | [7][8] |
| Rh(acac)(CO)₂ | SulfoXantPhos | Microemulsion | Optimized | Optimized | >95 | 98:2 | >300 | [4] |
| Rh(acac)(CO)₂ | Biphephos | DMF/Decane | 100 | 50 | >95 | ~95:5 | - | [1] |
| Rh(acac)(CO)₂ | Tri-2-naphthylphosphite | Toluene | 70 | 30 | - | High | - | |
| Rh/BPP | - | Toluene | 95-115 | 30 | 99 | 99:1 | - | [2] |
Table 2: Performance of Cobalt-Based Catalysts in Olefin Hydroformylation
| Catalyst Precursor | Olefin | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) | n:iso Ratio | Reference |
| Co-based | This compound | - | 183-185 | 85 | 87 (alcohol) | 89:11 | |
| Unmodified Co Carbonyl | - | - | 140 | 30 | - | - |
Experimental Protocols
Protocol 1: Synthesis of SulfoXantPhos Ligand
This protocol is adapted from the procedure described by van Leeuwen and coworkers.
Materials:
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Oleum (25% SO₃)
-
Nitrogen gas supply
-
Standard Schlenk line equipment
-
Ice bath
-
Round bottom flask with stir bar
Procedure:
-
Set up a round bottom flask equipped with a stir bar under a nitrogen atmosphere using a Schlenk line.
-
Cool the flask to 5°C using an ice bath.
-
Carefully and slowly add Xantphos (1.00 g, 1.73 mmol) to the oleum (2.9 mL) over a period of 4 hours.
-
After the addition is complete, allow the resulting light brown solution to warm to room temperature.
-
Stir the solution for 12 hours at room temperature.
-
The reaction mixture contains the sulfonated Xantphos (SulfoXantPhos). Further purification can be achieved by precipitation and washing.
Protocol 2: General Procedure for this compound Hydroformylation in a Batch Reactor
This protocol provides a general methodology for conducting this compound hydroformylation experiments in a laboratory-scale autoclave.
Materials and Equipment:
-
High-pressure autoclave (e.g., 300 mL stainless-steel Parr autoclave) equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.[1]
-
This compound
-
Catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Ligand (e.g., Biphephos or SulfoXantPhos)
-
Solvent (e.g., toluene, or a multiphase system like DMF/decane or water with surfactant)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the desired amounts of the catalyst precursor and the ligand.[1]
-
Add the solvent and this compound. If using an internal standard for analysis, add it at this stage.
-
-
Reaction Setup:
-
Seal the autoclave and purge it several times with the CO/H₂ syngas mixture to remove any air.
-
Pressurize the reactor to the desired initial pressure with syngas.
-
Begin stirring and heat the reactor to the target reaction temperature.
-
-
Reaction Monitoring:
-
Maintain a constant pressure by supplying syngas from a reservoir as it is consumed.
-
Monitor the reaction progress by taking samples periodically through the sampling valve. Quench the samples immediately in a cold solvent to stop the reaction.
-
-
Reaction Work-up and Product Analysis:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess pressure.
-
Collect the reaction mixture.
-
Analyze the product mixture using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for the linear (n-tridecanal) and branched (iso-tridecanal) aldehydes.
-
Protocol 3: Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for separating C13 aldehydes and C12 olefins (e.g., HP-5 or similar).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
Analysis:
-
Prepare a calibration curve for this compound and the aldehyde products using an internal standard (e.g., dodecane).
-
Dilute the reaction samples with a suitable solvent (e.g., toluene) and inject them into the GC.
-
Identify the peaks corresponding to this compound, n-tridecanal, iso-tridecanal, and any byproducts by comparing their retention times with those of authentic standards.
-
Quantify the components using the calibration curve to calculate the conversion of this compound and the selectivity for each product.
Visualizations
Caption: Experimental workflow for this compound hydroformylation.
Caption: Simplified catalytic cycle for hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Dodecene as a Versatile Precursor for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a key building block in the synthesis of a diverse array of specialty chemicals.[1] Its terminal double bond provides a reactive site for numerous chemical transformations, making it a valuable precursor for industries ranging from detergents and lubricants to potentially novel applications in pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of several important specialty chemicals derived from this compound. The information is intended to guide researchers and professionals in leveraging the synthetic potential of this versatile C12 alpha-olefin.
Synthesis of Linear Alkylbenzene (LAB)
Linear alkylbenzenes are major precursors for the production of biodegradable surfactants, primarily linear alkylbenzene sulfonates (LAS), which are widely used in detergents and cleaning agents. The primary route to LAB synthesis is the Friedel-Crafts alkylation of benzene with this compound over an acidic catalyst.[4][5]
Application Notes:
The choice of catalyst is critical in determining the product distribution and selectivity, particularly the position of the phenyl group on the dodecyl chain. Zeolites, such as mordenite and Y-zeolite, are often favored due to their shape-selective properties, which can favor the formation of the desired 2-phenyldodecane isomer.[4][6] Reaction conditions such as temperature, pressure, and the molar ratio of benzene to this compound significantly influence the conversion and selectivity.[5] An excess of benzene is typically used to minimize the formation of dialkylation byproducts.[7]
Quantitative Data Summary:
| Parameter | Value | Catalyst | Reference |
| Reaction Temperature | 140 °C | Mordenite (MOR) | [5] |
| Pressure | 20 bar | Mordenite (MOR) | [5] |
| Benzene:this compound Molar Ratio | 6:1 - 10:1 | Zeolite Beta, AlMCM-41/Beta composite | [5][7] |
| Weight Hourly Space Velocity (WHSV) | 4 h⁻¹ | Mordenite (MOR) | [5] |
| This compound Conversion | Up to 98% | Mordenite | [4] |
| Selectivity to 2-Phenyldodecane | Up to 76% | AlMCM-41/Beta zeolite composite | [7] |
Experimental Protocol: Alkylation of Benzene with this compound using a Zeolite Catalyst
This protocol describes a lab-scale synthesis of linear alkylbenzene in a fixed-bed flow reactor.
Materials:
-
This compound (C₁₂H₂₄)
-
Benzene (C₆H₆), anhydrous
-
Mordenite (MOR) zeolite catalyst, activated
-
Nitrogen gas (N₂) for inerting
Equipment:
-
High-pressure fixed-bed flow reactor system
-
High-pressure liquid pump
-
Mass flow controller for gas
-
Back pressure regulator
-
Heating system for the reactor
-
Condenser and product collection vessel
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: The mordenite catalyst is activated by heating under a flow of nitrogen gas at a specified temperature (e.g., 350-500 °C) for several hours to remove adsorbed water.
-
Reactor Loading: A known amount of the activated mordenite catalyst is packed into the fixed-bed reactor.
-
System Purge: The reactor system is purged with nitrogen gas to ensure an inert atmosphere.
-
Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 140 °C) under a nitrogen atmosphere. The system pressure is raised to the setpoint (e.g., 20 bar) using the back pressure regulator.[5]
-
Reactant Feed: A pre-mixed feed of benzene and this compound at the desired molar ratio (e.g., 6:1) is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (e.g., 4 h⁻¹).[5]
-
Reaction: The reaction is allowed to proceed for a set duration (e.g., 6 hours).[5]
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a collection vessel.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to different phenyldodecane isomers.
Caption: Synthesis of Linear Alkylbenzene from this compound.
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
Dodecenyl succinic anhydride is a specialty chemical used in various applications, including as a paper sizing agent, a corrosion inhibitor, and an epoxy resin curing agent. It is synthesized via an ene reaction between this compound and maleic anhydride.[8][9][10]
Application Notes:
The reaction is typically carried out at elevated temperatures. The molar ratio of this compound to maleic anhydride can be varied, with an excess of the olefin often used to drive the reaction to completion.[11] The use of a polymerization inhibitor, such as hydroquinone, can be beneficial to prevent unwanted side reactions.[11] While the patents describe the use of polyisobutylene, the principle of the ene reaction is applicable to this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant Molar Ratio (Olefin:Maleic Anhydride) | 1.5:1 to 2.5:1 | [11] |
| Reaction Temperature | 180 - 210 °C | [11] |
| Maleic Anhydride Content | 40% - 55% of total monomers | [9] |
| Cooling Time | 5 - 8 hours | [10] |
Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride
This protocol provides a general laboratory procedure for the synthesis of DDSA.
Materials:
-
This compound (C₁₂H₂₄)
-
Maleic Anhydride (C₄H₂O₃)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Nitrogen gas (N₂) for inerting
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with this compound and maleic anhydride in the desired molar ratio (e.g., 2:1).[11] A small amount of a polymerization inhibitor is added.
-
Inerting: The system is purged with nitrogen gas.
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 200 °C) with vigorous stirring. The reaction is maintained at this temperature for several hours until completion, which can be monitored by techniques such as titration of the unreacted maleic anhydride.[11]
-
Purification: After the reaction is complete, the excess this compound is removed by vacuum distillation.
-
Product Isolation: The remaining product, dodecenyl succinic anhydride, is cooled to room temperature. Depending on the purity, it may be used directly or further purified.
Caption: Synthesis of Dodecenyl Succinic Anhydride.
Hydroformylation of this compound to Tridecanal
Hydroformylation, or the oxo process, is an important industrial reaction that converts alkenes into aldehydes. The hydroformylation of this compound yields tridecanal, a precursor for the production of C13 plasticizer alcohols and other specialty chemicals.[3] The reaction is typically catalyzed by rhodium or cobalt complexes.[12][13]
Application Notes:
The use of specific ligands, such as phosphines, can significantly influence the regioselectivity of the reaction, favoring the formation of the linear aldehyde (n-tridecanal) over the branched isomer (iso-tridecanal).[12] The reaction is carried out under a pressure of synthesis gas (a mixture of carbon monoxide and hydrogen). The reaction medium can be a single organic solvent or a biphasic system to facilitate catalyst recovery.[12]
Quantitative Data Summary:
| Parameter | Value | Catalyst System | Reference |
| Catalyst | Rhodium complex (e.g., with Sulfoxantphos ligand) | Rhodium/Sulfoxantphos | [12] |
| Syngas Pressure (CO/H₂) | Varies depending on catalyst and conditions | Rhodium/Biphephos | [13] |
| Temperature | Varies depending on catalyst and conditions | Rhodium/Biphephos | [13] |
| Selectivity (n:iso ratio) | Up to 98:2 | Rhodium/Sulfoxantphos | [12] |
| Yield of n-tridecanal | ~60% after 24h | Rhodium/Sulfoxantphos | [12] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
This protocol outlines a general procedure for the hydroformylation of this compound in a batch reactor.
Materials:
-
This compound (C₁₂H₂₄)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., Sulfoxantphos)
-
Solvent (e.g., toluene or a biphasic solvent system)
-
Synthesis gas (CO/H₂, typically 1:1 molar ratio)
-
Nitrogen gas (N₂) for inerting
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Gas supply lines for syngas and nitrogen
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the phosphine ligand are dissolved in the degassed solvent in the autoclave.
-
Reactant Addition: this compound is added to the autoclave.
-
System Purge: The autoclave is sealed and purged several times with nitrogen gas, followed by purging with synthesis gas.
-
Reaction: The autoclave is pressurized with the synthesis gas to the desired pressure. The mixture is then heated to the reaction temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the pressure drop as the synthesis gas is consumed. Samples can be taken at intervals (if the reactor setup allows) for GC analysis.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented.
-
Product Isolation and Analysis: The reaction mixture is collected, and the product is isolated (e.g., by distillation). The product composition (n-tridecanal vs. iso-tridecanal) is determined by GC analysis.
Caption: Experimental Workflow for this compound Hydroformylation.
This compound Derivatives in Drug Development
While this compound itself is not a therapeutic agent, its derivatives, particularly those incorporating long alkyl chains, have potential applications in drug development. The dodecyl group can be incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) profile.[14] Long-chain olefins are also used as starting materials in the synthesis of complex molecules with biological activity.[15]
Application Notes:
-
Modulation of Lipophilicity: The introduction of a dodecyl chain can increase the lipophilicity of a drug candidate, which may enhance its ability to cross cell membranes and improve its oral bioavailability.
-
Drug Delivery Systems: Dodecyl-containing surfactants and lipids can be used to formulate drug delivery systems such as micelles and liposomes, which can improve the solubility and stability of poorly water-soluble drugs.[16]
-
Synthesis of Bioactive Molecules: The reactive double bond of this compound can be functionalized to introduce various pharmacophores. For instance, epoxidation of this compound yields 1,2-epoxydodecane, a reactive intermediate that can be used to synthesize a range of derivatives.[17] Additionally, heterocyclic compounds containing dodecyl substituents have been investigated for their medicinal properties.[18]
Hypothetical Application: Synthesis of a Dodecyl Ester Prodrug
This example illustrates how this compound can be a starting material for a component of a prodrug strategy. By converting a polar drug with a carboxylic acid group into a more lipophilic dodecyl ester, its membrane permeability may be improved. The ester would then be hydrolyzed in vivo to release the active drug.
Synthetic Pathway:
-
Hydroboration-Oxidation of this compound: Conversion of this compound to 1-dodecanol.
-
Esterification: Reaction of 1-dodecanol with a carboxylic acid-containing drug in the presence of an acid catalyst or a coupling agent.
Caption: Logic Diagram for this compound in a Prodrug Strategy.
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ineos.com [ineos.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]
- 9. CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content - Google Patents [patents.google.com]
- 10. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]
- 11. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of EO Chain Length of Dodecanol Ethoxylates (C12En) on the Complexation of C12En/SDS Mixed Micelles with an Oppositely Charged Polyelectrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
Application of 1-Dodecene in the Manufacturing of Plasticizer Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1-dodecene in the synthesis of plasticizer alcohols, specifically focusing on the production of tridecanol and its subsequent conversion to the plasticizer ditridecyl phthalate (DTDP). The protocols outlined below are a synthesis of established industrial practices and academic research, designed to guide laboratory-scale and pilot-plant production.
Introduction
Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being a primary application. High molecular weight phthalate esters, derived from long-chain alcohols, are a significant class of plasticizers. This compound, a readily available C12 olefin, serves as a key starting material for the production of C13 plasticizer alcohols, which are then esterified to produce high-performance plasticizers like ditridecyl phthalate. The manufacturing process typically involves a three-step synthesis:
-
Hydroformylation (Oxo Process): this compound is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C13 aldehydes (tridecanal isomers).
-
Hydrogenation: The resulting tridecanal is reduced to tridecanol.
-
Esterification: Tridecanol is reacted with phthalic anhydride to yield ditridecyl phthalate.
Synthesis Pathway
The overall chemical transformation from this compound to ditridecyl phthalate is a multi-step process. The key stages involve the hydroformylation of the olefin to an aldehyde, followed by hydrogenation to the alcohol, and finally esterification to the desired plasticizer.
Caption: Synthesis pathway from this compound to ditridecyl phthalate.
Experimental Protocols
Step 1: Hydroformylation of this compound to Tridecanal
The hydroformylation of this compound is a critical step that determines the linearity and yield of the final alcohol. The reaction is typically catalyzed by rhodium complexes with various phosphine or phosphite ligands. The choice of catalyst and reaction conditions significantly impacts the ratio of linear (n-tridecanal) to branched (iso-tridecanal) aldehydes. A high n/iso ratio is generally desired for better plasticizer performance.
Experimental Workflow for Hydroformylation
Troubleshooting & Optimization
Technical Support Center: Achieving High Regioselectivity in 1-Dodecene Hydroformylation
Welcome to the technical support center for 1-dodecene hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high regioselectivity for the desired linear aldehyde, 1-tridecanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydroformylation of this compound?
The main challenge is controlling the regioselectivity of the reaction. Hydroformylation of this compound can produce both a linear aldehyde (n-tridecanal) and a branched aldehyde (2-methyl-dodecanal). For many industrial applications, the linear aldehyde is the more valuable product, making high linear-to-branched (l:b) ratios a key objective.[1][2][3]
Q2: Which catalyst systems are most effective for achieving high l:b ratios in this compound hydroformylation?
Rhodium-based catalysts modified with phosphine or phosphite ligands are the most widely used and effective for achieving high regioselectivity.[2][4][5] Specific ligands known to promote high linearity include bidentate phosphines like SulfoXantPhos and BISBIS, as well as certain bulky phosphite ligands.[6][7][8][9][10] The choice of ligand is critical in directing the reaction towards the linear product.[5][11]
Q3: How do reaction conditions influence the regioselectivity?
Several reaction parameters significantly impact the l:b ratio:
-
Temperature: Higher temperatures can sometimes decrease regioselectivity due to increased rates of side reactions like isomerization.[1][4][12] However, with robust ligand systems, high selectivity can be maintained at elevated temperatures.[1][2]
-
Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H2) are crucial. Increasing CO pressure can sometimes lead to a decrease in the l:b ratio.[4]
-
Ligand-to-Metal Ratio (L/Rh): An optimal L/Rh ratio is essential. A sufficient excess of the ligand is often required to maintain the catalyst's active and selective form.[1][4]
-
Solvent: The choice of solvent or reaction medium (e.g., microemulsions, aqueous two-phase systems) can influence substrate and catalyst solubility, thereby affecting reaction rates and selectivity.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low linear-to-branched (l:b) aldehyde ratio | 1. Suboptimal Ligand: The chosen phosphine or phosphite ligand may not provide sufficient steric hindrance or electronic effects to favor linear product formation. 2. Incorrect Ligand-to-Metal Ratio: An insufficient excess of the ligand can lead to the formation of less selective rhodium species. 3. High Reaction Temperature: Elevated temperatures may promote the formation of the branched isomer or cause ligand degradation.[1][12] 4. Inappropriate CO/H2 Ratio: A high partial pressure of CO can sometimes negatively impact the l:b ratio.[4] | 1. Ligand Selection: Screen different ligands known for high regioselectivity, such as bulky phosphites or bidentate phosphines (e.g., SulfoXantPhos, BISBIS).[6][7][8][9][10] 2. Optimize L/Rh Ratio: Systematically vary the ligand-to-metal ratio to find the optimal concentration for maximizing linearity.[1][4] 3. Temperature Optimization: Conduct the reaction at various temperatures to determine the optimal balance between reaction rate and regioselectivity.[1][12] 4. Vary Syngas Composition: Investigate the effect of different H2/CO ratios on the l:b ratio.[4] |
| Formation of Isomerized Byproducts (e.g., internal dodecenes) | 1. High Reaction Temperature: Higher temperatures can favor the isomerization of this compound to internal olefins, which are less reactive or produce more branched aldehydes.[1] 2. Catalyst System: Some rhodium-ligand complexes may have a higher propensity for catalyzing isomerization. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize isomerization while maintaining an acceptable reaction rate. 2. Ligand Modification: Employ ligands that suppress isomerization pathways. |
| Low Overall Conversion | 1. Catalyst Deactivation: The catalyst may be degrading over time, potentially due to impurities in the substrate or solvent.[13][14] 2. Insufficient Catalyst Loading: The concentration of the rhodium catalyst may be too low for the desired reaction rate. 3. Poor Mass Transfer: In multiphase systems (e.g., aqueous-organic), inefficient mixing can limit the contact between the substrate and the catalyst. | 1. Purify Reactants: Ensure that the this compound and solvent are free from peroxides and other impurities that can poison the catalyst.[13][14] 2. Increase Catalyst Concentration: Incrementally increase the catalyst loading to enhance the reaction rate. 3. Improve Agitation/Mixing: In multiphase systems, increase the stirring rate or consider the use of phase-transfer agents or surfactants to improve mass transfer.[6][8] |
| Difficulty in Catalyst Recycling | 1. Catalyst Leaching: In biphasic systems, the catalyst may leach from the catalyst-containing phase into the product phase. 2. Emulsion Formation: In aqueous-organic systems, stable emulsions can form, making phase separation difficult. | 1. Optimize Solvent System: For aqueous systems, use appropriately designed water-soluble ligands to ensure the catalyst remains in the aqueous phase.[6][7][9] 2. Adjust Temperature/Composition for Phase Separation: In systems like microemulsions, carefully control the temperature and composition to induce phase separation after the reaction.[6] |
Data Presentation
Table 1: Effect of Ligand and Reaction Conditions on this compound Hydroformylation Regioselectivity
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | L/Rh Ratio | l:b Ratio | Reference |
| Rhodium | SulfoXantPhos | 95 | 40 | - | 98:2 | [6][9] |
| Rhodium | BISBIS | 120 | 20 | 3 | 96.5:3.5 | [8] |
| Rhodium | Bulky Phosphite | 70 | 30 | 6 | High | [4] |
| Rhodium | Self-assembling Phosphine (L6) | 120 | 10 | 5 | 99:1 | [1][2] |
Table 2: Influence of Temperature on Regioselectivity with Rh/L6 Catalyst System
| Temperature (°C) | l:b Ratio |
| 80 | >99:1 |
| 100 | >99:1 |
| 120 | 99:1 |
| 140 | 98:2 |
| Data derived from studies on 1-octene, a representative long-chain olefin.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Hydroformylation in a Batch Reactor
-
Reactor Preparation: A high-pressure batch reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst Precursor and Ligand Addition: The rhodium precursor (e.g., Rh(acac)(CO)2) and the desired phosphine or phosphite ligand are added to the reactor under an inert atmosphere. The solvent (e.g., toluene) is then added.
-
Substrate Addition: this compound is introduced into the reactor.
-
Reaction Setup: The reactor is sealed, and stirring is initiated. The system is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure.
-
Reaction Execution: The reactor is heated to the target temperature. The pressure is maintained throughout the reaction by supplying syngas as it is consumed.
-
Sampling and Analysis: Aliquots of the reaction mixture can be carefully withdrawn at different time intervals to monitor the progress of the reaction. The samples are analyzed by gas chromatography (GC) or NMR spectroscopy to determine the conversion of this compound and the ratio of linear to branched aldehyde products.
-
Reaction Quenching and Product Isolation: After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture is then collected for further purification if necessary.
Visualizations
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Troubleshooting workflow for low regioselectivity.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US8178729B2 - Hydroformylation process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 1-Dodecene Reactions
Here is a technical support center for troubleshooting catalyst deactivation in 1-dodecene reactions, designed for researchers, scientists, and drug development professionals.
This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to catalyst deactivation in reactions involving this compound, such as hydroformylation, isomerization, and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?
A1: Catalyst deactivation is the loss of activity and/or selectivity over time.[1] The main causes are categorized as chemical, mechanical, and thermal.[1][2] For this compound reactions, the most common mechanisms include:
-
Poisoning: Strong chemisorption of impurities from the feed (like sulfur, nitrogen, or phosphorus compounds) or solvents onto the catalyst's active sites, rendering them inactive.[2][3][4]
-
Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[1][4][5] This is common in hydrocarbon reactions and can be accelerated by polynuclear aromatics.[5]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, active metal crystallites of a supported catalyst to agglomerate.[2][5] This reduces the active surface area and, consequently, the catalyst's activity.[4]
-
Leaching: The dissolution of active components from the catalyst support into the reaction medium, which is a concern for liquid-phase reactions.[3][6]
Q2: What are the typical signs of catalyst deactivation in my this compound reaction?
A2: Key indicators of catalyst deactivation include:
-
A gradual or sharp decrease in the reaction rate or monomer conversion.[7]
-
A noticeable drop in selectivity towards the desired product. For instance, in hydroformylation, a loss of regioselectivity may be observed.[8][9]
-
Changes in product properties, such as lower molecular weight in polymerization reactions.[7]
-
An increase in pressure drop across a fixed-bed reactor, which can indicate fouling or catalyst particle disintegration.[1]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, deactivated catalysts can be regenerated, which is often more economical than replacement.[10] The appropriate method depends on the deactivation mechanism:
-
For Fouling/Coking: The most common method is controlled combustion (oxidation) of the coke deposits in air or a diluted oxygen stream.[10][11]
-
For Poisoning: Regeneration can be more complex. If the poison is reversibly adsorbed, a change in reaction conditions (like increasing temperature) might remove it. For irreversible poisoning, chemical washing or acid pickling may be required to remove the poison.[2][12]
-
For Sintering: Sintering is largely irreversible. While some redispersion techniques exist, they are often not fully effective. The primary strategy here is prevention by operating at lower temperatures.[2][4]
Q4: How can I prevent or minimize catalyst deactivation?
A4: Proactive measures are crucial for extending catalyst life:
-
Feedstock Purification: Rigorously purify this compound, solvents, and gaseous reactants (like syngas) to remove potential poisons.[5][13] For example, passing the monomer through activated alumina can remove polar impurities.[7]
-
Optimize Reaction Conditions: Operate within the recommended temperature range to avoid thermal degradation (sintering).[2] Lowering the reaction temperature can also reduce the rate of coke formation.[3]
-
Catalyst Design: Select catalysts known for their stability. For instance, adding dopants or using strong metal-support interactions can enhance resistance to sintering.[3]
-
Reactor Design: Ensure proper reactor design and operation to avoid "hot spots" where high temperatures could accelerate deactivation.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Issue 1: Sudden Drop in Reaction Rate and Conversion
Q: My this compound hydroformylation/polymerization reaction started as expected but then stopped or slowed dramatically. What is the likely cause and how can I fix it?
A: A sudden drop in activity often points to acute catalyst poisoning.
Possible Causes & Recommended Actions:
| Probable Cause | Recommended Action |
| Feedstock Contamination | Impurities like hydroperoxides, sulfur, or nitrogen compounds in the this compound or solvent can act as potent catalyst poisons.[3][8] Solution: Purify all starting materials. Use high-purity, degassed solvents and ensure the this compound is free from peroxides, which can form during storage.[8][14] |
| Gas Feed Impurities | If using syngas (H₂/CO) or other gases, impurities like H₂S can poison the catalyst even at very low concentrations.[4] Solution: Use high-purity gases and consider installing a guard bed to trap impurities before they reach the reactor. |
| Oxygen Leak | The presence of oxygen can lead to the oxidative degradation of sensitive ligands or active metal centers.[9][14] Solution: Ensure all connections in your reactor setup are airtight. Rigorously degas all liquid components and perform multiple vacuum/inert gas cycles before starting the reaction.[14] |
| Incorrect Catalyst Preparation/Handling | The catalyst may have been improperly stored or handled, leading to pre-reaction deactivation.[13] Solution: Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere as recommended by the manufacturer.[13] |
Experimental Protocol: Purification of this compound Monomer
This protocol describes a standard method to remove polar impurities and potential poisons from this compound before use.
-
Setup: Assemble a chromatography column and pack it with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.
-
Elution: Carefully pass the this compound through the alumina column under an inert atmosphere (e.g., nitrogen or argon). Collect the purified monomer in a clean, dry Schlenk flask.
-
Degassing: Subject the purified monomer to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Storage: Store the purified and degassed this compound under an inert atmosphere, sealed, and away from light to prevent the formation of peroxides.[7]
Logical Workflow: Troubleshooting a Sudden Drop in Activity
Caption: Troubleshooting workflow for a sudden loss of catalytic activity.
Issue 2: Gradual Decline in Selectivity and/or Activity
Q: Over several hours or multiple runs, the selectivity of my this compound isomerization is decreasing, and I'm getting more byproducts. What's happening?
A: A gradual decline in performance is characteristic of slower deactivation processes like fouling (coking) or thermal degradation (sintering).
Possible Causes & Recommended Actions:
| Probable Cause | Recommended Action |
| Coke Formation | Carbonaceous deposits are slowly building up on the catalyst surface, blocking active sites or altering the electronic properties of the catalyst.[4][15] This is especially common at higher temperatures. Solution: Consider lowering the reaction temperature. If using a fixed-bed reactor, plan for periodic regeneration by controlled oxidation to burn off the coke.[5][10] |
| Sintering / Thermal Degradation | The reaction temperature may be too high, causing irreversible agglomeration of the active metal particles and loss of surface area.[2][16] Solution: Operate at the lowest feasible temperature. Ensure there are no "hot spots" in the reactor. Use a catalyst with higher thermal stability if possible. |
| Structural Change of Catalyst | For some complex catalysts, the ligand framework can degrade or rearrange into a less active or selective form over time.[9][17] For example, oxidative degradation of phosphite ligands in Rh-catalyzed hydroformylation can occur.[9] Solution: This is an intrinsic property of the catalyst. It may be necessary to operate at lower temperatures or consider a more robust catalyst system. In some cases, continuous addition of a ligand can stabilize the process.[9] |
Quantitative Data: Effect of Temperature on Catalyst Sintering
High temperatures accelerate the sintering process, leading to a loss of active surface area and activity. The table below provides a representative example of how temperature can affect the metal surface area of a supported catalyst.
| Operating Temperature (°C) | Time on Stream (h) | Metal Surface Area (m²/g) | Relative Activity (%) |
| 250 | 0 | 150 | 100 |
| 250 | 100 | 142 | 95 |
| 350 | 100 | 115 | 77 |
| 450 | 100 | 75 | 50 |
| 550 | 100 | 40 | 27 |
Note: Data is illustrative, based on general principles of thermal deactivation. Actual values are system-dependent.[2][4]
Diagram: Key Mechanisms of Catalyst Deactivation
Caption: Common catalyst deactivation mechanisms.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 9. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. csc.com.tw [csc.com.tw]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding catalyst deactivation during the direct cracking of crude oil - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01125E [pubs.rsc.org]
- 17. Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability – Department of Chemistry [chem.unc.edu]
Technical Support Center: Preventing Isomerization of 1-Dodecene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of 1-dodecene in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a problem?
A1: this compound is a terminal alkene (an alpha-olefin), meaning its carbon-carbon double bond is at the very end of the twelve-carbon chain.[1] Isomerization is a chemical process where the double bond shifts to an internal position, creating isomers such as 2-dodecene, 3-dodecene, and so on. This is problematic in many applications because the reactivity and properties of internal alkenes differ significantly from terminal alkenes, potentially leading to undesired side products and reduced yield of the target molecule.[2][3]
Q2: What are the primary causes of this compound isomerization during a reaction?
A2: The most common cause of unintentional this compound isomerization is the presence of metal hydride species, which can be formed as byproducts or from the decomposition of certain transition metal catalysts, particularly those based on ruthenium.[2][3][4] These metal hydrides can add to the alkene and then be eliminated, resulting in the migration of the double bond. High reaction temperatures can also promote isomerization.
Q3: Which types of reactions are most susceptible to this compound isomerization?
A3: Olefin metathesis, particularly when using ruthenium-based catalysts like Grubbs catalysts, is highly susceptible to this side reaction.[2][3] Hydroformylation reactions, which are used to produce aldehydes from alkenes, can also lead to isomerization, especially with certain rhodium-based catalysts.[5]
Q4: How can I detect if this compound has isomerized in my reaction mixture?
A4: The most effective method for detecting and quantifying this compound and its isomers is gas chromatography-mass spectrometry (GC-MS).[6] By using a suitable capillary column, you can achieve baseline separation of the different dodecene isomers and identify them based on their mass spectra and retention times. Two-dimensional gas chromatography (GCxGC) coupled with photoionization time-of-flight mass spectrometry (PI-TOFMS) can provide even more detailed separation and identification of complex isomer mixtures.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Isomerization in Ruthenium-Catalyzed Olefin Metathesis
Symptoms:
-
GC-MS analysis of your product mixture shows the presence of internal dodecene isomers (e.g., 2-dodecene, 3-dodecene).
-
The yield of your desired metathesis product is lower than expected.
-
You observe the formation of unexpected byproducts resulting from the metathesis of isomerized dodecene.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Ruthenium Hydride Species | The primary cause is often the decomposition of the Grubbs catalyst, leading to the formation of ruthenium hydride species that catalyze isomerization.[2][3] |
| Solution 1: Add a Hydride Scavenger. The most effective solution is to add a hydride scavenger to the reaction mixture. 1,4-Benzoquinone and its electron-deficient derivatives are highly effective at preventing olefin migration without significantly impacting the metathesis catalyst's activity.[2][8][9] Mild acids, such as acetic acid, can also be used.[2][3] | |
| Solution 2: Use a More Stable Catalyst. Consider using a more robust second or third-generation Grubbs catalyst, which may exhibit lower decomposition rates under your reaction conditions. | |
| High Reaction Temperature | Elevated temperatures can accelerate the decomposition of the metathesis catalyst and promote isomerization. |
| Solution: Lower the Reaction Temperature. If your specific metathesis reaction allows, perform the reaction at a lower temperature to minimize catalyst decomposition and subsequent isomerization. | |
| Prolonged Reaction Time | The longer the catalyst is active in the reaction mixture, the greater the opportunity for isomerization to occur. |
| Solution: Optimize Reaction Time. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the active catalyst. |
Issue 2: Isomerization During Hydroformylation Reactions
Symptoms:
-
You are obtaining a mixture of linear and branched aldehydes, with the branched isomers being more prevalent than expected.
-
GC-MS analysis of the unreacted alkene shows the presence of internal dodecene isomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst System Promotes Isomerization | Some rhodium-based hydroformylation catalysts, particularly those with certain phosphine ligands, can have a competing isomerization activity.[5] |
| Solution 1: Ligand Selection. The choice of phosphine ligand is crucial. For example, using a rhodium catalyst with a ligand like BiPhePhos can be effective for the hydroformylation of n-decenes, but the reaction conditions must be carefully controlled to manage isomerization.[10] | |
| Solution 2: Control Syngas Pressure. In some systems, higher carbon monoxide partial pressure can suppress isomerization by favoring the hydroformylation pathway over the isomerization pathway. | |
| Reaction Temperature | Higher temperatures can increase the rate of isomerization relative to hydroformylation. |
| Solution: Optimize Reaction Temperature. Conduct the reaction at the lowest temperature that still provides a reasonable rate of hydroformylation to minimize the formation of internal alkene isomers. |
Experimental Protocols
Protocol 1: Prevention of this compound Isomerization during Olefin Metathesis using 1,4-Benzoquinone
This protocol describes a general procedure for performing a ring-closing metathesis (RCM) reaction with 1,7-octadiene as a model substrate in the presence of this compound, using a Grubbs catalyst and 1,4-benzoquinone as an isomerization inhibitor.
Materials:
-
Grubbs Catalyst® (e.g., 1st or 2nd generation)
-
1,7-octadiene
-
This compound
-
1,4-Benzoquinone
-
Anhydrous, degassed dichloromethane (DCM)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
-
GC-MS for analysis
Procedure:
-
In a glovebox or under an inert atmosphere, add the Grubbs catalyst (e.g., 5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1,4-benzoquinone (10 mol%) to the flask.
-
Dissolve the catalyst and inhibitor in a minimal amount of anhydrous, degassed DCM.
-
In a separate flask, prepare a solution of 1,7-octadiene (1.0 equivalent) and this compound (0.2 equivalents) in anhydrous, degassed DCM.
-
Slowly add the substrate solution to the catalyst solution via syringe over 10-15 minutes with vigorous stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion of the reaction (consumption of 1,7-octadiene), quench the reaction by opening the flask to air and adding a small amount of ethyl vinyl ether.
-
Analyze the final product mixture by GC-MS to determine the conversion of 1,7-octadiene and the extent of this compound isomerization.
Expected Outcome: The addition of 1,4-benzoquinone should significantly reduce or eliminate the isomerization of this compound to its internal isomers compared to a control reaction run without the inhibitor.
Protocol 2: Analysis of Dodecene Isomers by GC-MS
This protocol provides a starting point for developing a GC-MS method to separate and identify this compound and its isomers.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column: A polar stationary phase is recommended for separating geometric isomers. A common choice is a polyethylene glycol (PEG) phase (e.g., DB-WAX) or a biscyanopropyl polysiloxane phase.
-
Column dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
GC Parameters (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set appropriately to avoid detecting the solvent peak.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration appropriate for your instrument (typically in the low ppm range).
-
Filter the sample if necessary to remove any particulate matter.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify this compound and its isomers based on their retention times and comparison of their mass spectra to a spectral library (e.g., NIST).
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Mechanism of Ruthenium-Hydride Catalyzed Isomerization of this compound.
Caption: Troubleshooting workflow for addressing this compound isomerization.
References
- 1. youtube.com [youtube.com]
- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Acrylate metathesis via the second-generation Grubbs catalyst: unexpected pathways enabled by a PCy3-generated enolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
Technical Support Center: 1-Dodecene Safe Handling and Disposal
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Dodecene spills.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid.[1] The main health hazards include potential for mild skin and eye irritation. A significant risk is that it may be fatal if swallowed and enters the airways, posing an aspiration hazard. Inhalation of high concentrations of vapors may have a narcotic effect.[2]
Q2: What immediate first aid measures should be taken in case of exposure to this compound?
A2:
-
After Inhalation: Move the individual to fresh air and allow them to rest.[3][4]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][5]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so.[1] Seek medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing.[1] Contact lenses should not be worn.[1] In areas with potential for inhalation exposure, a NIOSH-certified respirator for dust and mist (orange cartridge) is recommended.[1][6]
Q4: How should I store this compound in the laboratory?
A4: Store this compound in a tightly closed container in a cool, well-ventilated place, away from heat, open flames, and sparks.[1][3] It should be stored separately from strong oxidants, halogens, and inorganic acids.[3][7]
Q5: What type of fire extinguisher should be used for a this compound fire?
A5: Suitable extinguishing media include water spray, water fog, foam, carbon dioxide, and dry chemical extinguishers.[1][3] Do not use a solid stream of water as it may scatter and spread the fire.
Troubleshooting Guide for this compound Spills
Issue: A small spill of this compound has occurred on a lab bench.
Solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition such as open flames, sparks, and hot surfaces.[1][8]
-
Don PPE: Wear the appropriate personal protective equipment including gloves, goggles, and a lab coat.
-
Contain and Absorb: Contain the spill with dikes or absorbents.[1] Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to collect the spilled liquid.[6][9]
-
Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][3]
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the waste material according to local and national regulations.[1] This may involve incineration at a licensed facility.[1]
Issue: A large this compound spill has occurred in a poorly ventilated area.
Solution:
-
Evacuate: Evacuate all non-essential personnel from the area immediately.[1]
-
Isolate the Area: Isolate the spill area for at least 50 meters (150 feet) in all directions.[8]
-
Call for Assistance: Contact your institution's emergency response team or the local fire department.
-
Ventilate (if safe to do so): If it can be done without risk, increase ventilation to the area.
-
Approach with Caution: Only trained personnel with appropriate respiratory protection should enter the area. A supplied-air NIOSH-approved respirator may be necessary.[6]
-
Follow Cleanup Protocol: Follow the same containment, absorption, and collection procedures as for a small spill, using non-sparking tools and appropriate PPE.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Flash Point | 77 °C (171 °F) | [7] |
| Autoignition Temperature | 225 °C (437 °F) | [6] |
| Boiling Point | 213 °C (lit.) | [4] |
| Melting Point | -70 °C (lit.) | [3][4] |
| Relative Density (water = 1) | 0.8 | [7] |
| Initial Spill Isolate Distance | At least 50 meters (150 feet) | [8] |
| Large Spill Downwind Evacuation | At least 300 meters (1000 feet) | [8] |
Experimental Protocol: this compound Spill Cleanup
Objective: To safely clean and decontaminate a minor spill of this compound (less than 100 mL) in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Neoprene or nitrile rubber gloves, chemical safety goggles, lab coat.
-
Spill Kit: Non-combustible absorbent material (e.g., vermiculite, sand), non-sparking scoop and dustpan, sealable waste container, warning signs.
-
Decontamination Supplies: Soap solution, paper towels.
Procedure:
-
Immediate Response: 1.1. Cease all work and extinguish any nearby ignition sources. 1.2. Alert colleagues in the immediate area of the spill. 1.3. If necessary, evacuate the immediate area.
-
Personal Protection: 2.1. Don the required PPE: gloves, safety goggles, and a lab coat.
-
Spill Containment: 3.1. Place warning signs around the spill area. 3.2. If the spill is spreading, create a dike around the perimeter using absorbent material.
-
Spill Absorption: 4.1. Gently cover the spill with a generous amount of non-combustible absorbent material. 4.2. Allow the absorbent material to fully soak up the this compound.
-
Collection of Contaminated Material: 5.1. Using a non-sparking scoop and dustpan, carefully collect the saturated absorbent material. 5.2. Place the collected material into a designated, sealable waste container.
-
Decontamination: 6.1. Wipe down the spill area with paper towels soaked in a soap and water solution. 6.2. Dry the area with clean paper towels. 6.3. Place all used paper towels into the waste container.
-
Waste Disposal: 7.1. Tightly seal the waste container. 7.2. Label the container clearly as "this compound Contaminated Waste". 7.3. Dispose of the waste according to your institution's hazardous waste disposal procedures. Do not dispose of it in regular trash or down the sewer.[1]
-
Post-Cleanup: 8.1. Remove and dispose of gloves properly. 8.2. Wash hands thoroughly with soap and water.[1] 8.3. Document the spill and cleanup procedure in the lab records.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. gelest.com [gelest.com]
- 2. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. qchem.com.qa [qchem.com.qa]
- 7. ICSC 1567 - this compound [inchem.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cpchem.com [cpchem.com]
Incompatible materials with 1-Dodecene in experimental setups
Welcome to the Technical Support Center for handling 1-Dodecene in experimental setups. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and safety of their experiments by providing detailed information on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials to avoid when working with this compound?
A1: this compound is incompatible with strong oxidizing agents, halogens, inorganic acids, and reducing agents.[1][2] It can also attack and degrade certain materials like rubber, paints, and some lining materials.[1]
Q2: Can I use plastic tubing with this compound?
A2: The compatibility of plastic tubing with this compound depends on the specific type of plastic. While some plastics like High-Density Polyethylene (HDPE) and Polypropylene (PP) may show some resistance, others can be prone to swelling, degradation, or leaching of plasticizers. It is crucial to verify compatibility, especially for long-term experiments or at elevated temperatures.
Q3: Which elastomers are recommended for seals and gaskets in a this compound environment?
A3: Fluoroelastomers like Viton® (FKM) are generally recommended for applications involving olefins such as this compound due to their excellent chemical resistance.[3] Other elastomers like Nitrile (Buna-N) may exhibit significant swelling and degradation.[3][4]
Q4: Is it safe to use standard laboratory glassware with this compound?
A4: Yes, borosilicate glassware (e.g., Pyrex®) is chemically resistant to this compound and is safe for use in experimental setups.
Q5: How does temperature affect material compatibility with this compound?
A5: Increased temperature can accelerate the degradation of many materials. Materials that are marginally compatible at room temperature may fail at elevated temperatures. Therefore, it is essential to consider the entire operational temperature range of your experiment when selecting materials.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Causes | Recommended Actions & Solutions |
| Swelling or softening of elastomeric seals (O-rings, gaskets) | - Incompatible elastomer type (e.g., Nitrile, EPDM).- Elevated operating temperature. | - Replace with a chemically resistant elastomer such as Viton® (FKM).- Verify the temperature rating of the selected elastomer.- Conduct compatibility testing under experimental conditions. |
| Cracking or crazing of plastic components (tubing, connectors) | - Use of incompatible plastics (e.g., PVC, Polystyrene).- Mechanical stress on the plastic in the presence of this compound. | - Switch to more resistant plastics like PTFE, PFA, or HDPE for low-pressure applications.- For high-pressure systems, consider stainless steel tubing.- Avoid overtightening fittings and minimize mechanical stress. |
| Discoloration or contamination of this compound | - Leaching of plasticizers, additives, or colorants from incompatible plastic or elastomeric components.- Corrosion of metallic components. | - Use high-purity, additive-free materials for all wetted parts.- Replace incompatible plastics and elastomers.- Ensure all metallic components are made of a resistant alloy like Stainless Steel 316. |
| Leakage from fittings or joints | - Degradation of sealing materials.- Permeation of this compound through the tubing material. | - Inspect and replace seals with a compatible material (e.g., Viton®).- For critical applications, use tubing with low permeability to hydrocarbons, such as PTFE or metallic tubing. |
| Unexpected reaction or polymerization | - Presence of incompatible chemicals (e.g., acids, strong oxidizers).- Contamination from previously used equipment. | - Ensure all components of the experimental setup are clean and free of contaminants.- Verify the chemical compatibility of all substances introduced into the system.[2] |
Material Compatibility Data
The following tables summarize the compatibility of various materials with this compound. Ratings are based on available data for similar aliphatic hydrocarbons and general chemical resistance guidelines. It is strongly recommended to perform specific compatibility testing for critical applications.
Table 1: Compatibility of Common Plastics with this compound
| Material | Compatibility Rating | Expected Effects |
| High-Density Polyethylene (HDPE) | Good | Minor swelling or weight change may occur over time. |
| Low-Density Polyethylene (LDPE) | Fair | More significant swelling and softening compared to HDPE. |
| Polypropylene (PP) | Good | Generally resistant, but some swelling may be observed at elevated temperatures.[5] |
| Polyvinyl Chloride (PVC) | Not Recommended | Significant swelling, softening, and potential extraction of plasticizers. |
| Polytetrafluoroethylene (PTFE) | Excellent | Inert to this compound at typical experimental temperatures. |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE, excellent chemical resistance. |
| Polycarbonate (PC) | Not Recommended | Prone to cracking and chemical attack. |
Table 2: Compatibility of Common Elastomers with this compound
| Material | Compatibility Rating | Expected Effects |
| Nitrile (Buna-N, NBR) | Poor to Fair | Significant swelling and loss of mechanical properties.[4][6] |
| Neoprene (CR) | Poor | Swelling and degradation are likely.[7] |
| Viton® (FKM) | Excellent | High resistance to swelling and degradation.[3] |
| Ethylene Propylene Diene Monomer (EPDM) | Poor | Significant swelling is expected. |
| Silicone (VMQ) | Poor to Fair | Moderate to significant swelling. |
| Kalrez® (FFKM) | Excellent | Superior chemical resistance, suitable for demanding applications. |
Table 3: Compatibility of Common Metals with this compound
| Material | Compatibility Rating | Expected Effects |
| Stainless Steel 316/316L | Excellent | High resistance to corrosion.[8][9] |
| Stainless Steel 304 | Good | Generally resistant, but 316/316L is preferred for higher purity applications.[9][10] |
| Aluminum | Good | Generally resistant, but can be susceptible to corrosion in the presence of impurities or water. |
| Copper | Fair | May act as a catalyst for oxidation or other reactions, especially at elevated temperatures.[11][12] |
| Brass | Fair | Similar to copper, potential for catalytic effects. |
Experimental Protocols
For critical applications, it is essential to conduct compatibility testing under conditions that closely mimic your experimental setup. The following are summarized methodologies based on ASTM standards.
Protocol 1: Chemical Resistance of Plastics (Based on ASTM D543)
-
Specimen Preparation: Cut at least three test specimens of the plastic material to a standard size (e.g., 75 mm x 25 mm x thickness).
-
Initial Measurements: Measure and record the weight, thickness, and length of each specimen.
-
Immersion: Fully immerse the specimens in this compound in a sealed container to prevent evaporation.
-
Exposure: Maintain the container at the desired experimental temperature for a specified duration (e.g., 7 days, 30 days).
-
Final Measurements: After the exposure period, remove the specimens, gently blot them dry, and immediately re-measure their weight, thickness, and length.
-
Evaluation: Calculate the percentage change in weight, dimensions, and note any changes in appearance (e.g., discoloration, cracking, crazing).
Protocol 2: Chemical Resistance of Elastomers (Based on ASTM D471)
-
Specimen Preparation: Use standard O-rings or cut rectangular specimens (e.g., 50 mm x 25 mm x 2 mm) from an elastomer sheet.
-
Initial Measurements: Record the initial weight, volume (by fluid displacement), and hardness (using a durometer) of each specimen.
-
Immersion: Immerse the specimens in this compound in a sealed container.
-
Exposure: Expose the specimens to the desired temperature for a set period (e.g., 72 hours).
-
Final Measurements: After cooling, remove the specimens, pat them dry, and measure the final weight, volume, and hardness.
-
Evaluation: Calculate the percentage change in weight, volume (swell), and hardness.
Protocol 3: Corrosion Testing of Metals (Based on ASTM G31)
-
Specimen Preparation: Prepare metal coupons of a known surface area. Clean and degrease the coupons thoroughly.
-
Initial Measurement: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in this compound in a suitable container. Ensure the coupons are fully submerged and not in contact with each other.
-
Exposure: Maintain the setup at the desired temperature for the test duration.
-
Cleaning and Final Measurement: After the test, remove the coupons, clean them according to the standard procedure to remove any corrosion products, and reweigh them.
-
Calculation: Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) based on the weight loss and surface area.
Visual Guides
Material Selection Workflow
This diagram outlines a logical workflow for selecting appropriate materials for an experimental setup involving this compound.
Caption: Material selection workflow for this compound experiments.
Troubleshooting Logic for Material Failure
This diagram provides a step-by-step guide for troubleshooting material failure in an experimental setup with this compound.
Caption: Troubleshooting logic for material failure with this compound.
References
- 1. ecdn6.globalso.com [ecdn6.globalso.com]
- 2. Effect of Liquids ASTM D471 [intertek.com]
- 3. marcorubber.com [marcorubber.com]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. Polypropylene - Wikipedia [en.wikipedia.org]
- 6. Swelling Properties of Nitrile-butadiene Rubber with Different Acrylonitrile Content in Isopropyl Nitrate | Chemical Engineering Transactions [cetjournal.it]
- 7. maka.com.sg [maka.com.sg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corrosion behaviour of copper alloys 1 | Total Materia [totalmateria.com]
- 12. seniorchem.com [seniorchem.com]
Technical Support Center: Peroxide Removal from 1-Dodecene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the removal of peroxides from 1-Dodecene.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of peroxides in my this compound sample?
A1: You can use qualitative or semi-quantitative methods to test for peroxides. A common and rapid method is the potassium iodide (KI) test. In this test, a few milliliters of your this compound sample are mixed with an equal volume of glacial acetic acid, followed by the addition of sodium or potassium iodide crystals. The formation of a yellow to brown color indicates the presence of peroxides; a darker color signifies a higher concentration.[1][2] For a more sensitive test, adding a starch solution will result in a deep blue-black color if peroxides are present.[2] Commercial test strips that provide a concentration range (e.g., 0.5-100 ppm) are also available and recommended.[3][4]
Q2: What is considered a dangerous level of peroxides in this compound?
A2: The acceptable level of peroxides depends on the subsequent application. However, general safety guidelines suggest the following:
-
< 30 ppm: Generally considered acceptable for many uses, but caution should still be exercised, especially if concentration may occur.[5][6]
-
> 30 ppm: Unacceptable for most applications and may pose a serious hazard.[5][6] Peroxide removal is required before use.
-
> 100 ppm: Considered extremely hazardous. The container should not be handled and professional disposal by an Environmental Health and Safety (EHS) department is required.[7]
-
Visible Crystals or Oily Droplets: If any crystal formation or immiscible oily layers are observed in the container or around the cap, treat the container as a potential bomb and contact EHS immediately without handling it.[5][6]
Q3: My this compound has a high concentration of peroxides. What should I do?
A3: If you detect a high concentration of peroxides (e.g., > 100 ppm) or see any visual signs of peroxide crystals, do not attempt to move or open the container.[2][2] Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe handling and disposal. For lower, but still unacceptable levels, you can proceed with a chemical removal method, provided you are trained and equipped to do so safely.[7]
Q4: Which method is most suitable for removing peroxides from this compound?
A4: For a water-insoluble solvent like this compound, two primary methods are highly effective:
-
Activated Alumina Column Chromatography: Passing the solvent through a column of activated alumina is a convenient and effective method.[5][6][8] It is suitable for both water-soluble and water-insoluble solvents.
-
Acidified Ferrous Sulfate Wash: Shaking the this compound with an acidified solution of ferrous sulfate (FeSO₄) effectively reduces and removes peroxides.[5][9] This is a common method for water-insoluble ethers and is applicable here.
The choice depends on the scale of your experiment, the required purity, and available resources.
Q5: I treated my this compound with ferrous sulfate, but the peroxide test is still positive. What went wrong?
A5: There are several potential reasons for incomplete peroxide removal:
-
Insufficient Reagent: The amount of ferrous sulfate solution may have been insufficient to reduce all the peroxides present. Try repeating the wash with a fresh portion of the reagent.
-
Inadequate Mixing: Vigorous shaking or stirring is crucial to ensure proper contact between the aqueous FeSO₄ solution and the organic this compound layer.
-
High Initial Peroxide Concentration: If the initial peroxide level was extremely high, multiple washes may be necessary.
-
Reagent Decomposition: The ferrous sulfate solution should be freshly prepared for maximum efficacy.
Always re-test for peroxides after treatment to confirm their removal before proceeding with any application, especially distillation.[5]
Q6: Can the peroxide removal process affect the quality of my this compound?
A6: Yes, it is possible.
-
Acid-Catalyzed Reactions: The use of acidified ferrous sulfate could potentially lead to acid-catalyzed side reactions of the alkene, such as isomerization or hydration, although this is generally minimal with brief contact times.
-
Removal of Inhibitors: Methods like passing through an alumina column can remove inhibitors (like BHT) that are added to prevent peroxide formation.[7] If the purified this compound is to be stored, consider adding a fresh inhibitor.[7]
-
Moisture Content: Washing with aqueous solutions will introduce water. The this compound will need to be thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) followed by filtration.
Data Presentation: Comparison of Peroxide Removal Techniques
| Feature | Activated Alumina Column | Acidified Ferrous Sulfate Wash |
| Principle | Adsorption and decomposition of peroxides.[8] | Chemical reduction of peroxides by Fe(II) to Fe(III). |
| Suitability for this compound | High (effective for water-insoluble solvents).[6][8] | High (effective for water-insoluble solvents).[5][9] |
| Efficiency | Generally very effective for removing low to moderate levels. | Effective, may require multiple washes for high concentrations. |
| Pros | Does not introduce water; can be used for larger volumes. | Simple procedure using common lab reagents. |
| Cons | Alumina retains peroxides and must be quenched before disposal; may remove inhibitors.[6][7] | Introduces water which must be removed; potential for acid-catalyzed side reactions. |
| Post-Treatment Steps | Test for peroxides; add inhibitor if storing. | Separate aqueous layer; wash with water/brine; dry with anhydrous salt; filter; test for peroxides. |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
This protocol provides a rapid assessment of the presence of peroxides.
-
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube
-
-
Procedure:
-
Add approximately 2 mL of the this compound sample to a clean, dry test tube.
-
Add an equal volume (2 mL) of glacial acetic acid.
-
Add a few crystals of potassium iodide, stopper the test tube, and shake vigorously for 30 seconds.
-
Observe the color of the solution.
-
Protocol 2: Peroxide Removal using Acidified Ferrous Sulfate
This method is suitable for reducing peroxides in water-insoluble solvents.
-
Materials:
-
Peroxidized this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers, flasks
-
-
Procedure:
-
Prepare the Reagent: Prepare the acidified ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of deionized water, then carefully adding 6 mL of concentrated sulfuric acid.[5][6] Caution: The reaction may be vigorous if the solvent has a high peroxide concentration.
-
Washing: In a separatory funnel, combine the peroxidized this compound with the ferrous sulfate solution. A common ratio is ~80 mL of reagent per 100 mL of solvent.[9]
-
Extraction: Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Re-test: Test a small aliquot of the upper organic layer for peroxides using Protocol 1. If the test is still positive, repeat the washing step with a fresh portion of the reagent.
-
Neutralization & Drying: Once peroxides are removed, wash the this compound with water to remove residual acid and salts. Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like MgSO₄.
-
Filtration: Filter the dried this compound to remove the drying agent. The purified solvent is now ready for use.
-
Protocol 3: Peroxide Removal using Activated Alumina Column
This physical method is effective and avoids introducing water to the solvent.
-
Materials:
-
Peroxidized this compound
-
Activated alumina (basic, 80-mesh or similar)
-
Chromatography column with a stopcock
-
Glass wool or cotton
-
Collection flask
-
-
Procedure:
-
Column Packing: Place a small plug of glass wool or cotton at the bottom of the chromatography column. Securely clamp the column in a vertical position. Fill the column with activated alumina. A column of 2x33 cm filled with ~80 g of alumina is typically sufficient for 100-400 mL of solvent.[8]
-
Elution: Carefully pour the peroxidized this compound onto the top of the alumina bed.
-
Collection: Open the stopcock and allow the solvent to pass through the column under gravity. Collect the purified solvent in a clean, dry flask.
-
Testing: Test the collected eluent for the presence of peroxides to confirm removal.
-
Disposal of Alumina: The alumina now contains concentrated peroxides and must be handled as hazardous waste. Before disposal, it should be deactivated (quenched) by slowly adding it to a dilute, acidic solution of ferrous sulfate.[6][8]
-
Mandatory Visualizations
Caption: Decision workflow for handling and purifying this compound based on peroxide content.
Caption: Experimental workflow for peroxide removal using the ferrous sulfate wash method.
Caption: Experimental workflow for peroxide removal using an activated alumina column.
References
- 1. wikieducator.org [wikieducator.org]
- 2. benchchem.com [benchchem.com]
- 3. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 4. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yields in 1-Dodecene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the functionalization of 1-dodecene.
General Troubleshooting for Low Yields
Low yields in chemical reactions can stem from a variety of factors. Before delving into reaction-specific issues, it's crucial to assess the fundamental parameters of your experimental setup.
Q1: My reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When facing poor yields, a systematic approach to troubleshooting is essential. Start by evaluating the core components of your reaction:
-
Reagent Quality:
-
This compound Purity: this compound is susceptible to oxidation and polymerization. Ensure you are using a pure, fresh, or properly stored substrate. Impurities can act as catalyst poisons.
-
Solvent and Reagent Purity: Solvents must be anhydrous and deoxygenated for many organometallic reactions. Use high-purity reagents and ensure they have not degraded during storage. Residual water, for instance, can lead to the hydrolysis of sensitive products or intermediates.[1]
-
-
Catalyst Integrity:
-
Activity: Many catalysts, especially those based on palladium and ruthenium, are sensitive to air and moisture.[2] Improper handling or storage can lead to deactivation. It is often best to use a fresh batch of catalyst or one stored under an inert atmosphere.[3]
-
Catalyst Poisoning: Trace impurities in the substrate or solvents, such as sulfur or amine compounds, can irreversibly deactivate the catalyst.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions like Heck couplings, metathesis, or hydroformylation, ensure the reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Temperature Control: Sub-optimal temperatures can lead to slow reaction rates or catalyst decomposition.[2] Verify the accuracy of your heating and monitoring equipment.
-
Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer between phases, limiting the reaction rate.[3]
-
Caption: General troubleshooting workflow for low-yield reactions.
Reaction-Specific Troubleshooting Guides
Hydroformylation
Hydroformylation of this compound is a key industrial process for producing tridecanal. The primary challenge is often achieving high selectivity for the linear aldehyde (n-tridecanal) over the branched isomer (iso-tridecanal) and minimizing side reactions like isomerization and hydrogenation.
Q2: My hydroformylation of this compound shows low conversion and/or poor selectivity for the linear aldehyde. What should I investigate?
A2: Low conversion and poor regioselectivity are common issues. Consider the following factors:
-
Catalyst System: The choice of ligand for the rhodium catalyst is critical. Bidentate phosphine ligands like BIPHEPHOS or Sulfoxantphos are often used to promote high linearity.[4][5]
-
Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less active or less selective catalytic species. This ratio often needs to be optimized.[4]
-
Catalyst Concentration: While increasing catalyst concentration can improve the rate, it may also promote side reactions if not properly optimized.[4]
-
-
Reaction Conditions:
-
Syngas (CO/H₂) Pressure: Both total pressure and the partial pressure ratio of CO to H₂ significantly affect the reaction rate and selectivity. Low pressure can lead to slow or stalled reactions.[6]
-
Temperature: Higher temperatures increase the reaction rate but can negatively impact selectivity by favoring isomerization of this compound to internal olefins, which are less reactive and produce branched aldehydes.[5][6]
-
Solvent System: For aqueous two-phase catalysis, the choice of surfactant and its concentration are crucial for creating the necessary microemulsion environment to bring the aqueous catalyst and organic substrate together.[7][8]
-
-
Side Reactions: Isomerization of the starting material is a major competing reaction. Once this compound isomerizes to internal dodecenes, hydroformylation is slower and yields branched products.[5]
| Parameter | Condition A | Condition B | Outcome | Source |
| Residence Time | 45 minutes | 120 minutes | Yield of n-tridecanal increased from ~20% to ~31%. | [7] |
| Temperature | <80 °C | 120 °C | With a specific Rh/L6 catalyst, activity was low at lower temperatures but reached near full conversion at 120 °C while maintaining high linear selectivity. | [6] |
| Syngas Pressure | 1 bar | >10 bar | With certain catalysts, no aldehyde formation was observed at 1 bar, while yields increased to over 90% at 40 bar. | [6] |
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation converts this compound to 2-dodecanone. Low yields can result from catalyst deactivation or sub-optimal reaction conditions.
Q3: I am getting a low yield of 2-dodecanone from the Wacker-Tsuji oxidation of this compound. What are the common causes?
A3: The Wacker-Tsuji oxidation relies on a Pd(II)/Pd(0) catalytic cycle, which requires an effective co-oxidant to regenerate the active Pd(II) catalyst.
-
Co-oxidant Failure: The most common co-oxidant is CuCl₂ in the presence of oxygen.[9] If the copper cycle fails or if oxygen is not supplied effectively, the palladium will precipitate as Pd(0) black, halting the reaction. Ensure a continuous supply of oxygen (e.g., an O₂ balloon) and that the copper salt is active.
-
Solvent System: For long-chain alkenes like this compound, which are insoluble in water, a co-solvent is necessary.[10] Dimethylformamide (DMF)/water is a common choice.[9][10] The ratio of organic solvent to water can be critical for both substrate solubility and reaction rate.
-
Substrate Limitations: Highly substituted alkenes are generally unreactive under Wacker conditions. While this compound is a terminal alkene and a good substrate, any internal alkene impurities will be less reactive.[11]
-
Side Reactions: Isomerization of this compound to internal olefins can reduce the yield of the desired 2-dodecanone. The presence of n-dodecane as a diluent has been shown to enhance selectivity towards 2-dodecanone by reducing the extent of these isomerization reactions.[12]
Caption: Catalytic cycles of the Wacker-Tsuji oxidation.
Heck Coupling
The Heck reaction couples this compound with an aryl halide. Catalyst deactivation and unfavorable reaction kinetics are frequent causes of low yield.
Q4: My Heck reaction between this compound and an aryl halide is giving a poor yield. What should I check?
A4: Success in the Heck reaction depends on maintaining an active Pd(0) catalyst and balancing several competing reaction steps.
-
Choice of Halide: The reactivity of the aryl halide is critical. Aryl iodides are the most reactive, followed by bromides, and then chlorides.[13] For less reactive halides like aryl chlorides, specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands or palladacycles) and additives may be required.[13][14]
-
Base: The base is crucial for regenerating the Pd(0) catalyst in the final step. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are common.[7] The choice and strength of the base can significantly impact the yield.
-
Ligand: While some Heck reactions can be run "ligand-free," phosphine ligands are often added to stabilize the palladium catalyst and improve its activity and lifetime.[14] However, excess ligand can sometimes inhibit the reaction.
-
Additives: Additives like tetraalkylammonium salts (e.g., Et₄NCl) can facilitate the reaction, especially when using less reactive aryl halides, by promoting oxidative addition and stabilizing the catalytic species.[15]
-
Solvent: Polar aprotic solvents like DMF are commonly used.[16] Using greener solvents like ethanol/water mixtures is possible but may require re-optimization of other conditions.[15]
| Component | Observation | Potential Solution | Source |
| Aryl Halide | Aryl chloride gives only 4% yield. | Add tetra-n-butylammonium bromide or iodide as an additive to improve yield to ~30%. | [13] |
| Catalyst | Low catalyst loading (e.g., 1 mol%) results in incomplete conversion. | Increase catalyst loading to 3 mol% or screen for a more active catalyst system. | [15] |
| Solvent | Reaction in a non-polar solvent gives a lower yield than in a polar aprotic solvent. | Switch to a more polar solvent like DMF or optimize conditions in the new solvent. | [16][17] |
Olefin Metathesis
Self-metathesis of this compound is used to produce 11-docosene and ethylene. The primary challenge is the sensitivity of the ruthenium-based catalysts (e.g., Grubbs catalysts).
Q5: My self-metathesis of this compound is sluggish and the yield is low. I see the catalyst turning black.
A5: A color change to black indicates catalyst decomposition, which is a common cause of failure in metathesis reactions.[2]
-
Catalyst Choice and Handling: Grubbs and other ruthenium catalysts are sensitive to air, moisture, and impurities.[2] Always handle them in a glovebox or under a robust inert atmosphere. The choice of catalyst is also critical; second-generation catalysts are generally more reactive but can also be more prone to decomposition with certain substrates.[2]
-
Impurity Removal: The substrate and solvent must be rigorously purified and degassed. Functional groups containing sulfur or phosphorus, as well as amines and even trace amounts of water, can deactivate the catalyst.
-
Ethylene Removal: The reaction produces ethylene as a byproduct. According to Le Châtelier's principle, the presence of ethylene can slow or reverse the reaction. Performing the reaction under a vacuum or with a constant stream of argon bubbling through the mixture can effectively remove ethylene and drive the reaction to completion, tremendously increasing the yield.[18]
-
Side Reactions: Isomerization of the double bond, a common side reaction, can be suppressed by the addition of inhibitors like 1,4-benzoquinone.[18]
Key Experimental Protocols
Protocol 1: General Procedure for Wacker-Tsuji Oxidation of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a balloon filled with oxygen, add palladium(II) chloride (PdCl₂, ~1-5 mol%) and copper(II) chloride (CuCl₂, 1-2 equivalents).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 7:1 v/v). Stir the mixture until the salts dissolve.
-
Substrate Addition: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture (typically 60-80 °C) and stir vigorously. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-dodecanone) by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling of this compound
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand if used (e.g., PPh₃), the aryl halide (1 equivalent), and the base (e.g., K₂CO₃, 1.5-2 equivalents).
-
Solvent/Reagent Addition: Add a dry, degassed polar aprotic solvent (e.g., DMF). Then, add this compound (1.1-1.5 equivalents) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the resulting product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wacker process - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Impact of Impurities in 1-Dodecene on Catalytic Performance
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in 1-dodecene and their impact on various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound is typically produced by the oligomerization of ethylene.[1] Impurities can arise from this process, side reactions, or storage. Common classes of impurities include:
-
Isomers: Internal olefins (e.g., 2-dodecene, 3-dodecene) and branched isomers (vinylidenes).[2]
-
Dienes: Non-conjugated and conjugated dienes can be present from side reactions.[3]
-
Oxygenates: Water, alcohols, aldehydes, ketones (e.g., acetone), and ethers are common polar impurities that can be introduced during production or handling.[4]
-
Sulfur and Nitrogen Compounds: Depending on the manufacturing process and feedstock purity, trace levels of sulfur (e.g., thiophenes) and nitrogen-containing compounds can be present.[5]
-
Catalyst Residues: Traces of the oligomerization catalyst (e.g., aluminum or nickel compounds) may remain.
Q2: How do these impurities affect different types of polymerization catalysts?
A2: The impact of an impurity is highly dependent on the type of catalyst used:
-
Ziegler-Natta Catalysts: These early transition metal catalysts (e.g., TiCl₄/MgCl₂ activated by aluminum alkyls) are extremely sensitive to polar compounds.[6][7] Oxygenates and water react with and consume the aluminum alkyl cocatalyst, deactivating the system.[8] Dienes can sometimes be copolymerized, affecting the polymer's properties, or act as poisons.[3]
-
Metallocene Catalysts: These single-site catalysts are also susceptible to poisoning by polar impurities like water and oxygenates, which can deactivate the active cationic species.[9] Their sensitivity can sometimes be moderated by the support material or reaction conditions.[10]
-
Late-Transition Metal Catalysts (e.g., Ni, Pd, Fe-based): These catalysts are generally more tolerant of functional groups (less oxophilic) than early transition metal systems.[11][12] However, they are still prone to deactivation by strong Lewis bases and certain sulfur or phosphorus compounds.[4]
Q3: Why is obtaining a low molecular weight polymer a common problem?
A3: Obtaining a polymer with a lower-than-expected molecular weight is often linked to impurities acting as chain transfer agents.[5][13] During chain transfer, a growing polymer chain is terminated, and a new, shorter chain is initiated.[14] Hydrogen is a well-known chain transfer agent, but impurities like certain alcohols or other protic species can also facilitate this process, leading to a decrease in the average molecular weight and often a broadening of the molecular weight distribution.[12][15]
Q4: What are the primary methods for purifying this compound before use?
A4: To ensure reproducible and successful catalytic experiments, this compound should be rigorously purified. The most common methods involve passing the liquid monomer through a column packed with an activated adsorbent to remove polar impurities.[16]
-
Activated Alumina: Effective for removing polar compounds. Basic or neutral alumina is typically used.[17]
-
Molecular Sieves (3Å or 4Å): Excellent for removing water.
-
Deoxygenation: Purging with an inert gas (Argon or Nitrogen) or performing freeze-pump-thaw cycles is critical to remove dissolved oxygen.[5]
Q5: How can I detect and quantify impurities in my this compound sample?
A5: Several analytical techniques are essential for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying organic impurities such as isomers, dienes, and oxygenates.[2][18]
-
Karl Fischer Titration: The standard and most accurate method for determining water content, capable of detecting levels down to parts-per-million (ppm).[19][20][21]
-
Sulfur Analysis: Specific elemental analysis techniques, such as combustion with UV fluorescence detection, can be used to quantify trace sulfur content.
Data Presentation: Impact of Impurity Classes on Catalytic Systems
The following table summarizes the general effects of common impurity classes on different polymerization catalysts. The severity of the effect is concentration-dependent.
| Impurity Class | Catalyst System | Typical Effects | Severity |
| Water | Ziegler-Natta, Metallocene | Reacts with cocatalyst (e.g., AlR₃), rapid and severe deactivation.[8][22] | High |
| Late-Transition Metal | Can protonate and deactivate the active species, though some systems show tolerance. | Moderate to High | |
| Oxygenates (Alcohols, Ketones) | Ziegler-Natta, Metallocene | Act as Lewis bases, coordinate to the active site and inhibit monomer binding; can react with cocatalyst.[4][9] | High |
| Late-Transition Metal | Can coordinate to the metal center, leading to reversible or irreversible deactivation.[11] | Low to Moderate | |
| Dienes | Ziegler-Natta | May act as a comonomer, leading to branching/crosslinking, or as a poison by forming stable π-allyl complexes.[3] | Moderate |
| Metallocene | Can be incorporated into the polymer chain, affecting microstructure and properties.[23] | Low to Moderate | |
| Late-Transition Metal | Often tolerated and can be copolymerized. | Low | |
| Sulfur Compounds | Ziegler-Natta, Metallocene | Strong poisons that bind irreversibly to the metal center.[5] | High |
| Late-Transition Metal | Strong poisons, especially for Pd and Ni catalysts.[5] | High | |
| Internal Olefin Isomers | Ziegler-Natta, Metallocene | Generally lower reactivity than alpha-olefins, leading to reduced polymerization rates and lower molecular weights.[7] | Low to Moderate |
| Late-Transition Metal | Can be isomerized and/or polymerized, but typically at slower rates.[4] | Low |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines [mdpi.com]
- 12. Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. Synthetis Methods in Polymer Che [faculty.csbsju.edu]
- 15. Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts [mdpi.com]
- 16. sorbtech.com [sorbtech.com]
- 17. sorbtech.com [sorbtech.com]
- 18. benchchem.com [benchchem.com]
- 19. metrohmsiam.com [metrohmsiam.com]
- 20. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 21. epa.gov [epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of 1-Dodecene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of 1-dodecene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing or Discoloration of this compound | Oxidation and formation of colored degradation byproducts. This can be accelerated by exposure to air (oxygen), light, and high temperatures. | 1. Confirm Degradation: Test for the presence of peroxides using the protocol provided below. Elevated peroxide levels often accompany discoloration. 2. Consider Purification: For critical applications, distillation under reduced pressure can remove colored impurities and oligomers. However, never distill peroxidized this compound to dryness as peroxides can concentrate and become explosive. 3. Implement Preventative Measures: For future storage, add a stabilizer and store under an inert atmosphere (e.g., nitrogen or argon) in an amber glass bottle in a cool, dark place. |
| Increased Viscosity or Presence of Precipitates | Onset of oligomerization or polymerization. This can be initiated by acidic impurities, certain metal contaminants, or high storage temperatures. Peroxides can also sometimes initiate polymerization.[1] | 1. Quantify Oligomerization: Use Gel Permeation Chromatography (GPC) to determine the extent of oligomer formation (see experimental protocols). 2. Purification: Distillation may separate the this compound monomer from higher molecular weight oligomers. 3. Review Storage Conditions: Ensure the storage container is free of acidic residues. Avoid contact with incompatible materials. Store at recommended cool temperatures. |
| Inconsistent Experimental Results | Degradation of this compound leading to the presence of peroxides, aldehydes, and other oxygenated species that can interfere with reactions. Isomerization of the double bond from the alpha position to internal positions can also affect reactivity.[2] | 1. Test for Purity: Before use, test the peroxide value of the stored this compound. For sensitive applications, a peroxide value > 10 meq/kg may indicate significant degradation. 2. Purify if Necessary: If the peroxide value is high, consider passing the this compound through a column of activated alumina to remove peroxides immediately before use.[3] 3. Ensure Proper Storage: Always use stabilized this compound for long-term storage and handle it under an inert atmosphere to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound during long-term storage?
The two primary degradation pathways for this compound are:
-
Autoxidation: A free-radical chain reaction with atmospheric oxygen that forms hydroperoxides and other oxygenated species like aldehydes and alcohols.[2] This process is accelerated by heat, light, and the presence of metal ions. The formation of peroxides is a primary indicator of oxidative degradation.
-
Oligomerization/Polymerization: The linking of two or more this compound molecules to form dimers, trimers, and higher oligomers.[4] This can be catalyzed by acidic impurities or initiators and may be influenced by high storage temperatures.
2. Which stabilizers are recommended for the long-term storage of this compound?
Phenolic antioxidants are commonly used as stabilizers for alpha-olefins. The two most recommended are:
-
Butylated Hydroxytoluene (BHT): A widely used, cost-effective antioxidant that functions as a free-radical scavenger.[5]
-
tert-Butylhydroquinone (TBHQ): Another effective phenolic antioxidant that can be more stable at higher temperatures than BHT.[6][7]
For optimal performance, a typical concentration range for these stabilizers is 50-200 ppm (mg/kg).[8][9]
3. How do phenolic antioxidants like BHT and TBHQ work?
Phenolic antioxidants act as "chain-breaking" antioxidants. They interrupt the free-radical chain reactions of autoxidation by donating a hydrogen atom from their hydroxyl (-OH) group to the reactive peroxy radicals (ROO•). This forms a stable hydroperoxide (ROOH) and a much less reactive antioxidant radical, thus terminating the chain reaction and preventing further degradation of the olefin.
4. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Stabilizer: Add a suitable antioxidant such as BHT or TBHQ in the range of 50-200 ppm.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]
-
Container: Use an amber glass bottle or a container that protects the contents from light.
-
Temperature: Store in a cool, dark place, ideally between 2-8°C. Avoid exposure to heat sources.[10]
-
Purity: Ensure the this compound is free from acidic or metallic impurities that could catalyze degradation.
5. How can I test for the presence of peroxides in my this compound sample?
A common method for determining the peroxide concentration is through iodometric titration, which results in a "peroxide value" (PV). The detailed experimental protocol is provided in the section below. Commercially available peroxide test strips can also offer a semi-quantitative and rapid screening method.[4] A peroxide value below 10 meq/kg is generally considered acceptable for many applications.[4]
Quantitative Data on Stabilizer Performance
While specific comparative data for this compound is limited in publicly available literature, the following table is based on studies of similar long-chain unsaturated molecules (e.g., biodiesel from soybean oil) and provides a strong indication of the relative performance of common stabilizers.[6] The data illustrates the effectiveness of BHT and TBHQ in suppressing peroxide formation during accelerated aging.
Table 1: Comparison of Stabilizer Effectiveness in Preventing Oxidation
| Stabilizer | Concentration (ppm) | Peroxide Value (meq/kg) after Accelerated Aging* |
| None (Control) | 0 | > 100 |
| BHT | 200 | ~ 25 |
| 1000 | ~ 10 | |
| TBHQ | 200 | ~ 20 |
| 1000 | ~ 5 |
*Accelerated aging conditions are typically elevated temperatures (e.g., 60-110°C) for a set period to simulate long-term storage at ambient conditions.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) by Iodometric Titration
This method is adapted from standard procedures for determining peroxides in oils and solvents.
Materials:
-
Erlenmeyer flask with a stopper
-
Burette
-
Glacial acetic acid
-
Isooctane or chloroform
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and isooctane to the flask to dissolve the sample.
-
Add 0.5 mL of saturated KI solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color is completely discharged.
-
Record the volume of titrant used.
-
Perform a blank titration using all reagents except the this compound sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)
GPC separates molecules based on their size in solution, making it an ideal technique to detect the presence of higher molecular weight oligomers in a this compound sample.
Instrumentation and Columns:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for separating low molecular weight oligomers (e.g., polystyrene-divinylbenzene columns with small pore sizes).[11][12][13]
Mobile Phase:
-
Tetrahydrofuran (THF) is a common solvent for GPC analysis of non-polar polymers and oligomers.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-2 mg/mL) in the mobile phase (THF). Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Calibrate the GPC system using a set of narrow molecular weight polystyrene standards to create a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Analysis: Inject the prepared this compound sample into the GPC system.
-
Data Interpretation:
-
An un-degraded this compound sample will show a single, sharp peak corresponding to its monomer molecular weight (168.32 g/mol ).
-
The presence of oligomers will be indicated by the appearance of additional peaks at earlier elution times (corresponding to higher molecular weights). The area under these peaks can be used to estimate the relative amount of oligomerization.
-
References
- 1. cpchem.com [cpchem.com]
- 2. NAO Frequently Asked Questions | Chevron Phillips Chemical [cpchem.com]
- 3. shell.com [shell.com]
- 4. cpchem.com [cpchem.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. jixinchemical.com [jixinchemical.com]
- 10. qchem.com.qa [qchem.com.qa]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Controlling Exotherms in 1-Dodecene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the polymerization of 1-dodecene.
Troubleshooting Guide
Rapid temperature increases during this compound polymerization can lead to loss of reaction control, reduced product quality, and potential safety hazards. This guide provides a systematic approach to troubleshooting and mitigating exotherms.
Problem: Unexpectedly Rapid Temperature Rise (Exotherm)
An uncontrolled increase in reactor temperature is a primary concern in this compound polymerization, which is an exothermic process. The following sections detail potential causes and corresponding solutions.
Potential Cause 1: High Catalyst Activity or Concentration
-
Symptoms: A sudden and sharp increase in temperature immediately following catalyst injection. The reaction rate appears faster than anticipated.
-
Solutions:
-
Reduce Catalyst Concentration: Lowering the amount of catalyst can decrease the overall reaction rate and subsequent heat generation.[1][2][3]
-
Optimize Co-catalyst/Catalyst Ratio: The molar ratio of the co-catalyst (e.g., organoaluminum compounds) to the transition metal catalyst can significantly influence activity. An optimal ratio can maximize productivity while maintaining control.
-
Select a Different Catalyst System: Ziegler-Natta catalysts, for instance, have varying levels of activity. Supported catalysts may offer better control over the reaction rate compared to homogeneous systems.[4][5]
-
Potential Cause 2: Inadequate Heat Removal
-
Symptoms: A steady but uncontrolled rise in temperature, even with a moderate reaction rate. The cooling system is running at maximum capacity but cannot keep up.
-
Solutions:
-
Improve Stirring/Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction is more intense.[1] Increasing the stirring rate can improve heat transfer to the reactor walls and cooling jacket.
-
Enhance Cooling Capacity: Ensure the cooling medium in the reactor jacket is at the lowest possible temperature and that the flow rate is adequate. For highly exothermic reactions, consider supplementary cooling methods.
-
Split-Addition of Monomer: Instead of adding all the this compound at the beginning, a semi-batch process where the monomer is added gradually can help to control the rate of heat generation.
-
Potential Cause 3: Incorrect Reaction Temperature
-
Symptoms: The polymerization initiates at a higher than desired temperature, leading to a runaway reaction.
-
Solutions:
-
Lower Initial Reaction Temperature: Starting the polymerization at a lower temperature can provide a larger buffer before the exotherm becomes difficult to control.[6]
-
Pre-cool Monomer and Solvent: Chilling the this compound and solvent before adding them to the reactor can help maintain a lower initial temperature.
-
Potential Cause 4: Presence of Impurities
-
Symptoms: Inconsistent reaction rates and unpredictable exotherms between batches.
-
Solutions:
-
Purify Monomer and Solvent: Impurities can sometimes interact with the catalyst, leading to uncontrolled side reactions and exotherms. Ensure rigorous purification of all reagents.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting exotherms in this compound polymerization.
Caption: Troubleshooting workflow for managing exotherms.
Frequently Asked Questions (FAQs)
Q1: What is the typical heat of polymerization for this compound?
While specific values can vary with reaction conditions, the polymerization of alpha-olefins like this compound is an exothermic process. The enthalpy of formation for this compound provides an indication of the energy involved.
Q2: How does the choice of catalyst affect the exotherm?
Different catalyst systems exhibit varying activities in this compound polymerization. Ziegler-Natta catalysts, which are commonly used, can be heterogeneous (supported) or homogeneous.[4] Supported catalysts often provide better control over the polymerization rate and, consequently, the exotherm. The choice of the transition metal (e.g., titanium, zirconium) and the co-catalyst also plays a crucial role.[5]
Q3: What is the role of a co-catalyst and how does its concentration impact the exotherm?
In Ziegler-Natta polymerization, a co-catalyst, typically an organoaluminum compound like triethylaluminium (TEA), is used to activate the transition metal catalyst. The molar ratio of the co-catalyst to the catalyst can significantly affect the reaction kinetics. An excess of co-catalyst can lead to a higher polymerization rate and a more pronounced exotherm.
Q4: At what temperature should I conduct the polymerization of this compound to minimize the risk of a runaway reaction?
The optimal temperature depends on the catalyst system and desired polymer properties. It is generally advisable to start at a lower temperature to maintain better control over the reaction. For some Ziegler-Natta systems, polymerization of higher alpha-olefins is conducted at temperatures around 70°C. However, initiating the reaction at a lower temperature and gradually increasing it allows for better management of the heat generated.[6]
Q5: Can the solvent used in the polymerization affect the exotherm?
Yes, the choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can absorb more heat, helping to moderate the temperature rise. Additionally, the viscosity of the reaction mixture, which is influenced by the solvent and the forming polymer, can affect heat transfer.
Quantitative Data
The following tables summarize key data relevant to controlling exotherms in this compound polymerization.
Table 1: Thermochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol |
| Enthalpy of Formation (liquid) | -219.5 to -218.7 kJ/mol |
| Enthalpy of Combustion (liquid) | -7999.8 to -7993.7 kJ/mol |
Source: NIST Chemistry WebBook[7][8]
Table 2: General Parameters for Ziegler-Natta Polymerization of Alpha-Olefins
| Parameter | Typical Range/Value | Impact on Exotherm |
| Catalyst System | TiCl₄/MgCl₂ with Triethylaluminium (TEA) | Activity and stereospecificity influence reaction rate and heat generation. |
| Al/Ti Molar Ratio | 50 - 200 | Higher ratios can increase catalyst activity and exotherm. |
| Polymerization Temperature | 50 - 80 °C | Higher temperatures increase the reaction rate and the risk of a runaway reaction. |
| Monomer Concentration | Varies based on solvent and desired polymer | Higher concentrations lead to a faster reaction and more heat generation. |
Note: These are general ranges and may need to be optimized for specific experimental setups.
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization using a Ziegler-Natta Catalyst
This protocol provides a general framework. Specific quantities and conditions should be optimized based on the desired polymer characteristics and safety considerations.
-
Reactor Preparation:
-
Thoroughly clean and dry a glass reactor equipped with a mechanical stirrer, thermocouple, and a cooling jacket.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
-
Reagent Preparation:
-
Purify this compound and the solvent (e.g., heptane or toluene) by passing them through activated alumina and molecular sieves.
-
Prepare solutions of the Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) and the co-catalyst (e.g., triethylaluminium) in the purified solvent under an inert atmosphere.
-
-
Polymerization:
-
Add the solvent and the desired amount of this compound to the reactor.
-
Set the desired initial reaction temperature by circulating a coolant through the reactor jacket.
-
Begin stirring the mixture.
-
Inject the co-catalyst solution into the reactor.
-
After a few minutes, inject the catalyst suspension to initiate the polymerization.
-
Monitor the reactor temperature closely. If the temperature rises rapidly, adjust the cooling and consider reducing the rate of monomer addition if using a semi-batch process.
-
-
Termination and Product Isolation:
-
After the desired reaction time, quench the polymerization by adding a deactivating agent (e.g., acidified methanol).
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter and wash the polymer to remove catalyst residues.
-
Dry the polymer under vacuum.
-
Experimental Workflow Diagram
Caption: General workflow for this compound polymerization.
References
Phase separation issues in biphasic reactions with 1-Dodecene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in biphasic reactions involving 1-dodecene.
Troubleshooting Guide
This guide addresses common phase separation problems in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Poor or Slow Phase Separation After Reaction
Question: My biphasic reaction with this compound is complete, but the organic and aqueous phases are not separating cleanly or are taking an impractically long time to do so. What could be the cause and how can I fix it?
Answer:
Poor or slow phase separation is a frequent challenge, often stemming from the formation of a stable emulsion. The long hydrocarbon chain of this compound and the presence of catalytic species can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Stable Emulsion Formation | 1. Mechanical Agitation: Reduce the stirring speed during the reaction to minimize shear forces that can create fine emulsions.[1] 2. Temperature Modification: If using a thermomorphic system, ensure the cooling process is gradual to allow for proper phase disengagement.[2][3] For other systems, gentle heating (if it doesn't compromise product stability) may help break the emulsion. 3. Addition of a Co-solvent: Introduce a small amount of a suitable co-solvent that can alter the interfacial tension. Alcohols are sometimes used for this purpose.[4] |
| Surfactant/Ligand Effects | 1. Optimize Surfactant Concentration: If using a surfactant to enhance reaction rates, the concentration might be too high, leading to a stable microemulsion post-reaction.[5][6] Experiment with lower concentrations. 2. Ligand Modification: Certain ligands, especially those with amphiphilic properties, can contribute to emulsification. Consider screening alternative ligands. |
| High Catalyst Concentration | High concentrations of metal complexes can sometimes stabilize emulsions. Try reducing the catalyst loading if reaction kinetics allow. |
| Presence of Fine Solids | Insoluble byproducts or degraded catalyst particles can act as Pickering agents, stabilizing emulsions. Filtration of the entire mixture (if feasible) or centrifugation can help. |
Issue 2: Catalyst Leaching into the Organic Phase
Question: I'm observing significant leaching of my expensive, water-soluble catalyst into the this compound/product phase. How can I improve catalyst retention in the aqueous phase?
Answer:
Minimizing catalyst leaching is critical for process economy and product purity. Several factors can influence the partitioning of the catalyst.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Hydrophilicity | 1. Ligand Design: For aqueous biphasic catalysis, ensure the ligands (e.g., sulfonated phosphines like TPPTS) provide sufficient water solubility to the metal complex.[1] 2. pH Adjustment: The pH of the aqueous phase can affect the charge and, therefore, the solubility of the catalyst complex. Ensure the pH is optimal for catalyst retention. |
| Phase Transfer Effects | The product itself (e.g., tridecanal in hydroformylation) might have some affinity for the catalyst, acting as a phase transfer agent. The use of cyclodextrins has been shown to improve phase separation and reduce catalyst leaching.[7] |
| Inadequate Phase Separation | If micro-droplets of the aqueous phase remain suspended in the organic phase, it will appear as catalyst leaching. Improve the phase separation using the methods described in Issue 1 . |
| Thermomorphic System Not at Optimal Temperature | In thermomorphic systems, ensure the separation temperature is low enough to achieve the desired miscibility gap between the solvent phases.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is a thermomorphic solvent system and how can it help with phase separation in this compound reactions?
A1: A thermomorphic solvent system (TMS) consists of two or more solvents that exhibit temperature-dependent miscibility.[2] In the context of this compound reactions, a TMS would be chosen to be a single phase at the elevated reaction temperature, allowing for a homogeneous and typically faster reaction.[3] Upon cooling, the solvents separate into two distinct phases, with the product (derived from this compound) partitioning into one phase and the catalyst into the other, facilitating easy separation by decantation.[2] This approach avoids the mass transfer limitations of a traditional biphasic system during the reaction while simplifying the post-reaction workup. A common example involves using a polar solvent like dimethylformamide for the catalyst and a nonpolar solvent like dodecane for the product phase.[2]
Q2: My reaction rate is very low. Could this be related to phase separation?
A2: Yes, a low reaction rate in a biphasic system is often due to poor mass transfer between the aqueous catalyst phase and the organic substrate phase containing this compound.[8] The low solubility of long-chain olefins like this compound in water limits the interaction between the reactant and the catalyst at the phase interface.[8] To address this, you can:
-
Increase Interfacial Area: Use surfactants or create a microemulsion to increase the surface area between the two phases.[1][8]
-
Employ Phase Transfer Agents: Additives like methylated cyclodextrins can encapsulate the hydrophobic this compound and transport it to the aqueous phase for reaction.[7]
-
Increase Agitation: Higher stirring speeds can improve mixing, but be mindful that excessive agitation can lead to stable emulsions (see Troubleshooting Guide).
Q3: How do I choose the right surfactant for my this compound biphasic reaction?
A3: The choice of surfactant is critical as it influences not only the reaction rate but also the ease of phase separation afterward.[6] Non-ionic surfactants are often employed. The goal is to form a microemulsion that provides a large interfacial area for the reaction but can be easily broken into two distinct phases post-reaction, often by a change in temperature.[9][10] The selection process should involve screening different surfactants and their concentrations to find a balance between high catalytic activity and efficient, clean phase separation.[6]
Q4: Can pressure affect the phase separation in my reaction?
A4: While temperature is the more commonly adjusted parameter for influencing phase behavior, pressure can also have an effect, although it is generally less pronounced for liquid-liquid equilibria compared to temperature.[11][12] In reactions involving gases (like hydroformylation with syngas), the total pressure primarily influences gas solubility and reaction kinetics.[3] However, significant pressure changes could slightly alter solvent properties and miscibility. For most practical lab-scale applications, temperature and composition are the key parameters to adjust for optimizing phase separation.
Experimental Protocols
Protocol 1: General Method for Breaking a Stubborn Emulsion
-
Stop Agitation: Cease all stirring or shaking of the reaction vessel.
-
Allow for Gravitational Settling: Let the mixture stand undisturbed for a minimum of 30 minutes to observe if any initial separation occurs.
-
Gentle Heating: If no separation is observed and the product is thermally stable, gently warm the mixture by 10-20 °C. This can decrease the viscosity and alter interfacial tension, often aiding in breaking the emulsion.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes. This is often a very effective method for physically forcing the separation of the two phases.
-
Addition of Brine: Add a small volume of a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to destabilize the emulsion.
-
Filtration (if solids are suspected): If you suspect fine solid particles are stabilizing the emulsion, attempt to filter the mixture through a pad of Celite or another filter aid.
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: Concept of a thermomorphic solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for 1-Dodecene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecene. The focus is on optimizing solvent systems to improve reaction outcomes, minimize side reactions, and enhance overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a nonpolar, long-chain alpha-olefin.[1] Following the "like dissolves like" principle, it exhibits high solubility in nonpolar organic solvents and low to negligible solubility in polar solvents, especially water.[1][2]
-
High Solubility: Soluble in hydrocarbon solvents like hexane, decane, and toluene, as well as other organic solvents like diethyl ether, acetone, and ethanol.[1][2][3][4]
-
Temperature Effects: Solubility generally increases with temperature, which can be leveraged to dissolve this compound more effectively in certain organic solvents.[1]
Q2: Which solvents are commonly used for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction type.
-
For hydroformylation , thermomorphic multicomponent solvent (TMS) systems, such as a mixture of a nonpolar solvent like decane and a polar solvent like N,N-dimethylformamide (DMF), are used.[6][7] This system is miscible at higher reaction temperatures and separates upon cooling, which aids in catalyst recycling.[6][8]
-
For epoxidation , reactions can be run with various solvents, including methanol, acetonitrile, and acetone, or even under solvent-free conditions.[9][10] The solvent choice can significantly impact the adsorption of this compound onto the catalyst.[10]
-
For alkylation reactions, a nonpolar solvent like decane may be used, or the aromatic reactant (e.g., benzene) can serve as the solvent if used in large excess.[11]
Q3: How does solvent polarity affect reactions with this compound?
A3: Solvent polarity is a critical parameter. For reactions involving polar intermediates or transition states, a polar solvent may be required to stabilize them. Conversely, for nonpolar reaction pathways, a nonpolar solvent is typically optimal. In hydroformylation, a polar solvent like DMF is crucial for dissolving the typically polar organometallic catalyst, while the nonpolar this compound resides in a nonpolar phase (like decane) before reacting.[6][7]
Troubleshooting Guide
Q4: My reaction yield is consistently low. Could the solvent be the problem?
A4: Yes, an inappropriate solvent choice is a common cause of low reaction yields.[12] Here are several potential issues and solutions:
-
Issue: Poor Reagent/Catalyst Solubility: If your catalyst or other reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Issue: Unfavorable Reaction Kinetics: The solvent can influence the stability of transition states.
-
Solution: For reactions proceeding through polar intermediates, a polar solvent can accelerate the rate. For E2 elimination-type reactions, polar aprotic solvents like DMSO or acetone are often preferred.[12] Experiment with a range of solvents with varying polarities to find the optimal medium.
-
-
Issue: Product Loss During Workup: Your product might be partially soluble in the aqueous phase during extraction.[14]
-
Solution: Minimize the polarity of your organic solvent during workup or perform multiple extractions to ensure complete recovery of the nonpolar product. Always check the aqueous layer for your product via a method like TLC before discarding it.[14]
-
Q5: I am observing significant formation of side products, such as isomers of dodecene. How can I adjust my solvent system to improve selectivity?
A5: Solvent choice can significantly influence reaction selectivity by altering the relative rates of the desired reaction versus side reactions like isomerization or oligomerization.[11][15]
-
Issue: Isomerization in Hydroformylation: In hydroformylation, the migration of the double bond in this compound to internal positions is a common side reaction, leading to branched aldehyde products instead of the desired linear one.[15]
-
Solution: The solvent can affect the concentration of active catalytic species and the solubility of reactants like H₂ and CO.[13] In a decane/DMF system, varying the ratio of the two solvents can alter gas solubility and thus influence the reaction equilibrium and selectivity.[6] Optimizing this ratio is key to favoring the hydroformylation of the terminal alkene before isomerization can occur.
-
-
Issue: Oligomerization in Alkylation: During Friedel-Crafts alkylation, this compound can react with itself (oligomerize) instead of with the aromatic substrate.[11]
-
Solution: Using the aromatic reactant (e.g., benzene) as the solvent ensures it is in large molar excess, which, by Le Châtelier's principle, favors the bimolecular alkylation reaction over the dodecene oligomerization.
-
Q6: My homogeneous catalyst is precipitating from the reaction mixture. What solvent adjustments can I make?
A6: Catalyst precipitation indicates poor solubility under reaction conditions, which halts the reaction.
-
Issue: Catalyst Incompatibility with Nonpolar Solvent: Many organometallic catalysts are polar and have low solubility in the nonpolar this compound and hydrocarbon solvents.
-
Solution 1: Use a Two-Phase System: Employ a thermomorphic multicomponent solvent (TMS) system, such as decane/DMF. The polar DMF phase acts as a carrier for the catalyst, while the reaction occurs at the interface or in the miscible phase at elevated temperatures.[7][8]
-
Solution 2: Modify the Catalyst Ligands: While not a direct solvent modification, adding more solubilizing groups to the ligands on your catalyst can increase its compatibility with less polar solvents.
-
Solution 3: Add a Co-Solvent: Introduce a small amount of a polar aprotic co-solvent that can dissolve the catalyst without significantly altering the overall reaction environment.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄ | [3] |
| Molar Mass | 168.32 g/mol | [4] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 213-216 °C | [3] |
| Melting Point | -35 °C | [3] |
| Density | 0.758 g/mL at 20 °C | [3] |
| Water Solubility | Insoluble | [3][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, petroleum ether, hexane, benzene | [1][3][4] |
Table 2: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Type | Primary Use Case with this compound |
| Decane | C₁₀H₂₂ | 174.2 | 0.730 | Nonpolar | Nonpolar phase in hydroformylation; Alkylation |
| Toluene | C₇H₈ | 110.6 | 0.867 | Nonpolar (Aromatic) | General purpose nonpolar solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Polar Aprotic | Polar phase (catalyst carrier) in hydroformylation |
| Methanol | CH₄O | 64.7 | 0.792 | Polar Protic | Epoxidation |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | Polar Aprotic | Epoxidation |
| Acetone | C₃H₆O | 56 | 0.784 | Polar Aprotic | General purpose solvent; Epoxidation |
Experimental Protocols
Protocol 1: General Screening of Solvents for a this compound Reaction
This protocol provides a method to screen various solvents for optimal performance in a given reaction.
-
Setup: In parallel reaction vials or a multi-well reactor plate, add your catalyst and any solid reagents.
-
Solvent Addition: To each vial, add an equal volume of a different candidate solvent (e.g., toluene, decane, DMF, acetonitrile). Ensure all solids are dissolved. Stir if necessary.
-
Reactant Addition: Add this compound to each vial to achieve the same final concentration.
-
Reaction Conditions: Place all vials under the desired reaction conditions (temperature, pressure, atmosphere).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot and analyze it using an appropriate technique (e.g., GC, GC-MS, ¹H NMR) to determine the conversion of this compound and the yield of the desired product and any major side products.
-
Evaluation: Compare the results across all solvents to identify which one provides the best combination of reaction rate, yield, and selectivity.
Protocol 2: Hydroformylation of this compound in a Decane/DMF Solvent System
This protocol is adapted from studies on rhodium-catalyzed hydroformylation.[6][15]
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., Biphephos).
-
Solvent Addition: Add the desired volumes of degassed decane and N,N-dimethylformamide (e.g., for a 60/40 w/w mixture) to the reactor.
-
Reactant Addition: Add this compound to the solvent mixture.
-
Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor several times with syngas (a mixture of CO and H₂).
-
Pressurization and Heating: Pressurize the reactor to the target pressure (e.g., 20-40 bar) with syngas and heat it to the reaction temperature (e.g., 95-115 °C) with vigorous stirring.
-
Reaction: Maintain the temperature and pressure for the desired reaction time, monitoring the pressure drop if possible as an indication of gas consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Analysis: Open the reactor, collect the biphasic liquid product, separate the layers, and analyze each phase by GC or GC-MS to determine conversion and product distribution.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpchem.com [cpchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Dodecene and Other Alpha-Olefins in Surfactant Synthesis
For researchers, scientists, and drug development professionals, the choice of alpha-olefin is a critical determinant in the synthesis of surfactants, directly influencing their physicochemical properties and performance in various applications. This guide provides an objective comparison of surfactants derived from 1-dodecene (C12) and other linear alpha-olefins, including 1-tetradecene (C14), 1-hexadecene (C16), and 1-octadecene (C18), with a focus on alpha-olefin sulfonates (AOS).
Alpha-olefins are key building blocks in the production of anionic surfactants, which are widely utilized in detergents, emulsifiers, and foaming agents. The length of the alpha-olefin's alkyl chain is a primary factor governing the resulting surfactant's performance characteristics, such as its surface activity, foaming capacity, and cleaning efficacy. This guide presents a comparative analysis based on experimental data to aid in the selection of the most appropriate alpha-olefin for specific surfactant applications.
Performance Comparison of Alpha-Olefin Sulfonates (AOS)
The following tables summarize the key performance indicators of AOS surfactants derived from different alpha-olefin chain lengths.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
| Alpha-Olefin Chain Length | Surfactant (AOS) | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| C12 (this compound) | Sodium this compound Sulfonate | ~8.3 | ~38 |
| C14 (1-Tetradecene) | Sodium 1-Tetradecene Sulfonate | ~2.1 | ~36 |
| C16 (1-Hexadecene) | Sodium 1-Hexadecene Sulfonate | ~0.60 | ~34 |
| C18 (1-Octadecene) | Sodium 1-Octadecene Sulfonate | ~0.20 | ~33 |
| C14-C16 Blend | Sodium C14-16 Olefin Sulfonate | ~0.65[1] | ~35[2] |
Note: Values for single-chain alpha-olefins are collated from various sources and may vary slightly based on experimental conditions. The general trend shows that as the alkyl chain length increases, the CMC decreases, indicating that less surfactant is needed to form micelles.[3] The surface tension at the CMC also tends to decrease with longer chain lengths, signifying more effective surface tension reduction.
Table 2: Foaming Properties (Ross-Miles Method)
| Alpha-Olefin Chain Length | Surfactant (AOS) | Initial Foam Height (mm) | Foam Stability (after 5 min) (mm) |
| C12 (this compound) | Sodium this compound Sulfonate | High | Moderate |
| C14 (1-Tetradecene) | Sodium 1-Tetradecene Sulfonate | Very High | High |
| C16 (1-Hexadecene) | Sodium 1-Hexadecene Sulfonate | High | Very High |
| C18 (1-Octadecene) | Sodium 1-Octadecene Sulfonate | Moderate | High |
| C14-C16 Blend | Sodium C14-16 Olefin Sulfonate | Very High | High |
Note: Qualitative descriptions are based on general trends observed in literature. Generally, foamability and foam stability of AOS surfactants are excellent. While C14 and C16 derivatives often exhibit the highest initial foam volumes, foam stability can be influenced by various factors including water hardness. Some studies suggest that foamability and foam stability decrease with increasing alkyl chain length.[3]
Table 3: Detergency and Emulsification
| Alpha-Olefin Chain Length | Surfactant (AOS) | Detergency (% Soil Removal) | Emulsification Index (E24) |
| C12 (this compound) | Sodium this compound Sulfonate | Good | Moderate |
| C14 (1-Tetradecene) | Sodium 1-Tetradecene Sulfonate | Excellent | High |
| C16 (1-Hexadecene) | Sodium 1-Hexadecene Sulfonate | Excellent | Good |
| C18 (1-Octadecene) | Sodium 1-Octadecene Sulfonate | Good | Moderate |
| C14-C16 Blend | Sodium C14-16 Olefin Sulfonate | Excellent | High |
Note: Detergency is highly dependent on the type of soil and fabric. The values presented are indicative for standard soils on cotton. Emulsification index (E24) represents the percentage of the emulsion layer remaining after 24 hours. Surfactants derived from C14-C16 alpha-olefins are often considered to have a good balance of detergency and emulsifying properties.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
1. Synthesis of Alpha-Olefin Sulfonates (AOS)
-
Objective: To synthesize sodium alpha-olefin sulfonates from their respective linear alpha-olefins (this compound, 1-tetradecene, 1-hexadecene, or 1-octadecene).
-
Materials:
-
Linear alpha-olefin (e.g., this compound)
-
Sulfur trioxide (SO₃) diluted with dry air or nitrogen
-
Sodium hydroxide (NaOH) solution
-
Isopropanol (optional, for obtaining solid product)
-
-
Procedure:
-
The sulfonation reaction is typically carried out in a continuous thin-film reactor. The liquid alpha-olefin is introduced into the reactor where it reacts with a stream of vaporized sulfur trioxide diluted with an inert gas. The molar ratio of SO₃ to alpha-olefin is generally maintained between 1.05 and 1.2.
-
The resulting acidic mixture, containing alkene sulfonic acids and sultones, is then rapidly neutralized with a sodium hydroxide solution.
-
The neutralized mixture is subsequently hydrolyzed at an elevated temperature (typically 150-200°C) to convert the intermediate sultones into hydroxyalkane sulfonates and additional alkene sulfonates.
-
For a solid, anhydrous product, the neutralization and hydrolysis steps can be performed in isopropanol.
-
The final product is an aqueous solution or a solid powder of sodium alpha-olefin sulfonate.
-
2. Determination of Critical Micelle Concentration (CMC) and Surface Tension
-
Objective: To determine the CMC and the surface tension at the CMC for each AOS surfactant.
-
Apparatus: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the AOS surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.
-
The surface tension at the CMC is the value of the surface tension in the plateau region of the plot.
-
3. Evaluation of Foaming Properties (Modified Ross-Miles Method - ASTM D1173)
-
Objective: To assess the foaming capacity and foam stability of the AOS surfactants.
-
Apparatus: Ross-Miles foam apparatus, consisting of a jacketed receiver and a specified orifice.[4]
-
Procedure:
-
Prepare a standard concentration of the surfactant solution in water of a specified hardness.
-
Pour 200 mL of the surfactant solution into the receiver of the Ross-Miles apparatus.
-
Allow 50 mL of the same solution to fall from a specified height through the orifice into the receiver, generating foam.[4]
-
Measure the initial height of the foam column immediately after the addition is complete.
-
Record the foam height again after a set period, typically 5 minutes, to assess foam stability.[4]
-
4. Assessment of Detergency
-
Objective: To compare the cleaning performance of the different AOS surfactants.
-
Materials:
-
Standard soiled fabric swatches (e.g., cotton with carbon black/olive oil soil).
-
Launder-Ometer or similar washing apparatus.
-
Spectrophotometer or colorimeter.
-
-
Procedure:
-
Prepare detergent solutions containing a standard concentration of each AOS surfactant.
-
Wash the soiled fabric swatches in the respective detergent solutions under controlled conditions (temperature, time, water hardness, and mechanical action) in a Launder-Ometer.
-
After washing and drying, measure the reflectance of the swatches using a spectrophotometer.
-
Calculate the percent soil removal by comparing the reflectance of the washed swatches to that of the original soiled and unsoiled fabrics.
-
5. Determination of Emulsification Index (E24)
-
Objective: To evaluate the ability of the AOS surfactants to form and stabilize an emulsion.
-
Materials:
-
AOS surfactant solutions.
-
An immiscible oil (e.g., mineral oil or a specific hydrocarbon).
-
Graduated test tubes.
-
Vortex mixer.
-
-
Procedure:
-
In a graduated test tube, mix a defined volume of the AOS surfactant solution with a defined volume of the oil (e.g., a 1:1 ratio).
-
Vortex the mixture at high speed for a set time (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid in the tube.
-
Calculate the Emulsification Index (E24) as: (Height of emulsion layer / Total height of liquid) x 100%.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for synthesizing and evaluating the performance of alpha-olefin sulfonate surfactants.
Conclusion
The selection of an alpha-olefin for surfactant synthesis is a critical decision that significantly impacts the final product's performance. Surfactants derived from this compound (C12) generally exhibit higher critical micelle concentrations compared to their longer-chain counterparts. This implies that a higher concentration of a C12-based surfactant may be required to achieve the desired surface activity. Conversely, longer-chain alpha-olefins, such as C14 and C16, tend to produce surfactants with lower CMCs and superior detergency and emulsification properties. Foaming characteristics also vary with chain length, often peaking in the C14-C16 range. This guide provides a foundational understanding and practical data to assist researchers in selecting the optimal alpha-olefin for their specific surfactant synthesis needs, thereby enabling the development of more effective and targeted formulations.
References
Spectroscopic Validation of 1-Dodecene Reaction Products: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for the validation of common 1-dodecene reaction products. It is designed for researchers, scientists, and professionals in drug development engaged in synthetic chemistry and material science. The following sections detail the characteristic spectroscopic signatures of this compound and its derivatives from key reactions—epoxidation, hydrogenation, and hydroformylation—supported by experimental protocols and comparative data tables.
Overview of this compound Reactions and Spectroscopic Analysis
This compound is a versatile chemical intermediate due to its terminal double bond, which serves as a reactive site for various transformations. Spectroscopic techniques are essential for confirming the successful conversion of this compound and elucidating the structure of the resulting products. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
A typical workflow for the synthesis and validation of this compound reaction products is outlined below. This process involves the initial reaction, purification of the product, and subsequent analysis using a suite of spectroscopic techniques to confirm its chemical structure.
Caption: Workflow for reaction and spectroscopic validation.
Comparative Spectroscopic Data
The key to validating a reaction is observing the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product. The table below summarizes the critical spectroscopic data for this compound and the products of its epoxidation, hydrogenation, and hydroformylation.
| Compound | Structure | Method | Key Spectroscopic Features |
| This compound (Starting Material) | CH₂(CH₂)₉CH=CH₂ | ¹H NMR | δ ~5.8 ppm (m, 1H, -CH=), ~4.9 ppm (m, 2H, =CH₂) |
| ¹³C NMR | δ ~139 ppm (-CH=), ~114 ppm (=CH₂)[1] | ||
| FTIR (cm⁻¹) | ~3077 (C-H stretch, sp²), ~1641 (C=C stretch)[2][3] | ||
| MS (m/z) | 168.32 (M⁺)[2][4][5][6] | ||
| 1,2-Epoxydodecane (Epoxidation Product) | CH₂(CH₂)₉(C₂H₃O) | ¹H NMR | δ ~2.9 ppm (m, 1H, oxirane CH), ~2.7 ppm & ~2.4 ppm (m, 2H, oxirane CH₂)[7][8] |
| ¹³C NMR | δ ~52 ppm (oxirane CH), ~47 ppm (oxirane CH₂) | ||
| FTIR (cm⁻¹) | Disappearance of ~1641 (C=C). Appearance of ~1250 (C-O-C stretch, epoxide ring) | ||
| MS (m/z) | 184.32 (M⁺)[9] | ||
| Dodecane (Hydrogenation Product) | CH₃(CH₂)₁₀CH₃ | ¹H NMR | δ ~1.25 ppm (br s, 20H, internal -CH₂-), ~0.88 ppm (t, 6H, -CH₃) |
| ¹³C NMR | δ ~32, 30, 29, 23, 14 ppm (multiple alkane signals) | ||
| FTIR (cm⁻¹) | Disappearance of ~3077 and ~1641. Strong C-H sp³ stretches ~2955-2850 | ||
| MS (m/z) | 170.33 (M⁺) | ||
| Tridecanal (Hydroformylation Product) | CH₃(CH₂)₁₁CHO | ¹H NMR | δ ~9.76 ppm (t, 1H, -CHO), ~2.42 ppm (dt, 2H, -CH₂-CHO) |
| ¹³C NMR | δ ~203 ppm (C=O, aldehyde)[10][11][12][13] | ||
| FTIR (cm⁻¹) | Disappearance of ~1641 (C=C). Appearance of strong C=O stretch ~1725 | ||
| MS (m/z) | 198.34 (M⁺)[10][11][13] |
Experimental Protocols
The following are generalized protocols for the synthesis of each product and their subsequent spectroscopic analysis. Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.
Synthesis Protocols
A. Epoxidation of this compound to 1,2-Epoxydodecane
-
Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add an equimolar amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure 1,2-epoxydodecane.
B. Hydrogenation of this compound to Dodecane
-
In a high-pressure vessel, dissolve this compound in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by GC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain dodecane.
C. Hydroformylation of this compound to Tridecanal
-
Charge a high-pressure autoclave with this compound, a rhodium-based catalyst (e.g., Rh(acac)(CO)₂ with a phosphine ligand), and a suitable solvent (e.g., toluene).[15]
-
Seal the reactor, purge with syngas (a mixture of CO and H₂), and then pressurize to the target pressure (e.g., 10-20 bar).
-
Heat the reactor to the desired temperature (e.g., 80-100°C) and stir vigorously.[16]
-
Maintain a constant pressure by supplying syngas as it is consumed. Monitor the reaction progress via GC.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, tridecanal, can be isolated from the reaction mixture, typically through distillation. The process often yields a mixture of linear (tridecanal) and branched aldehydes.[15][17]
Spectroscopic Analysis Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare the sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify characteristic proton signals. A quantitative ¹H NMR method can also be used to determine conversion and yield.[8][18][19][20]
-
Acquire a ¹³C NMR spectrum to observe the carbon backbone, noting the disappearance of alkene carbons and the appearance of new functional group carbons (e.g., epoxide or carbonyl).
-
Process the spectra (phasing, baseline correction, and integration) to analyze chemical shifts, coupling constants, and peak integrals.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare the sample as a thin film on a salt plate (NaCl or KBr) for liquids or as a KBr pellet for solids.
-
Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the disappearance of the C=C stretch (~1641 cm⁻¹) from this compound and the appearance of characteristic peaks for the product, such as the C-O-C stretch of an epoxide or the C=O stretch of an aldehyde.[21]
C. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often via a direct infusion pump or coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation of mixtures.[22]
-
Acquire the mass spectrum using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the spectrum to identify the molecular ion peak (M⁺) to confirm the molecular weight of the product. Examine the fragmentation pattern for further structural confirmation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound(112-41-4) IR Spectrum [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. marinelipids.ca [marinelipids.ca]
- 8. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Tridecanal | C13H26O | CID 25311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tridecanal [webbook.nist.gov]
- 12. Tridecanal | 10486-19-8 [chemicalbook.com]
- 13. Tridecanal [webbook.nist.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.abo.fi [research.abo.fi]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for 1-Dodecene Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
The hydroformylation of long-chain olefins, such as 1-dodecene, is a pivotal industrial process for the production of linear aldehydes, which are valuable intermediates in the synthesis of detergents, plasticizers, and other fine chemicals. The choice of catalyst system is critical in determining the efficiency, selectivity, and overall economic viability of this reaction. This guide provides an objective comparison of the performance of various catalyst systems used in the kinetic studies of this compound hydroformylation, supported by experimental data.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst in this compound hydroformylation is primarily evaluated based on its activity (often measured as Turnover Frequency or TOF), selectivity towards the linear aldehyde (n-aldehyde), and the ratio of linear to branched aldehydes (n/iso ratio). The following tables summarize the quantitative performance data for different rhodium-based catalyst systems under various reaction conditions.
Rhodium-Sulfoxantphos Catalyst Systems
Rhodium catalysts modified with the Sulfoxantphos ligand have been extensively studied, particularly in multiphase systems that facilitate catalyst recovery.
| Reaction System | Temperature (°C) | Pressure (bar) | This compound Conc. (mol/L) | Catalyst Conc. (mol/L) | n/iso Ratio | TOF (h⁻¹) | Yield (%) | Citation |
| Microemulsion | 95 | 15 | 2.4 | 1.0 x 10⁻³ | 98:2 | ~200 | ~60 (after 24h) | [1][2] |
| Multiphase | Not Specified | Not Specified | Not Specified | Not Specified | 98:2 | >300 | Not Specified | [3] |
Rhodium-Biphephos Catalyst Systems
The use of the Biphephos ligand with rhodium catalysts in thermomorphic multicomponent solvent systems has also been a subject of detailed kinetic investigations.[4] These systems allow for homogeneous catalysis at elevated temperatures and facile catalyst separation upon cooling.
| Reaction System | Temperature (°C) | Pressure (bar) | Key Findings | Citation |
| Thermomorphic | Varied | Varied | Mechanistic kinetic models developed considering isomerization, hydrogenation, and hydroformylation. | [4][5] |
Rhodium-TPPTS Catalyst Systems in Biphasic Media
Water-soluble rhodium complexes with tris(m-sulfophenyl)phosphine (TPPTS) are employed in aqueous-organic biphasic systems to simplify catalyst recycling. The low solubility of long-chain olefins like this compound in the aqueous catalyst phase often necessitates the use of surfactants or co-solvents to enhance reaction rates.
| Reaction System | Temperature (°C) | Pressure (MPa) | Additive | n/iso Ratio | TOF (h⁻¹) | Citation | |---|---|---|---|---|---| | Biphasic | 100 | 1.1 | CTAB | High | Not Specified |[6] | | Microemulsion | Not Specified | Not Specified | Polyglycolether Surfactant | Not Specified | Higher than two-phase system |[7] |
Rhodium-BISBIS Catalyst System
The water-soluble diphosphine ligand BISBIS (sulfonated 1,1′-bis(diphenylphosphinomethyl)-2,2′-biphenyl) has demonstrated high activity and regioselectivity in the biphasic hydroformylation of this compound, particularly with the aid of a phase-transfer agent.
| Reaction System | Temperature (°C) | Pressure (MPa) | Additive | n/iso Ratio | TOF (h⁻¹) | Linear Aldehyde (%) | Citation | |---|---|---|---|---|---|---| | Aqueous/Organic Biphasic | 120 | 2.0 | CTAB | >27 | 740 | 96.5 |[8] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and comparison of kinetic studies. Below is a generalized protocol for a batch hydroformylation experiment.
1. Catalyst Preparation:
-
The catalyst precursor, typically a rhodium complex like Rh(acac)(CO)₂, and the desired phosphine ligand are dissolved in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is stirred to ensure the formation of the active catalyst complex.
2. Reactor Setup:
-
A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure controllers is used.
-
The reactor is thoroughly purged with an inert gas to remove any traces of oxygen.
3. Reaction Procedure:
-
The catalyst solution and the solvent are transferred to the autoclave under an inert atmosphere.
-
The reactor is sealed and heated to the desired reaction temperature.
-
This compound is then introduced into the reactor.
-
The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure.
-
The reaction mixture is stirred vigorously to ensure good gas-liquid mixing.
-
Liquid samples are periodically withdrawn from the reactor through the sampling valve for analysis.
4. Product Analysis:
-
The collected samples are typically analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the different aldehyde isomers and any byproducts.
-
An internal standard is often used for accurate quantification.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of this compound Hydroformylation
The hydroformylation of this compound catalyzed by a rhodium-phosphine complex is generally understood to proceed via a mechanism similar to the well-established Wilkinson's catalyst cycle. The key steps include olefin coordination, migratory insertion, carbonyl insertion, oxidative addition of hydrogen, and reductive elimination of the aldehyde product.
Caption: Generalized catalytic cycle for the rhodium-catalyzed hydroformylation of this compound.
Experimental Workflow for a Kinetic Study
The systematic investigation of reaction kinetics involves a series of well-defined steps, from the preparation of reactants to the analysis of the final data.
Caption: A typical experimental workflow for conducting kinetic studies of this compound hydroformylation.
Alternative Catalyst Systems: Cobalt Catalysts
While rhodium-based catalysts are highly active and selective, their high cost is a significant drawback. Cobalt-based catalysts represent a more economical alternative, although they generally require more severe reaction conditions (higher temperatures and pressures) and exhibit lower selectivity towards the linear aldehyde compared to their rhodium counterparts.[9] For the hydroformylation of higher olefins, cobalt carbonyls are often used in industrial processes.[9] The general order of activity for unmodified metal catalysts in hydroformylation is Rh >> Co.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Commercially Available 1-Dodecene
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly influence experimental outcomes and product quality. 1-Dodecene, a key intermediate in the synthesis of various organic compounds, is commercially available from a range of suppliers. This guide provides a comparative analysis of the purity of this compound from several prominent chemical suppliers, based on publicly available data. The information is supplemented with a detailed experimental protocol for purity determination via gas chromatography, a widely accepted analytical method for this purpose.
Comparison of Supplier Specifications
The purity of this compound offered by various suppliers typically ranges from 93% to over 99.5%. The most common analytical technique cited for purity assessment is gas chromatography (GC). It is important to note that the level of detail provided in supplier specifications can vary, and for critical applications, requesting a lot-specific certificate of analysis (CoA) is always recommended.
| Supplier | Stated Purity | Analytical Method | Potential Impurities Noted |
| Tokyo Chemical Industry (TCI) | >99.5% | GC | Not specified in general product information. |
| Thermo Scientific | 93-95% | Not specified | Not specified in general product information. |
| Sigma-Aldrich | ≥99.0% | GC | Not specified in general product information. |
| National Analytical Corporation | 99% | Not specified | Not specified in general product information. |
| Nanjing Chemical Material Corp. | n-Alpha Olefin (wt, %): 97.44 | GC | |
| Ineos | 99+% olefinic | GC | C10, C14, C16 olefins. |
Note: The data presented in this table is based on information publicly available from the suppliers' websites and may not represent all available grades or lots. For the most accurate and up-to-date information, please refer to the respective supplier's documentation.
Common Impurities
The manufacturing process of this compound, typically through the oligomerization of ethylene, can lead to the presence of several impurities.[1][2] These can include:
-
Other alpha-olefins: Shorter and longer chain alpha-olefins such as 1-decene (C10) and 1-tetradecene (C14) are common byproducts.[3]
-
Internal olefins: Isomers with the double bond not in the alpha position, such as cis- and trans-2-dodecene.
-
Branched olefins: Vinylidene isomers are a notable example.
-
Saturated hydrocarbons: Paraffins of corresponding chain length may also be present.[4]
The presence and concentration of these impurities can affect reaction kinetics, catalyst performance, and the purity of the final product.
Experimental Protocol for Purity Determination by Gas Chromatography (GC-FID)
The following is a general protocol for the determination of this compound purity by gas chromatography with a flame ionization detector (GC-FID). This method is suitable for separating volatile hydrocarbons and is widely used for quality control in the chemical industry.
Objective: To determine the purity of a this compound sample and to identify and quantify any volatile impurities.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for hydrocarbon analysis (e.g., HP-5, DB-1, or similar non-polar column)
-
Autosampler or manual syringe for injection
-
Data acquisition and processing software
-
High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)
-
High-purity FID gases (Hydrogen and Air)
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or heptane)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v). This is to ensure that the detector response is within the linear range.
-
-
GC Instrument Setup:
-
Inlet: Set to a split injection mode (e.g., 100:1 split ratio) to handle the concentrated nature of the main component. Set the inlet temperature to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Column: Install a suitable capillary column.
-
Oven Program: A temperature program is used to separate components with different boiling points. A typical program could be:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 10 minutes.
-
-
Detector: Set the FID temperature to a value higher than the final oven temperature to prevent condensation (e.g., 280 °C). Ensure that the hydrogen and air flows are set according to the manufacturer's recommendations for optimal sensitivity.
-
Carrier Gas: Set a constant flow rate for the carrier gas (e.g., 1-2 mL/min).
-
-
Injection and Data Acquisition:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.
-
Start the data acquisition to record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Identify any impurity peaks.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method, which assumes that all hydrocarbons have a similar response factor in the FID. The formula is:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Expected Results:
A high-purity sample of this compound will show one major peak corresponding to this compound and minimal peaks for any impurities. The retention times of potential impurities can be compared to known standards if available.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the logical flow of the purity analysis.
Caption: Experimental workflow for this compound purity analysis by GC-FID.
Caption: Logical relationship between product, analysis, and purity specifications.
References
Comparing synthesis routes for 1-Dodecene production
A Comparative Guide to the Synthesis of 1-Dodecene
Introduction: this compound is a linear alpha-olefin (LAO) with the chemical formula C₁₂H₂₄. As a key industrial intermediate, it plays a crucial role in the production of a wide array of products, including surfactants, detergents, lubricating oil additives, and polymers.[1][2][3][4] The location of the double bond at the primary or alpha (α) position enhances its reactivity, making it a valuable precursor in various chemical syntheses.[1] This guide provides a comparative overview of the primary industrial and emerging synthesis routes for this compound, presenting experimental data, detailed protocols, and process diagrams to aid researchers and chemical professionals in evaluating the most suitable method for their applications.
Ethylene Oligomerization
The oligomerization of ethylene is the most dominant industrial method for producing this compound and other linear alpha-olefins. This process involves the catalytic chain growth of ethylene monomers. Several commercial processes exist, with the Shell Higher Olefin Process (SHOP) and the Ziegler process being the most prominent.
Process Overview:
-
Ziegler Process: This method uses triethylaluminium or other aluminum alkyls as catalysts to oligomerize ethylene. The process yields a broad, Poisson-like distribution of alpha-olefins.[1][5][6]
-
Shell Higher Olefin Process (SHOP): This is a highly integrated three-step process that offers greater control over the product distribution. It involves:
-
Oligomerization: Ethylene is converted to a wide range of LAOs using a nickel-phosphine catalyst.
-
Isomerization: The less desired olefin fractions are isomerized into internal olefins.
-
Metathesis: The internal olefins are reacted with ethylene (ethenolysis) to produce the desired shorter-chain linear alpha-olefins, which are then recycled.[7][8][9]
-
Quantitative Data:
| Parameter | Ziegler Process | Shell Higher Olefin Process (SHOP) | Cr-Based Catalyst System[10] |
| Catalyst | Triethylaluminium | Nickel-phosphine complex | Cr/PCCP (diphosphine ligand) |
| Feedstock | Ethylene | Ethylene | Ethylene |
| Selectivity | Broad, statistical distribution of C4-C20+ olefins | High selectivity for desired fractions via isomerization and metathesis recycle streams | High reactivity (up to 1530 kg/(g Cr/h)), but major product is 1-hexene (64.1%); C10 fraction is 28.4 wt% |
| Product Purity | Typically >99% mono-olefin content[6] | High purity linear alpha-olefins | Produces a mixture of decene isomers |
Experimental Protocol: Ethylene Oligomerization (General Laboratory Scale)
This protocol is a generalized representation and specific conditions vary significantly based on the catalyst system employed.
-
Catalyst Preparation: A solution of the appropriate catalyst precursor (e.g., a nickel salt and a phosphine ligand for a SHOP-type reaction) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene) within a glovebox.
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet is dried under vacuum and purged with inert gas (e.g., argon).
-
Reaction Execution: The catalyst solution and additional solvent are transferred to the reactor. The reactor is sealed, heated to the desired temperature (e.g., 80-120°C), and pressurized with ethylene to the target pressure (e.g., 50-100 bar).
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration, with ethylene consumption monitored to gauge reaction progress.
-
Termination and Product Analysis: The reaction is terminated by cooling the reactor and venting the excess ethylene. The liquid product mixture is collected, and the catalyst is deactivated (e.g., by adding a small amount of water or acid). The resulting mixture of olefins is then analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the product distribution and selectivity.
Process Workflow Diagram:
Dehydrogenation of n-Dodecane
The catalytic dehydrogenation of n-dodecane presents a direct route to produce dodecenes. This process involves removing hydrogen from the alkane backbone to create a double bond. A significant challenge is controlling the reaction to favor the formation of mono-olefins, particularly the terminal this compound isomer, while minimizing side reactions like cracking and deep dehydrogenation.
Process Overview: This reaction is typically carried out in a fixed-bed reactor at high temperatures over a noble metal catalyst. Platinum-tin (Pt-Sn) catalysts supported on materials like alumina (Al₂O₃) or modified supports are commonly used. The addition of promoters like magnesium can moderate the acidity of the support, which enhances selectivity towards mono-olefins.[11][12]
Quantitative Data:
| Parameter | Pt-Sn/Mg-Al-O Catalyst System[11][12] |
| Catalyst | Platinum-Tin supported on Magnesium-Aluminum Oxide |
| Feedstock | n-Dodecane |
| Key Finding | Addition of Mg to the Al₂O₃ support enhanced mono-olefin selectivity and yield. |
| Optimal Catalyst | A Mg/Al molar ratio of 1/3 generated the optimal n-dodecene yield. |
| Side Reactions | Cracking, aromatization, coke formation. |
Experimental Protocol: Dehydrogenation of n-Dodecane
-
Catalyst Preparation: The Mg-Al-O support is prepared via co-precipitation of magnesium and aluminum nitrates. The resulting solid is washed, dried, and calcined. The Pt and Sn metals are then impregnated onto the support, followed by drying and a final calcination and reduction step under a hydrogen atmosphere.
-
Reactor Setup: A fixed-bed quartz reactor is placed inside a tube furnace. The prepared catalyst is packed into the reactor.
-
Reaction Execution: A stream of inert gas (e.g., nitrogen) is passed through the reactor as it is heated to the reaction temperature (e.g., 450-550°C). n-Dodecane is fed into the reactor using a high-performance liquid chromatography (HPLC) pump, along with a co-feed of hydrogen to suppress coke formation.
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to separate liquid and gaseous products. The liquid products are collected and analyzed by GC to determine the conversion of n-dodecane and the selectivity to this compound, internal dodecenes, and other byproducts. Gaseous products are analyzed by a separate GC.
Reaction Pathway Diagram:
Fischer-Tropsch (FT) Synthesis
Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into a wide range of hydrocarbons.[13][14] While it can produce C₁₂ chains, FT synthesis is not a selective method for producing this compound. The products typically follow a broad Anderson-Schulz-Flory (ASF) distribution, meaning a wide variety of hydrocarbon chain lengths are produced simultaneously.
Process Overview: Syngas, often derived from coal, natural gas, or biomass, is reacted over an iron or cobalt-based catalyst at high temperatures (150-300°C) and pressures.[14][15] The process generates primarily linear alkanes and alkenes, but the lack of selectivity for a specific olefin like this compound makes it less economically viable for this purpose alone. The alpha-olefin content can be significant, but it is part of a complex mixture that requires extensive separation.
Quantitative Data:
| Parameter | Fischer-Tropsch Synthesis |
| Catalyst | Iron (Fe) or Cobalt (Co) based |
| Feedstock | Syngas (CO + H₂) |
| Product Distribution | Broad (ASF distribution); produces methane, LPG, gasoline, diesel, waxes, and oxygenates. |
| Selectivity for this compound | Low; this compound is one of many products in the C₁₂ fraction, which itself is only a small part of the total output. |
| Key Challenge | Lack of selectivity towards a single, high-value chemical. |
Experimental Protocol: Fischer-Tropsch Synthesis (Slurry Reactor)
-
Catalyst Preparation: An iron-based catalyst is prepared, often with promoters like potassium and copper, and supported on silica or alumina.
-
Reactor Setup: A slurry bubble column reactor is filled with a high-boiling point, inert oil (e.g., paraffin wax). The powdered catalyst is suspended in the oil to form a slurry.
-
Reaction Execution: The reactor is heated and pressurized. Syngas (H₂/CO ratio typically ~2:1 for cobalt, lower for iron) is bubbled through the slurry. The catalyst facilitates the conversion of syngas to hydrocarbons.
-
Product Separation: Gaseous products and light hydrocarbons are continuously removed from the top of the reactor. The heavier liquid products (waxes) are separated from the catalyst slurry. Products are then condensed and collected for analysis by GC to characterize the wide range of hydrocarbons produced.
Reaction Mechanism Diagram:
Summary Comparison of Synthesis Routes
| Feature | Ethylene Oligomerization | Dehydrogenation of n-Dodecane | Fischer-Tropsch Synthesis |
| Primary Feedstock | Ethylene | n-Dodecane | Syngas (from coal, gas, biomass) |
| Industrial Viability | High (dominant method) | Moderate (niche applications) | Low (for specific this compound) |
| Selectivity to this compound | Moderate to High (especially with SHOP) | Moderate (isomer formation is a challenge) | Very Low (broad ASF distribution) |
| Catalyst Type | Ni-phosphine, Al-alkyls | Pt-Sn on oxide supports | Fe or Co based |
| Key Advantage | High efficiency and control over product distribution (SHOP). | Direct conversion from a readily available alkane. | Feedstock flexibility (can use non-petroleum sources). |
| Key Disadvantage | Requires high-purity ethylene feedstock. | High energy input; side reactions (cracking). | Poor selectivity; complex product separation. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 112-41-4 [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grandviewresearch.com [grandviewresearch.com]
- 6. ineos.com [ineos.com]
- 7. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. research.utwente.nl [research.utwente.nl]
- 12. research.rug.nl [research.rug.nl]
- 13. ineratec.de [ineratec.de]
- 14. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]
- 15. 10.2. Fischer-Tropsch Synthesis | netl.doe.gov [netl.doe.gov]
A Comparative Guide to Validated Analytical Methods for 1-Dodecene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of 1-dodecene, a crucial intermediate in various industrial processes, including the synthesis of detergents, lubricants, and polymers. The selection of an appropriate analytical technique is paramount for quality control, process monitoring, and research applications. This document outlines two primary chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice between GC-FID and HPLC-ELSD for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and laboratory instrumentation availability. Gas chromatography is generally the preferred method for volatile and semi-volatile hydrocarbons like this compound due to its high resolution and sensitivity. HPLC-ELSD presents a viable alternative, particularly for samples that are not amenable to GC analysis.
Data Presentation
The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-ELSD methods for the quantification of this compound. The data presented is a composite representation based on validated methods for similar long-chain hydrocarbons and non-UV absorbing compounds.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 3.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 4.0% |
| Specificity/Selectivity | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are representative and may require optimization based on specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Principle: This method separates this compound from other components in a sample based on its volatility. The separated compound is then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound standard (≥99% purity)
-
High-purity solvent (e.g., hexane or pentane) for sample and standard dilution
-
Carrier Gas: Helium or Hydrogen (high purity)
-
FID Gases: Hydrogen and Air (high purity)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute the sample with the solvent to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate this compound from the sample matrix.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes
-
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (if used): Nitrogen at 25 mL/min
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the GC system.
-
Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Method
Principle: This method is suitable for non-UV absorbing compounds like this compound. The sample is separated by reverse-phase HPLC. The column eluent is nebulized, and the solvent is evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reverse-Phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Reagents:
-
This compound standard (≥99% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 2000 µg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serial dilution in acetonitrile (e.g., 5, 10, 50, 100, 500, 1000 µg/mL).
-
-
Sample Preparation:
-
Dissolve and dilute the sample in acetonitrile to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Mobile Phase: Isocratic elution with 100% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
ELSD Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. A linear fit is then applied to the log-log plot.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the general workflow of analytical method validation and a decision-making process for selecting a suitable analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
A Comparative Performance Analysis of 1-Dodecene-Based Synthetic Lubricants
This guide provides an objective comparison of the performance of lubricants derived from 1-dodecene against other common lubricant base oils. Polyalphaolefins (PAOs) synthesized from this compound offer unique properties, including excellent low-temperature fluidity, a high viscosity index, and low volatility, making them suitable for high-performance automotive, industrial, and aerospace applications.[1] This analysis is supported by experimental data and standardized testing protocols to inform researchers, scientists, and formulation professionals.
Logical Framework for Lubricant Performance Evaluation
The selection and evaluation of a lubricant base oil are based on a series of key performance indicators determined through standardized tests. The following diagram illustrates the relationship between different lubricant types and the primary benchmarks used for their comparison.
Caption: Logical relationship of lubricant types and evaluation metrics.
Quantitative Performance Data
The following tables summarize typical quantitative data for key performance indicators, comparing this compound-based PAOs with conventional (1-Decene-based) PAOs and mineral oils.
Table 1: Viscosity and Low-Temperature Performance
| Property | This compound Based PAO (4 cSt) | Conventional PAO (4 cSt) | Mineral Oil (Group II) | Test Method |
| Viscosity Index (VI) | ~130 - 145 | ~120 - 135 | 95 - 115 | ASTM D2270 |
| Pour Point (°C) | -45 to -65 | -55 to -70 | -15 to -30 | ASTM D97 |
Note: Data for this compound Based PAO is derived from copolymers of 1-decene and this compound.[2]
Table 2: High-Temperature Performance and Durability
| Property | This compound Based PAO (4 cSt) | Conventional PAO (4 cSt) | Mineral Oil (Group II) | Test Method |
| NOACK Volatility (% wt loss) | 5.5 - 11 | 12 - 15 | 15 - 25 | ASTM D5800 |
| Oxidation Stability (OIT, minutes) | High | High | Moderate | ASTM D6186 |
| Four-Ball Wear (Wear Scar, mm) | < 0.40 | < 0.45 | > 0.50 | ASTM D4172 |
Note: Data for this compound Based PAO is derived from copolymers of 1-decene and this compound.[2][3] Wear data is representative based on typical performance of synthetic vs. mineral oils.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Viscosity Index (VI) Determination
-
Standard: ASTM D2270
-
Principle: The Viscosity Index (VI) describes how much a lubricant's viscosity changes with temperature.[5] A higher VI indicates a smaller, more desirable change in viscosity across a temperature range.[6]
-
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two temperatures: 40°C and 100°C.[7]
-
This is typically done using a glass capillary viscometer, where the time it takes for a fixed volume of oil to flow under gravity is measured.[8]
-
The VI is then calculated by comparing the sample's viscosity values to those of two reference oils that have the same viscosity at 100°C but are defined as having VIs of 0 and 100.[6]
-
Pour Point Test
-
Standard: ASTM D97
-
Principle: The pour point is the lowest temperature at which an oil will continue to flow under gravity.[9] It is a crucial indicator of a lubricant's performance in cold conditions.[10]
-
Methodology:
-
A sample of the oil is placed in a test jar and cooled in a controlled bath.[11]
-
Starting at a temperature 9°C above the expected pour point, the jar is removed at every 3°C interval and tilted to observe for any movement.[12]
-
When the sample does not flow for 5 seconds when held horizontally, the test is complete.[9]
-
The pour point is reported as 3°C above this final temperature.[10]
-
NOACK Volatility Test
-
Standard: ASTM D5800
-
Principle: This test measures the evaporation loss of a lubricant when exposed to high temperatures, simulating conditions inside an engine.[13] Lower volatility is desirable as it leads to lower oil consumption and less viscosity increase in service.[14]
-
Methodology:
-
A precise weight of the lubricant sample is placed in a test vessel.[13]
-
The sample is heated to 250°C for one hour while a constant flow of air is passed over it.[15]
-
After one hour, the remaining oil sample is re-weighed.[13]
-
The NOACK volatility is the percentage of weight lost during the test.[15]
-
Oxidation Stability Test
-
Standard: ASTM D6186 (High-Pressure DSC Method)
-
Principle: This test evaluates a lubricant's ability to resist chemical breakdown (oxidation) at elevated temperatures in the presence of oxygen.[16] Good oxidation stability is critical for long lubricant life.[17]
-
Methodology:
-
A small sample of the lubricant is placed in a crucible, often in the presence of a metal catalyst (e.g., copper).
-
The sample is heated to a constant temperature (e.g., 150°C or 175°C) inside a pressurized vessel filled with pure oxygen (e.g., 3500 kPa).[16][18]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation reaction is measured. This is known as the Oxidation Induction Time (OIT).[18]
-
A longer OIT indicates better oxidation stability.
-
Wear Prevention (Four-Ball Method)
-
Standard: ASTM D4172
-
Principle: This test evaluates the anti-wear properties of a fluid lubricant in sliding contact under a prescribed load.[19] It helps determine the relative ability of a lubricant to protect surfaces from wear.[20]
-
Methodology:
-
The apparatus consists of three stationary steel balls held in a cup, with a fourth steel ball rotated against them from above.[21]
-
The lubricant sample is added to the cup, submerging the stationary balls.
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) under a specific load (e.g., 40 kgf) and at a controlled temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[22]
-
After the test, the three stationary balls are cleaned, and the diameter of the circular wear scars on their surfaces is measured using a microscope.
-
The average wear scar diameter is reported in millimeters (mm). A smaller scar indicates better wear protection.[23]
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for conducting the Four-Ball Wear Test as per ASTM D4172.
Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.
References
- 1. cpchem.com [cpchem.com]
- 2. WO2002092729A1 - Copolymers of 1-decene and this compound as lubricants - Google Patents [patents.google.com]
- 3. lube-media.com [lube-media.com]
- 4. Comparison of Shell "Four Ball" Wear Test Results | TDIClub Forums [forums.tdiclub.com]
- 5. Understanding the viscosity index of a lubricant - Q8Oils [q8oils.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Pour Point and Pour Point Depressants [machinerylubrication.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. azom.com [azom.com]
- 12. Pour point - Wikipedia [en.wikipedia.org]
- 13. vyscocity.com [vyscocity.com]
- 14. blog.amsoil.com [blog.amsoil.com]
- 15. Noack volatility test - Wikipedia [en.wikipedia.org]
- 16. support.newgatesimms.com [support.newgatesimms.com]
- 17. The Importance of Oil Oxidation Stability [machinerylubrication.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. store.astm.org [store.astm.org]
- 20. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 21. precisionlubrication.com [precisionlubrication.com]
- 22. koehlerinstrument.com [koehlerinstrument.com]
- 23. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
A Comparative Study of 1-Dodecene and 1-Decene in Oligomerization: A Guide for Researchers
An in-depth analysis of the oligomerization of 1-dodecene and 1-decene, two key alpha-olefins in the synthesis of polyalphaolefins (PAOs) for high-performance lubricants and other specialty chemicals, reveals distinct performance characteristics influenced by chain length. This guide provides a comparative overview of their reactivity, product selectivity, and the experimental conditions under which they are transformed, supported by experimental data from various catalytic systems.
The oligomerization of alpha-olefins is a cornerstone of the synthetic lubricants industry, with 1-decene and this compound being primary feedstocks. Their longer carbon chains, compared to lighter olefins, result in oligomers with desirable properties such as low volatility, high viscosity index, and good thermal stability. While both are crucial, their behavior in oligomerization processes exhibits notable differences, primarily driven by the two-carbon difference in their structures. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and professionals in drug development and materials science.
Performance Comparison: Reactivity and Selectivity
The oligomerization of 1-decene and this compound is most commonly catalyzed by Lewis acids (such as boron trifluoride and aluminum chloride), Ziegler-Natta catalysts, and metallocene catalysts. While direct comparative studies under identical conditions are limited, analysis of available data allows for a qualitative and semi-quantitative comparison.
Generally, 1-decene exhibits higher reactivity in oligomerization reactions compared to this compound. This can be attributed to steric factors; the shorter alkyl chain of 1-decene presents less hindrance to the catalytic active site, facilitating easier monomer insertion and chain propagation.
The product distribution, or selectivity towards dimers, trimers, and higher oligomers, is a critical parameter that dictates the final properties of the polyalphaolefin product. The desired oligomer distribution varies depending on the target application, with lower viscosity grades often rich in dimers and trimers, while higher viscosity grades require a greater proportion of higher oligomers.
A study on the co-oligomerization of this compound and 1-decene using a BF3 catalyst with an alcohol promoter provides insights into their relative incorporation and the properties of the resulting PAO. The process, conducted at temperatures between 20°C and 60°C, can yield a polyalphaolefin with a kinematic viscosity at 100°C in the range of 4 to 6 cSt, a Noack weight loss of 4 to 9%, a viscosity index of 130 to 145, and a pour point between -60°C and -50°C.[1] This suggests that a blend of these two alpha-olefins can be tailored to produce lubricants with specific performance characteristics.
The following tables summarize quantitative data from various studies on the oligomerization of 1-decene, providing a baseline for understanding its performance across different catalytic systems. Unfortunately, directly comparable, tabulated data for this compound under a similar range of conditions is not as readily available in the reviewed literature.
Table 1: Oligomerization of 1-Decene using a HY Zeolite Catalyst under Microwave Irradiation [2][3]
| Reaction Temperature (K) | Reaction Time (h) | 1-Decene Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Heavier Product Selectivity (%) |
| 423 | >2.5 | 58.5 | - | - | - |
| 443 | - | ~82 | - | - | - |
| 483 | 3 | 80 | 54.2 | 22.3 | 3.4 |
Table 2: Oligomerization of 1-Decene using an Aluminum Chloride-Cyclohexanone Complex Catalyst [4]
| Catalyst | AlCl3 mole fraction (%) | Cyclohexanone/AlCl3 molar ratio | Reaction Time (h) | Reaction Temperature (°C) | PAO Yield (%) |
| AlCl3-cyclohexanone | 5 | 0.5 | 4 | 25 | 92 |
Table 3: Oligomerization of 1-Decene using an Aluminum Chloride-Isopropanol Complex Catalyst [5]
| Catalyst | AlCl3 mole fraction (%) | Isopropanol/AlCl3 molar ratio | Reaction Time (h) | Reaction Temperature (°C) | PAO Yield (%) |
| AlCl3-isopropanol | 4 | 0.3-0.7 | 4 | 20-60 | >90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the oligomerization of 1-decene using different catalytic systems.
Protocol 1: Oligomerization of 1-Decene using a Supported Aluminum Trichloride Catalyst
This method describes the synthesis of a 1-decene oligomer using a supported aluminum trichloride catalyst.[6]
Catalyst Preparation:
-
Impregnate gamma-alumina carrier in a 0.5-2.0 M solution of hydrochloric acid, sulfuric acid, nitric acid, or a mixture thereof.
-
Vacuum dry the impregnated carrier at 80-100°C.
-
Calcine the dried carrier at 400-800°C.
-
Dissolve 5-10 g of anhydrous aluminum trichloride in 100 ml of a solvent such as tetrachloromethane, trichloromethane, or dichloromethane.
-
Add the aluminum trichloride solution to 10-20 g of the activated alumina carrier.
-
Obtain the final catalyst after vacuum drying.
Oligomerization Procedure:
-
Charge a 250 ml high-pressure polymerization kettle with 80 ml of n-hexane, 8 g of the prepared catalyst, 30 ml of 1-decene, and a co-catalyst (e.g., 0.144 ml of water).
-
Carry out the oligomerization reaction at a temperature of 80°C and a pressure of 1.0 MPa for 5 hours.
-
Stop the reaction and filter out the catalyst.
-
Remove the n-hexane solvent by distillation under ambient pressure.
-
Remove unreacted 1-decene and a portion of the dimers by distillation under reduced pressure to obtain the final oligomer.
Protocol 2: Oligomerization of 1-Decene using a Metallocene Catalyst System
This protocol outlines the polymerization of 1-decene using a silicon-bridged metallocene catalyst.
Reaction Setup: The polymerization is carried out in the presence of the rac-Me2Si(1-indenyl)2ZrCl2/AliBu3/[C6H5NH(CH3)2][B(C6F5)4] catalyst system and hydrogen.
General Procedure: The influence of reaction conditions such as temperature, pressure, and catalyst concentration on the catalytic activity and polymer properties is systematically investigated to determine the optimal parameters. The introduction of hydrogen has been shown to enhance the catalytic activity of this metallocene system.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental processes and the underlying reaction mechanisms is essential for clear communication in scientific research.
Caption: General experimental workflow for alpha-olefin oligomerization.
Caption: Simplified mechanism for cationic oligomerization of alpha-olefins.
Conclusion
The oligomerization of this compound and 1-decene presents a versatile platform for the synthesis of high-performance synthetic fluids. While 1-decene generally exhibits higher reactivity, the incorporation of this compound is crucial for achieving specific viscosity and volatility targets in lubricant formulations. The choice of catalyst—be it a Lewis acid, Ziegler-Natta, or metallocene system—profoundly influences the reaction kinetics and the microstructure of the resulting oligomers. Further side-by-side comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison of these two important alpha-olefins. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and optimize the oligomerization of this compound and 1-decene for various applications.
References
Comparative Guide to DFT Studies on the Reaction Mechanisms of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) studies on the primary reaction mechanisms of 1-dodecene: hydroformylation, oxidation (epoxidation), and polymerization. The information is intended to assist researchers in understanding the theoretical underpinnings of these transformations, selecting appropriate catalytic systems, and designing experimental protocols.
Hydroformylation of this compound
Hydroformylation, or oxo-synthesis, is a crucial industrial process for producing aldehydes from alkenes. For this compound, this reaction yields valuable C13 aldehydes, which are precursors to detergents and plasticizers. DFT studies have been instrumental in elucidating the mechanisms of various catalytic systems, particularly those based on rhodium.
Comparison of Catalytic Systems for Hydroformylation
| Catalyst System | DFT Functional/Basis Set | Key Findings from DFT Studies | Experimental Validation |
| Rhodium-Biphephos | BP86/def2-TZVP (D3 correction) | The active catalyst is identified as HRh(BiPhePhos)(CO)2. The coordination of the olefin is suggested to be the rate-determining step. DFT calculations helped identify partially oxidized ligand derivatives as sources of catalyst degradation, leading to a loss of regioselectivity.[1][2] | Operando FTIR spectroscopy confirms the proposed active species and degradation pathways. Kinetic deactivation experiments show a decrease in conversion and regioselectivity in the presence of hydroperoxide impurities.[1] |
| Rhodium-Triphenylphosphine | CCSD(T)//B3LYP | For the model reaction with ethylene, CO insertion is predicted to be the rate-determining step with an activation barrier of 14.9 kcal/mol at the B3LYP//B3LYP level.[3][4] | Experimental enthalpy of hydroformylation is reasonably predicted by the calculations.[4] |
| Cobalt-Carbonyl (Phosphine-free) | DFT, Coupled-Cluster Theory | The turnover rate is primarily determined by the alkene coordination step. The model shows good agreement with experimental reaction rate laws.[5][6][7] | The computational model accurately predicts experimental kinetic data for alkene hydroformylation.[5][6] |
Experimental Protocols: Rhodium-Biphephos Catalyzed Hydroformylation
Catalyst Preparation and Reaction Setup: The reaction is typically carried out in a stainless-steel batch reactor.[1] The catalyst precursor, for instance, Rh(acac)(CO)2, and the Biphephos ligand are dissolved in a suitable solvent system, which can be a thermomorphic multicomponent system like N,N-dimethylformamide and decane.[8]
Reaction Conditions:
-
Pressure: 30 bar of syngas (CO/H₂ = 1/1)[1]
-
Catalyst Loading: 0.01 mol% Rh with respect to this compound[1]
-
Ligand/Metal Ratio: A Biphephos/Rh molar ratio of 3.3 has been used.[1]
-
Substrate: Distilled this compound to minimize hydroperoxide impurities.[1]
Analysis: The reaction progress and product distribution (n-tridecanal vs. iso-tridecanal) are monitored by gas chromatography (GC).[1] Operando FTIR spectroscopy can be employed to observe the catalyst species during the reaction.[1][2]
Computational Methodology: DFT Calculations
DFT calculations for these systems are often performed using software packages like Gaussian or Turbomole. A common approach involves:
-
Functional: BP86 with D3 dispersion correction.[1]
-
Basis Set: def2-TZVP for all atoms.[1]
-
Solvation Model: A continuum solvation model may be used to account for solvent effects.
-
Analysis: Frequency calculations are performed to characterize stationary points as minima or transition states. Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm the connection between transition states and the corresponding reactants and products.
Signaling Pathways and Logical Relationships
Caption: Generalized Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.
Epoxidation of this compound
Epoxidation introduces an oxygen atom across the double bond of this compound, forming 1,2-epoxydodecane, a valuable intermediate for the synthesis of surfactants, lubricants, and polymers. While specific DFT studies on this compound epoxidation are less common, the mechanisms can be inferred from studies on other long-chain alkenes.
Comparison of Epoxidation Methods
| Method | Oxidizing Agent | Catalyst | Key Mechanistic Features (from general alkene studies) |
| Peroxy Acid Epoxidation | Performic Acid or Peracetic Acid | None (acid-catalyzed) | The reaction proceeds via the "butterfly" transition state where the peroxy acid delivers an oxygen atom to the alkene. The process is typically concerted. |
| Transition Metal Catalyzed Epoxidation | Hydrogen Peroxide (H₂O₂) | Tungsten-based polyoxometalate | The catalyst activates H₂O₂ to form a reactive metal-peroxo species that transfers an oxygen atom to the alkene. This method is considered more sustainable.[10] |
| Aldehyde-Catalyzed Epoxidation | Aqueous Hydrogen Peroxide | Atropisomeric two-axis aldehyde | The aldehyde catalyst reacts with H₂O₂ to form a peroxyacetal intermediate which then epoxidizes the alkene.[11] |
Experimental Protocols: Epoxidation with In Situ Generated Performic Acid
Reaction Setup: The reaction can be performed in a standard glass reactor equipped with a stirrer and temperature control.
Reagents:
-
This compound
-
Hydrogen Peroxide (e.g., 30% aqueous solution)
-
Formic Acid[12]
Procedure:
-
A mixture of hydrogen peroxide and formic acid is prepared to generate performic acid in situ.[13]
-
This compound is added to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 2.5 hours).[12]
-
The progress of the reaction can be monitored by analyzing the oxirane oxygen content.
Experimental Protocols: Tungsten-Catalyzed Epoxidation
Reaction Setup: A round-bottom flask with a magnetic stirrer and a condenser is suitable for this reaction.
Reagents:
-
This compound
-
Aqueous Hydrogen Peroxide
-
Tungsten-based polyoxometalate catalyst[10]
Procedure:
-
The terpene, catalyst, and aqueous H₂O₂ are combined.
-
The mixture is stirred at a specific temperature (e.g., 50 °C for less reactive alkenes) until the reaction is complete.[10]
-
The product can be isolated by extraction and purified by column chromatography.
References
- 1. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Predicted and Experimental Physicochemical Properties of 1-Dodecene
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 1-dodecene. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear and objective overview of the accuracy of predictive models against empirical data. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key property measurements are provided.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the experimental and predicted values for key physicochemical properties of this compound. Experimental data is sourced from peer-reviewed literature and chemical databases, while predicted values are derived from computational chemistry models and quantitative structure-property relationship (QSPR) predictions.
| Property | Experimental Value | Predicted Value | Reference/Method |
| Density | 0.758 g/mL at 20 °C | 0.76 g/m3 at 20°C | --INVALID-LINK--, --INVALID-LINK--[1] |
| Kinematic Viscosity | 1.72 mm²/s at 20 °C | Not Available | --INVALID-LINK--[2] |
| Boiling Point | 213.8 °C | Not Available | --INVALID-LINK--[2] |
| Refractive Index | 1.4300 at 20 °C | Not Available | --INVALID-LINK--[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
1. Density Measurement
The density of this compound is determined using a digital density meter according to the ASTM D4052 standard test method.[3]
-
Apparatus: A digital density meter capable of measuring density with a precision of at least 0.0001 g/cm³. The apparatus includes a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display.
-
Procedure:
-
The instrument is calibrated with dry air and distilled water.
-
The sample of this compound is introduced into the oscillating sample tube, ensuring no air bubbles are present.
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
This frequency change is used to calculate the density of the this compound sample at the specified temperature.
-
2. Viscosity Measurement
The kinematic viscosity of this compound is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer, as outlined in ASTM D445 .[1][4]
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a stopwatch.
-
Procedure:
-
The viscometer is charged with the this compound sample.
-
The viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
3. Boiling Point Determination
The boiling point of this compound is determined using the distillation method described in ASTM D1078 .[5][6][7][8]
-
Apparatus: A distillation flask, a condenser, a graduated cylinder for receiving the distillate, and a calibrated thermometer.
-
Procedure:
-
A 100 mL sample of this compound is placed in the distillation flask.
-
The apparatus is assembled, and heat is applied to the flask.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The distillation is continued, and the temperature is recorded at various percentages of distilled volume. The boiling point is typically reported at a specific distillation percentage or as a range.
-
4. Refractive Index Measurement
The refractive index of this compound is measured using a refractometer according to the ASTM D1218 standard.[2][9][10][11]
-
Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source and a temperature-controlled prism.
-
Procedure:
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to come to the specified temperature.
-
The light source is adjusted, and the refractometer is used to measure the angle at which the light is refracted.
-
This measurement is converted to the refractive index of the sample.
-
Workflow for Property Validation
The following diagram illustrates the logical workflow for the experimental validation of predicted physicochemical properties.
References
- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. store.astm.org [store.astm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. store.astm.org [store.astm.org]
- 11. matestlabs.com [matestlabs.com]
A Comparative Analysis of 1-Dodecene Cross-Reactivity with Various Functional Groups
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of a simple alkene like 1-dodecene with a variety of functional groups is fundamental. This guide provides an objective comparison of this compound's performance in several key chemical transformations, supported by experimental data and detailed protocols. The reactivity of the terminal double bond in this compound allows for a range of addition and modification reactions, making it a versatile building block in organic synthesis.
Reaction with Aldehydes (Hydroformylation)
Hydroformylation, or oxo synthesis, is a significant industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction is primarily used to produce tridecanal, a valuable intermediate for detergents and plasticizers.[1][2][3] The reaction is typically catalyzed by rhodium complexes.[2][4]
Experimental Data:
| Catalyst System | Ligand | Solvent System | Temperature (°C) | Pressure (bar) | Yield of n-tridecanal (%) | n/iso ratio | Reference |
| Rh(acac)(CO)₂ | Sulfoxantphos | Microemulsion (water/surfactant) | 95 | 15 | ~60 (after 24h) | 98:2 | [4][5] |
| Rh(acac)(CO)₂ | Biphephos | Dimethylformamide/decane | - | - | - | - | [2] |
| Rh/TPPTS | TPPTS | Aqueous biphasic with methylated β-cyclodextrin | - | - | >97 (chemoselectivity) | - | [6] |
| Rh/sulfoxantphos | Sulfoxantphos | Aqueous biphasic with methylated β-cyclodextrin | - | - | >97 (chemoselectivity) | up to 31 | [6] |
Experimental Protocol: Hydroformylation in a Microemulsion System [4]
-
Materials: this compound, Rh(acac)(CO)₂, Sulfoxantphos ligand, non-ionic surfactant, water, sodium sulfate (Na₂SO₄), syngas (CO/H₂).
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer.
-
Procedure:
-
The reactor is charged with this compound (2.4 mol/L), water (20 g, α = 0.5), surfactant (3.5 g, γ = 0.08), and 1 wt % Na₂SO₄.
-
The catalyst is prepared by dissolving Rh(acac)(CO)₂ (1.0 x 10⁻³ mol/L) and the sulfoxantphos ligand (4:1 ratio to Rh) in the reaction mixture.
-
The autoclave is sealed and purged with syngas.
-
The reactor is heated to 95 °C and pressurized to 15 bar with syngas.
-
The reaction mixture is stirred vigorously (1200 rpm) for 24 hours.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The product is isolated by phase separation.
-
Reaction Pathway:
Caption: Hydroformylation of this compound.
Alkene Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments. The self-metathesis of this compound, catalyzed by ruthenium complexes, yields 11-docosene and ethylene. This reaction is reversible, and the removal of the volatile ethylene by-product can drive the reaction to completion.[7]
Experimental Data:
| Catalyst | Catalyst Loading (ppm) | Conditions | Yield (%) | Selectivity (%) | Reference |
| Ruthenium complexes | 10 | Decreased pressure or argon bubbling | High | High | [7] |
| Ru catalysts | - | This compound (0.25 mmol), 2,5-dimethyl-2,4-hexadiene (1.25 mmol), DCM (1 ml), 20 °C, 20 h | - | - | [8] |
Experimental Protocol: Self-Metathesis of this compound [7]
-
Materials: this compound, Ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst), benzoquinone (optional additive).
-
Apparatus: A reaction vessel equipped for conducting reactions under reduced pressure or with an argon bubbling setup.
-
Procedure:
-
This compound is placed in the reaction vessel.
-
The ruthenium catalyst is added at a low loading (e.g., 10 ppm).
-
The reaction is conducted under reduced pressure or with a continuous stream of argon bubbling through the mixture to facilitate the removal of ethylene.
-
The reaction progress is monitored by Gas Chromatography (GC).
-
Reaction Pathway:
Caption: Self-metathesis of this compound.
Reaction with Thiols (Thiol-Ene Reaction)
The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene.[9] This reaction can be initiated by UV light or a radical initiator.
While specific data for this compound is not abundant in the initial search, the general mechanism is applicable. For instance, the reaction of 1-dodecanethiol with an alkene would yield a thioether. The synthesis of 1-dodecanethiol itself can be achieved from 1-dodecanol.[10][11]
Experimental Protocol: General Thiol-Ene Reaction [9]
-
Materials: this compound, a thiol (e.g., 1-dodecanethiol), a radical initiator (e.g., AIBN or benzoyl peroxide) or a UV light source.
-
Apparatus: A reaction vessel suitable for photochemical reactions if using UV light.
-
Procedure:
-
This compound and the thiol are mixed in a suitable solvent.
-
The radical initiator is added, or the mixture is exposed to UV light.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction is monitored by techniques like TLC or GC.
-
The product, a thioether, is isolated by standard purification methods.
-
Reaction Pathway:
Caption: Thiol-ene reaction with this compound.
Epoxidation
The epoxidation of this compound involves the reaction with a peroxy acid to form 1,2-epoxydodecane, also known as this compound oxide.[12][13] This epoxide is a versatile intermediate that can undergo ring-opening reactions to introduce various functional groups.
Experimental Data:
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Peroxy acid (e.g., m-CPBA) | Nonaqueous (e.g., CH₂Cl₂) | Room Temperature | ~75 | [14] |
| Hydrogen peroxide with catalyst | - | - | High | [15] |
Experimental Protocol: Epoxidation with Peroxy Acid [14]
-
Materials: this compound, a peroxycarboxylic acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), a nonaqueous solvent (e.g., dichloromethane).
-
Apparatus: A standard laboratory flask with a stirrer.
-
Procedure:
-
This compound is dissolved in the solvent.
-
The peroxy acid is added portion-wise to the solution, typically at or below room temperature to control the exothermic reaction.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.
-
The organic layer is dried and the solvent is evaporated to yield the epoxide.
-
Reaction Pathway:
Caption: Epoxidation of this compound.
Polymerization
This compound can undergo polymerization to produce poly(this compound), a polymer with applications as a lubricant base oil.[16] The polymerization is typically catalyzed by metallocene or Ziegler-Natta type catalysts.
Experimental Data:
| Catalyst System | Cocatalyst | Conditions | Activity | Polymer Properties | Reference |
| Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–[Ph₃C][B(C₆F₅)₄] | AlⁱBu₃ and AlOct₃ | n-hexane | - | Ultrahigh molecular weight, low PDI | [17] |
| rac-Me₂Si(1-indenyl)₂ZrCl₂/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄] | AliBu₃ with H₂ | - | High (17.2 × 10⁶ g molZr⁻¹ h⁻¹) | Tactic side chain structure | [16] |
Experimental Protocol: Catalytic Polymerization of this compound [16]
-
Materials: this compound, metallocene catalyst (e.g., rac-Me₂Si(1-indenyl)₂ZrCl₂), cocatalyst system (e.g., AliBu₃ and [C₆H₅NH(CH₃)₂][B(C₆F₅)₄]), hydrogen gas.
-
Apparatus: A polymerization reactor suitable for handling air- and moisture-sensitive reagents.
-
Procedure:
-
The reactor is charged with the solvent and this compound under an inert atmosphere.
-
The cocatalyst and catalyst are introduced into the reactor.
-
Hydrogen gas may be introduced to control polymer molecular weight and enhance catalyst activity.
-
The polymerization is carried out at a specific temperature and pressure for a set duration.
-
The reaction is terminated, and the polymer is isolated and purified.
-
Workflow Diagram:
Caption: Workflow for this compound polymerization.
Reactions with Other Functional Groups
-
Alcohols: In the presence of an acid catalyst, alkenes can react with water (hydration) to form alcohols, following Markovnikov's rule.[18] While direct acid-catalyzed addition of alcohols to this compound to form ethers is possible, it is less common than hydration.
-
Carboxylic Acids: Carboxylic acids are generally not reactive towards the double bond of alkenes under standard conditions.[19][20][21] Reactions typically require specific catalysts or conversion of the carboxylic acid to a more reactive derivative.
-
Amines: The direct addition of amines to unactivated alkenes like this compound is difficult and generally requires catalysis, often with transition metals, to proceed.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. 1,2-Epoxydodecane 90 2855-19-8 [sigmaaldrich.com]
- 13. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Khan Academy [khanacademy.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Homogeneous and Heterogeneous Catalysis in 1-Dodecene Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic conversion of 1-dodecene, a long-chain alpha-olefin, is a cornerstone of various chemical syntheses, yielding valuable products for industries ranging from polymers and detergents to pharmaceuticals. The choice between homogeneous and heterogeneous catalysis for these reactions is a critical decision, profoundly impacting reaction efficiency, product selectivity, and process sustainability. This guide provides an objective comparison of these two catalytic regimes for key reactions of this compound—hydroformylation, metathesis, and oxidation—supported by experimental data and detailed protocols.
At a Glance: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase (typically liquid). | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined active sites.[1][2] | Can exhibit lower activity and selectivity due to a variety of active sites on the catalyst surface.[2] |
| Catalyst Separation | Often difficult and costly, requiring techniques like distillation or extraction.[1] | Relatively simple and inexpensive, often involving simple filtration or centrifugation.[1] |
| Catalyst Recycling | Can be challenging, with potential for catalyst deactivation or loss during recovery.[2] | Generally straightforward, allowing for multiple reaction cycles and enhanced process economy. |
| Mass & Heat Transfer | Minimal mass and heat transfer limitations.[1] | Can be limited by diffusion of reactants to the catalyst surface.[1] |
| Reaction Conditions | Typically milder reaction conditions (lower temperature and pressure).[1] | Often requires more forcing conditions (higher temperature and pressure). |
I. Hydroformylation of this compound
Hydroformylation, or oxo synthesis, is the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. For this compound, this reaction yields tridecanal, a precursor for plasticizers and detergents.
Performance Data
| Catalyst System | Type | Catalyst | Conditions | Conversion (%) | Selectivity (n/iso ratio) | TOF (h⁻¹) | Reference |
| Rh/TPPTS in Methanol | Homogeneous | HRh(CO)(TPPTS)₃ | 80°C, 2.0 MPa syngas | 99.7 | - | - | [3] |
| Rh/SulfoXantPhos in Microemulsion | Homogeneous | [Rh(acac)(CO)₂]/SulfoXantPhos | 95°C, 40 bar syngas | ~60 (after 24h) | 98:2 | ~200 | [4] |
| Rh-Biphephos in TMS | Homogeneous | Rh(acac)(CO)₂/Biphephos | 95-115°C, 30 bar syngas | 99 | 99 (regioselectivity) | - | [5] |
| Rh supported on N-doped Silica | Heterogeneous | Rh/N-SiO₂ | 120°C, 5.0 MPa syngas | 99 (for 1-octene) | 98 (aldehyde yield) | - | [6] |
| Supported Rh Single-Atom | Heterogeneous | Rh₁/M-PTA | 80°C (for styrene) | - | High | 1076 | [7] |
TPPTS: Tris(3-sulfophenyl)phosphine trisodium salt, TMS: Thermomorphic Multicomponent Solvent System, TOF: Turnover Frequency
Reaction Mechanism: Rh-Catalyzed Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of oxidative addition, migratory insertion, and reductive elimination steps.
Caption: A simplified catalytic cycle for the hydroformylation of this compound.
Experimental Protocols
Homogeneous Hydroformylation of this compound in a Microemulsion System [3][4]
-
Catalyst Preparation: A stock solution of the rhodium precursor, such as [Rh(acac)(CO)₂], and a water-soluble ligand, like SulfoXantPhos, is prepared in deionized water.
-
Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling port is charged with this compound, a nonionic surfactant (e.g., Marlipal 24/70), and the aqueous catalyst solution.
-
Reaction Execution: The reactor is sealed, purged with syngas (CO/H₂ = 1:1), and then pressurized to the desired pressure (e.g., 40 bar). The mixture is heated to the reaction temperature (e.g., 95°C) with vigorous stirring.
-
Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn, cooled, and the organic phase is separated. The product composition is analyzed by gas chromatography (GC) to determine conversion and selectivity.
-
Product and Catalyst Separation: After the reaction, the mixture is cooled, leading to phase separation. The aqueous catalyst phase can be separated and recycled.
Heterogeneous Hydroformylation using a Supported Rhodium Catalyst [6]
-
Catalyst Preparation: A solid support (e.g., N-doped silica) is impregnated with a solution of a rhodium precursor (e.g., RhCl₃·3H₂O), followed by drying and calcination to obtain the supported catalyst.
-
Reaction Setup: A stainless-steel autoclave is loaded with the solid catalyst, this compound, and a solvent (e.g., toluene).
-
Reaction Execution: The reactor is sealed, purged, and pressurized with syngas to the desired pressure (e.g., 5.0 MPa). The mixture is then heated to the reaction temperature (e.g., 120°C) and stirred.
-
Analysis: After the reaction, the autoclave is cooled, and the liquid product is analyzed by GC.
-
Catalyst Recovery: The solid catalyst is recovered by filtration or centrifugation, washed, dried, and can be reused in subsequent reactions.
II. Metathesis of this compound
Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds. The self-metathesis of this compound produces 11-docosene and ethylene.
Performance Data
| Catalyst System | Type | Catalyst | Conditions | Conversion (%) | Selectivity (%) | TON | Reference |
| Grubbs 2nd Gen. | Homogeneous | Grubbs II | Room Temp, DCM | - | - | - | [8] |
| Hoveyda-Grubbs | Homogeneous | Hoveyda-Grubbs type | Room Temp, DCM | High | High | up to 35,000 | [9] |
| Tungsten-based | Heterogeneous | WO₃/Al₂O₃ | 420-500°C | Low (<1.5 yield) | - | - | [10] |
| Supported Tungsten | Heterogeneous | W(NAr)(CHCMe₂Ph)(OHIPT-NMe₂)/Al₂O₃ | Room Temp | 23 | 91 (Z-selectivity) | - | [11] |
DCM: Dichloromethane, TON: Turnover Number
Reaction Mechanism: Olefin Metathesis (Chauvin Mechanism)
The Chauvin mechanism describes the reaction proceeding through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene active species.
Caption: The Chauvin mechanism for the self-metathesis of this compound.
Experimental Protocols
Homogeneous Self-Metathesis of this compound [8]
-
Reaction Setup: A reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is charged with this compound and a suitable solvent like dichloromethane (DCM).
-
Catalyst Addition: A solution of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, in the same solvent is added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at room temperature for a specified duration (e.g., overnight). The progress of the reaction can be monitored by techniques like GC or NMR.
-
Work-up: The reaction is quenched, and the product is purified, typically by column chromatography, to remove the catalyst residues.
Heterogeneous Metathesis of this compound [10]
-
Catalyst Preparation: A support material like alumina (Al₂O₃) is impregnated with a solution of a tungsten precursor (e.g., ammonium metatungstate), followed by drying and calcination at high temperatures (e.g., 500-800°C).
-
Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst.
-
Reaction Execution: A feed of this compound, often diluted with an inert gas, is passed over the catalyst bed at an elevated temperature (e.g., 420-500°C).
-
Product Analysis: The effluent from the reactor is collected and analyzed by GC to determine the conversion and product distribution.
III. Oxidation of this compound
The oxidation of this compound can lead to various valuable products, including epoxides (1,2-epoxydodecane), aldehydes, and carboxylic acids, depending on the catalyst and reaction conditions.
Performance Data
Note: Data specific to this compound oxidation is limited. The following table presents representative data for the oxidation of similar long-chain alkenes.
| Catalyst System | Type | Catalyst | Oxidant | Conditions | Conversion (%) | Selectivity (%) | Reference |
| W-based polyoxometalate | Homogeneous | [W(O)(O₂)₂] complex | H₂O₂ | Solvent-free | High (for terpenes) | High (for epoxides) | [8] |
| PdCl₂(MeCN)₂ | Homogeneous | PdCl₂(MeCN)₂ | O₂ | 50°C | 32.3 (for 1-decene) | 1.3 (to n-decanal) | [12] |
| Supported Ru Nanoparticles | Heterogeneous | 1% Ru/TiO₂ | O₂, TBHP (initiator) | 40°C, solvent-free | - | - | [13] |
| Supported Gold | Heterogeneous | Au/support | O₂, H₂ | 200°C | - | - |
TBHP: tert-Butyl hydroperoxide
Experimental Workflow: Heterogeneous Catalytic Oxidation
The workflow for a typical heterogeneous oxidation reaction involves catalyst preparation, reaction execution in a suitable reactor, and subsequent product analysis and catalyst recovery.
Caption: A general experimental workflow for heterogeneous oxidation of this compound.
Experimental Protocols
Homogeneous Epoxidation of Alkenes [8]
-
Catalyst System Preparation: A tungsten-based catalyst is prepared in situ, for example, from tungstic acid and a phase-transfer catalyst in the presence of an oxidant like hydrogen peroxide.
-
Reaction Setup: The alkene (e.g., this compound) is mixed with the catalytic system. The reaction can often be performed solvent-free.
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 50°C). The reaction progress is monitored by analyzing aliquots.
-
Work-up: After the reaction, the product is extracted with an organic solvent and purified.
Heterogeneous Oxidation of Alkenes [13]
-
Catalyst Preparation: A supported metal catalyst (e.g., Ru/TiO₂) is prepared by methods like impregnation or sol-immobilization, followed by drying and calcination.
-
Reaction Setup: The solid catalyst is placed in a reactor with the alkene (e.g., this compound). The reaction can be run under solvent-free conditions.
-
Reaction Execution: An oxidant (e.g., air or pure O₂) is introduced, often with a radical initiator like TBHP. The reaction is conducted at a specific temperature with stirring.
-
Catalyst and Product Separation: The solid catalyst is easily separated from the liquid product mixture by filtration for reuse. The product is then analyzed and purified.
Conclusion
The choice between homogeneous and heterogeneous catalysis for this compound reactions is a trade-off between activity, selectivity, and process practicality. Homogeneous catalysts generally offer superior performance in terms of conversion and selectivity under milder conditions due to their well-defined active sites. However, the critical challenge of catalyst separation and recycling often limits their industrial applicability.
Heterogeneous catalysts, while sometimes exhibiting lower activity and selectivity, provide significant advantages in terms of ease of separation, reusability, and overall process robustness. Ongoing research focuses on bridging the gap between these two domains by developing "heterogenized" homogeneous catalysts and single-atom heterogeneous catalysts, which aim to combine the high performance of homogeneous systems with the practical benefits of heterogeneous catalysis.[2] The optimal choice will ultimately depend on the specific reaction, desired product, and the economic and environmental constraints of the process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen formation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Efficacy of Antioxidant Packages for 1-Dodecene Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different antioxidant packages for the stabilization of 1-dodecene, a critical alpha-olefin intermediate in the production of synthetic lubricants, polymers, and other specialty chemicals. Oxidative degradation of this compound can lead to the formation of undesirable byproducts, compromising product quality and performance. The selection of an appropriate antioxidant package is therefore crucial for ensuring its stability during processing, storage, and application.
This document summarizes experimental data on the performance of common phenolic antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ)—in stabilizing hydrocarbon chains similar to this compound, specifically polyalphaolefins (PAOs) derived from alpha-olefins. While direct comparative data on this compound is limited in publicly available literature, the performance of these antioxidants in PAOs offers a strong and relevant proxy for their efficacy in preventing the oxidative degradation of this long-chain alpha-olefin.
Comparative Performance of Antioxidant Packages
The following table summarizes the performance of BHT, BHA, and TBHQ in stabilizing polyalphaolefins, as measured by the Rotary Bomb Oxidation Test (RBOT) and other methods. A higher RBOT value indicates greater oxidative stability.
| Antioxidant Package | Concentration (wt%) | Substrate | Test Method | Performance Metric | Result | Reference |
| Control (No Antioxidant) | 0 | Polyalphaolefin (PAO) | Rotary Bomb Oxidation Test (RBOT) | Induction Time (minutes) | Baseline | General Knowledge |
| Butylated Hydroxytoluene (BHT) | 0.1 | Irradiated Polyethylene | Oxidation Index | 1.49 (Ratio to Crosslink Density) | [1] | |
| Butylated Hydroxyanisole (BHA) | Not Specified | Soybean Oil Ethyl Esters | Rancimat (EN14112) | Induction Time | Effective, but less than BHT and TBHQ at higher concentrations | [2] |
| tert-Butylhydroquinone (TBHQ) | Not Specified | Soybean Oil Ethyl Esters | Rancimat (EN14112) | Induction Time | Highly effective, especially at higher concentrations | [2] |
| Hindered Phenol (HPAO) | 0.1 | Irradiated Polyethylene | Oxidation Index | 1.70 (Ratio to Crosslink Density) | [1] | |
| Diphenylamine (Amine-based) | 0.5 | Polyalphaolefin (PAO) | Rotary Bomb Oxidation Test (RBOT) | Induction Time (minutes) | >2200 | [3] |
Note: The data presented is a synthesis from various studies on substrates similar to this compound. Direct performance in this compound may vary.
Experimental Protocols
Accelerated Oxidation Stability Testing (Rancimat Method)
The Rancimat method is a widely used accelerated aging test to determine the oxidation stability of oils and fats, and is applicable to hydrocarbons like this compound.[4][5][6][7]
Principle: A stream of purified air is passed through a sample of the substance being tested, which is held at a constant elevated temperature (e.g., 110-120°C).[4][5] The oxidative degradation of the substance leads to the formation of volatile secondary oxidation products, primarily formic and acetic acids.[4] These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The absorption of these acidic byproducts into the water causes an increase in its electrical conductivity. The time from the start of the test until this rapid increase in conductivity is detected is known as the induction time or Oxidation Stability Index (OSI).[4] A longer induction time indicates greater oxidative stability.
Apparatus:
-
Rancimat instrument, consisting of a heating block, reaction vessels, measuring vessels, and a conductivity meter.[7]
-
Air pump and flowmeter.
-
Data recording system.
Procedure:
-
A precise amount of the this compound sample (typically 3-5 grams) is weighed into a clean, dry reaction vessel.[7]
-
The desired concentration of the antioxidant package is added to the sample and thoroughly mixed.
-
The reaction vessel is placed into the heating block of the Rancimat, which is maintained at a constant temperature.
-
A controlled flow of purified air is passed through the sample.
-
The effluent air from the reaction vessel is bubbled through deionized water in the measuring vessel.
-
The electrical conductivity of the water is continuously monitored and recorded.
-
The test is concluded when a sharp increase in conductivity is observed. The induction time is determined from the inflection point of the conductivity curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action for Phenolic Antioxidants
Phenolic antioxidants, such as BHT, BHA, and TBHQ, function as radical scavengers to interrupt the free-radical chain reactions that drive the autoxidation of hydrocarbons. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•), which is a key propagating species in the oxidation process. This donation neutralizes the reactive peroxyl radical and forms a stable antioxidant radical that is less likely to initiate further oxidation.
Caption: Mechanism of radical scavenging by phenolic antioxidants in the autoxidation of this compound.
Experimental Workflow for Rancimat Test
The following diagram illustrates the key steps involved in evaluating the oxidative stability of this compound with different antioxidant packages using the Rancimat method.
Caption: Experimental workflow for the Rancimat oxidative stability test of this compound.
References
- 1. Designing of A Synergistic Mixture of Natural Antioxidants Through Statistical Approaches for Enhancing the Oxidative Stability of Sardine Oil [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. US20050263435A1 - Polyalphaolefins with improved oxidative stability and the process of making thereof - Google Patents [patents.google.com]
- 4. btsa.com [btsa.com]
- 5. news-medical.net [news-medical.net]
- 6. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 7. metrohm.com [metrohm.com]
The Impact of 1-Dodecene's Structure on Final Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a monomer's structure and the resulting polymer's properties is paramount for designing materials with tailored functionalities. This guide provides a comprehensive comparison of poly(1-dodecene) with other common polyolefins, highlighting how the unique structural characteristics of this compound, a long-chain alpha-olefin (LCAO), translate into distinct polymer properties. The information is supported by experimental data and detailed methodologies to aid in research and development.
This compound is an alpha-olefin with the chemical formula C12H24, consisting of a twelve-carbon chain with a double bond at the primary, or alpha, position.[1] This terminal double bond makes it readily polymerizable, while its long alkyl side chain imparts unique characteristics to the resulting polymer, poly(this compound). These characteristics distinguish it from polymers derived from shorter alpha-olefins like ethylene and propylene.
Correlation of this compound Structure with Polymer Properties
The defining structural feature of this compound is its long C10 alkyl side chain. In the resulting polymer, this translates to a structure where long side chains are regularly spaced along the polymer backbone. This architecture significantly influences the polymer's crystallinity and thermal behavior. Unlike linear polyethylene, which primarily exhibits main-chain crystallization, polymers with long side chains like poly(this compound) can undergo side-chain crystallization.[2][3] In this phenomenon, the long alkyl side chains of adjacent polymer strands align and crystallize, forming ordered domains. This side-chain crystallization occurs in addition to or instead of the crystallization of the polymer backbone, leading to complex thermal properties and unique material characteristics.[2][3]
Quantitative Comparison of Polymer Properties
The properties of poly(this compound) are best understood in comparison to widely used polyolefins such as polyethylene (PE) and polypropylene (PP), as well as other poly(alpha-olefins) with varying side chain lengths.
| Property | Poly(this compound) | Poly(1-octene) | Poly(1-hexene) | Polyethylene (HDPE) | Polypropylene (Isotactic) |
| Monomer Side Chain Length | C10 | C6 | C4 | None | Methyl (C1) |
| Melting Temperature (Tm) | ~ -5 to 5 °C[3] | ~ -40 °C[3] | Amorphous[3] | 130-137 °C[4] | 160-165 °C[5] |
| Crystallinity Type | Primarily Side-Chain[2][3] | Primarily Side-Chain[2] | Amorphous[2] | Main-Chain | Main-Chain |
| Density (g/cm³) | ~0.83[4] | ~0.82 | ~0.81 | 0.941-0.965 | 0.904-0.908[5] |
| Tensile Strength (MPa) | Lower | Lower | Lower | 20-35[6] | 30-40[5] |
| Elongation at Break (%) | Higher | Higher | Higher | 100-1000[6] | 100-600[5] |
Table 1: Comparison of Physical and Mechanical Properties of Poly(this compound) and Other Polyolefins. Note: Mechanical properties for poly(alpha-olefins) with long side chains are generally characterized by lower tensile strength and higher elongation at break compared to HDPE and PP, indicating greater flexibility.
| Catalyst System | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Metallocene/MAO | Poly(1-decene) | 2.9 x 10⁴ | 1.85 | [7] |
| Ziegler-Natta | Ethylene/1-dodecene copolymer | High Molecular Weight | Unimodal | [3] |
Table 2: Representative Molecular Weight Data for Polymers Derived from Long-Chain Alpha-Olefins.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for the polymerization of this compound using two common catalytic systems.
Metallocene-Catalyzed Polymerization of this compound
This procedure is based on typical laboratory-scale polymerizations of alpha-olefins using a metallocene catalyst.[7][8]
Materials:
-
This compound (purified by passing through activated alumina and stored over molecular sieves)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., rac-Me2Si(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line or glovebox
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
In a glovebox or under inert atmosphere, a Schlenk flask is charged with a specific amount of the metallocene catalyst.
-
Anhydrous toluene is added to the flask to dissolve the catalyst.
-
The desired amount of this compound is then added to the flask via syringe.
-
The flask is placed in a temperature-controlled bath.
-
The polymerization is initiated by the dropwise addition of the MAO solution. The Al/Zr molar ratio is a critical parameter to control catalyst activity and polymer properties.[8]
-
The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours) with constant stirring.
-
The polymerization is quenched by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Ziegler-Natta Catalyzed Polymerization of this compound
This protocol is a generalized procedure based on the use of heterogeneous Ziegler-Natta catalysts for alpha-olefin polymerization.[9][10]
Materials:
-
This compound (purified as above)
-
Heptane or Toluene (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)
-
Triethylaluminum (TEAL) solution in heptane
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
A dry, inert gas-purged reactor is charged with anhydrous solvent and the desired amount of this compound.
-
The reactor is brought to the desired polymerization temperature (e.g., 70 °C).
-
The cocatalyst, TEAL, is added to the reactor and stirred.
-
The Ziegler-Natta catalyst is then introduced into the reactor to start the polymerization. The Al/Ti molar ratio is a key parameter influencing the reaction.[9]
-
The polymerization is carried out for a specific duration under constant stirring.
-
The reaction is terminated by adding acidified methanol.
-
The polymer is precipitated, filtered, washed thoroughly with methanol, and dried under vacuum.
Experimental Workflow and Characterization
The synthesis and characterization of poly(this compound) follows a systematic workflow to ensure the accurate determination of its properties.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]
-
Differential Scanning Calorimetry (DSC): Employed to analyze the thermal transitions of the polymer, including the melting temperature (Tm) and the degree of crystallinity.[12] The area under the melting peak is proportional to the heat of fusion, which can be used to calculate the percent crystallinity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's microstructure, including tacticity and the nature of the end groups.[7]
-
Mechanical Testing: Tensile testing is performed to measure key mechanical properties such as tensile strength and elongation at break, which define the material's strength and ductility.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (this compound, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xometry.com [xometry.com]
- 5. ineos.com [ineos.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. covalentmetrology.com [covalentmetrology.com]
- 13. pslc.ws [pslc.ws]
Safety Operating Guide
Proper Disposal of 1-Dodecene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-dodecene, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can be fatal if swallowed and enters the airways.[1][2][3][4] It is also known to cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[1][3] Vapors have the potential to form explosive mixtures with air.[1][4] Therefore, handling and disposal require strict adherence to safety protocols.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant protective gloves.[5]
-
Eye Protection: Safety glasses or face shield.[5]
-
Clothing: Protective clothing to prevent skin exposure.[1]
Key Physical and Safety Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| UN Number | 3082 | [3] |
| Transport Hazard Class | 9 | [3] |
| Packing Group | III | [3] |
| Flash Point | 76 - 77 °C (Closed Cup) | [1][4][5] |
| Auto-ignition Temp. | 225 °C | [5] |
| Boiling Point | 213 - 214 °C | [1][4][5] |
| Melting Point | -35 °C | [5] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for managing spills and collecting waste this compound for final disposal.
Step 1: Spill Management and Containment
In the event of a spill, immediate containment is crucial to prevent environmental contamination and ensure personnel safety.
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1][4][6] Do not smoke.[1][7][8]
-
Ensure Ventilation: Provide good ventilation to the process area to prevent the accumulation of vapors.[5][7]
-
Contain the Spill: Use dikes or non-combustible absorbent materials to prevent the spill from spreading and entering sewers or streams.[7][8] Suitable absorbents include sand, earth, diatomaceous earth, or vermiculite.[8][9]
-
Collect Absorbed Material: Using clean, non-sparking tools, carefully sweep or shovel the absorbed material into an appropriate container for disposal.[1][4][6][7]
Step 2: Waste Collection and Storage
Proper collection and storage of this compound waste are critical preliminary steps for disposal.
-
Use Appropriate Containers: Place waste this compound and any contaminated materials into suitable, closed, and clearly labeled containers.[1][5][8][10]
-
Store Securely: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants, halogens, and inorganic acids.[1][3][5][10] The storage area should be locked to restrict access.[1][2][8][9]
-
Grounding: When transferring waste, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[7]
Step 3: Final Disposal
This compound must be disposed of as hazardous waste. Under no circumstances should it be discharged into sewers or drains.[7][9]
-
Engage a Licensed Contractor: Arrange for disposal through a licensed chemical destruction plant or an approved waste disposal facility.[1][2][8][9]
-
Follow Regulations: Ensure that disposal is conducted in strict accordance with all applicable local, national, and regional regulations.[1][3][7] The material may be classified as a hazardous waste under RCRA (40 CFR 261) or other regulations.[8][9]
-
Recommended Method: The preferred method of disposal is controlled incineration with flue gas scrubbing.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.fr [fishersci.fr]
- 4. echemi.com [echemi.com]
- 5. ICSC 1567 - this compound [inchem.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gelest.com [gelest.com]
- 8. cpchem.com [cpchem.com]
- 9. qchem.com.qa [qchem.com.qa]
- 10. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
Essential Safety and Logistics for Handling 1-Dodecene
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Dodecene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and procedural integrity.
Operational Plan: Step-by-Step Handling Procedure
This compound is a combustible liquid that can cause mild skin and eye irritation.[1][2] Inhalation of vapors may be harmful, and ingestion can be fatal.[3][4] The following step-by-step procedure is designed to minimize exposure and mitigate risks during handling.
1. Pre-Handling Preparations:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
-
Emergency Equipment: Confirm that emergency eye wash fountains and safety showers are readily accessible and operational.[1]
-
Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, earth, diatomaceous earth) readily available.[6]
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical goggles.[1] Contact lenses should not be worn.[1]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[1]
-
Skin and Body Protection: Wear a lab coat and suitable protective clothing.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an orange cartridge for dust and mist.[1]
3. Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][4][5][7][8] No smoking in the handling area.[1][4][5][6][7][8]
-
Contact Avoidance: Avoid all contact with eyes and skin, and do not breathe vapor or mist.[1]
4. Storage:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a cool, well-ventilated place away from heat sources.[1][6]
-
Incompatible Materials: Store separately from strong oxidizing agents, halogens, and inorganic acids.[9]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[5]
2. Disposal Method:
-
Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not dispose of waste into the sewer system.[1]
-
All disposal activities must be in accordance with local, national, and international regulations.[1][5]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and experimental planning.
| Property | Value |
| Molecular Formula | C12H24 |
| Molecular Weight | 168.32 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Mild, pleasant |
| Boiling Point | 213-216 °C |
| Melting Point | -35 °C |
| Flash Point | 76-77 °C (closed cup) |
| Autoignition Temperature | 225-255 °C |
| Density | 0.758 g/mL at 20 °C |
| Vapor Pressure | 0.2 mmHg at 20 °C |
| Vapor Density | 5.8 (vs air) |
| Explosion Limits | 0.6 - 5.4 vol % |
| Solubility | Insoluble in water; soluble in ethanol, ether |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. gelest.com [gelest.com]
- 2. This compound | 112-41-4 [chemicalbook.com]
- 3. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cpchem.com [cpchem.com]
- 7. fishersci.com [fishersci.com]
- 8. qchem.com.qa [qchem.com.qa]
- 9. ICSC 1567 - this compound [inchem.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
